Methyl 3,4-Dibromo-5-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3,4-dibromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAOOVENOTAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679227 | |
| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-54-8 | |
| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Methyl 3,4-Dibromo-5-methylbenzoate
Technical Bulletin: Methyl 3,4-Dibromo-5-methylbenzoate
An Examination of a Sparsely Documented Aromatic Compound for Research and Development
Abstract: This technical bulletin provides a consolidated overview of the current publicly available information on this compound. It is intended for researchers, scientists, and drug development professionals who may have an interest in this compound. Due to the limited availability of experimental data, this document also draws logical inferences from the properties of its isomer, Methyl 3,5-Dibromo-4-methylbenzoate, to provide a foundational understanding for future research. All information is presented with the highest commitment to scientific integrity, with clear delineation between established data and extrapolated hypotheses.
Introduction and Chemical Identity
This compound is a halogenated aromatic ester. Its structure, featuring a benzene ring substituted with two bromine atoms, a methyl group, and a methyl ester functional group, suggests its potential as a versatile intermediate in organic synthesis. The precise arrangement of these substituents is crucial for its chemical reactivity and potential applications in fields such as medicinal chemistry and materials science.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1160574-54-8 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [1] |
| SMILES | O=C(OC)C1=CC(C)=C(Br)C(Br)=C1 | [1] |
| IUPAC Name | This compound |
Physicochemical Properties: A Data Gap Analysis
A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for this compound. Key data points such as melting point, boiling point, and solubility have not been publicly documented.
For the sake of scientific inquiry and to provide a baseline for researchers, we can look to the isomeric compound, Methyl 3,5-Dibromo-4-methylbenzoate (CAS: 74896-66-5), for which more data is available. It is crucial to emphasize that the properties of isomers can differ significantly.
Table 2: Comparison of Known and Unknown Physical Properties
| Property | This compound | Methyl 3,5-Dibromo-4-methylbenzoate (Isomer) |
| Appearance | Not specified | White to light yellow powder/crystal |
| Melting Point | Not available | 88-90 °C |
| Boiling Point | Not available | 314.0 ± 37.0 °C (Predicted) |
| Density | Not available | 1.750 ± 0.06 g/cm³ (Predicted) |
The data for Methyl 3,5-Dibromo-4-methylbenzoate is provided for comparative and estimation purposes only.
Synthesis and Reactivity
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be postulated based on standard organic chemistry principles. The most direct method would likely involve two key steps: the synthesis of the corresponding carboxylic acid followed by esterification.
Diagram 1: Postulated Synthesis Pathway
Caption: Synthetic route to the isomeric compound.
Protocol for Methyl 3,5-Dibromo-4-methylbenzoate Synthesis:
-
To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) at 0°C, add anhydrous aluminum chloride (1.60 mmol) portionwise under a nitrogen atmosphere.
-
Add bromine over 45 minutes.
-
Stir the mixture for 30 minutes at room temperature, followed by 1 hour at 80°C.
-
Cool the mixture to room temperature and treat with cold methanol (100 ml).
-
Stir the resulting mixture overnight.
-
Filter the crude product, wash with methanol at 30°C, and recrystallize from methanol at 10°C to yield colorless crystals. [3] This established protocol for the isomer highlights the feasibility of direct bromination on a related scaffold and provides a methodological reference for developing a synthesis for the 3,4-dibromo isomer.
Spectroscopic and Analytical Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is currently available in public databases. Researchers wishing to utilize this compound would need to perform these characterizations de novo.
Expected Spectroscopic Signatures (Theoretical):
-
¹H NMR: One would anticipate two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Additionally, a singlet for the methyl group on the ring and a singlet for the methyl ester protons would be expected.
-
¹³C NMR: The spectrum should show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule.
-
IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.
Safety and Handling
Based on GHS information from chemical suppliers, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1] Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. [1]
Potential Applications and Future Research
Given its structure as a poly-substituted aromatic compound, this compound holds potential as an intermediate in several areas of chemical research:
-
Pharmaceutical Drug Development: Halogenated aromatic compounds are common scaffolds in medicinal chemistry. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions to build more complex molecules.
-
Agrochemicals: Many pesticides and herbicides are based on substituted benzene rings.
-
Materials Science: This compound could be a monomer or a precursor to monomers for specialty polymers.
Future research on this compound should prioritize the development of a reliable synthetic protocol and the full characterization of its physical and chemical properties. This foundational work is essential before its potential in various applications can be explored.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 3,4-dibromo-5-methylbenzoate (CAS Number: 1160574-54-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic ester. While this specific compound, identified by CAS number 1160574-54-8, is not extensively documented in peer-reviewed literature, its structural class—brominated benzoic acid derivatives—is of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available information and outlines the general methodologies for the characterization and potential applications of this compound, drawing parallels from closely related analogues.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1160574-54-8 | N/A |
| Molecular Formula | C₉H₈Br₂O₂ | N/A |
| Molecular Weight | 307.97 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=C(C=C(C(=C1)Br)Br)C(=O)OC | N/A |
| Physical State | Solid (predicted) | N/A |
Synthesis and Purification
While a specific, validated synthesis protocol for this compound is not publicly available, a general approach can be extrapolated from standard organic chemistry principles and published methods for similar compounds.
Proposed Synthetic Pathway: Electrophilic Bromination
A plausible route to this compound involves the electrophilic bromination of a suitable precursor, such as methyl 3-methylbenzoate or methyl 5-methylbenzoate. The directing effects of the methyl and ester groups will influence the regioselectivity of the bromination.
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: General Fischer Esterification
Should the corresponding carboxylic acid, 3,4-dibromo-5-methylbenzoic acid, be available, Fischer esterification would be the standard method for synthesizing the methyl ester.
-
Reaction Setup: To a round-bottom flask, add 3,4-dibromo-5-methylbenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add an excess of methanol (e.g., 20-50 eq) to act as both solvent and reactant. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Structural Characterization
Due to the absence of published spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and the tolyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 3,4-dibromo-5-methyl substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons (some of which would be significantly downfield-shifted due to the bromine substituents), and the methyl carbons.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both likely containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, likely in the range of 220-280 nm.
Caption: A typical workflow for HPLC analysis.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the broader class of benzoic acid derivatives is known for a wide range of pharmacological effects.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their antimicrobial and preservative properties. The presence of bromine atoms can sometimes enhance this activity.
Enzyme Inhibition
Many small aromatic molecules are capable of interacting with the active sites of enzymes. Brominated benzoic acid derivatives could be investigated as potential inhibitors of various enzymes, including those involved in inflammatory pathways or microbial metabolism.
Precursor for Further Synthesis
The bromine atoms on the aromatic ring serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules with potential applications in drug discovery and materials science.
Caption: A logical workflow for the investigation of a novel compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound (CAS 1160574-54-8) represents a chemical entity with potential for further investigation. While detailed characterization and biological data are currently lacking in the public domain, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. Its structural features suggest that it could serve as a valuable building block for the synthesis of more complex molecules and as a candidate for screening in various biological assays. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
Due to the lack of specific literature on CAS number 1160574-54-8, this section cannot be populated with direct references. The methodologies and principles described are fundamental concepts in organic chemistry and medicinal chemistry, and information on related compounds can be found in standard chemical databases and journals.
Introduction: The Structural Elucidation of a Polysubstituted Aromatic Compound
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3,4-Dibromo-5-methylbenzoate
This compound is a polysubstituted aromatic compound whose precise structural characterization is paramount for its application in synthetic chemistry, particularly as an intermediate in the creation of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide, intended for researchers and drug development professionals, provides a detailed walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. We will delve into the theoretical prediction of spectral patterns, the practical aspects of data acquisition, and the logical framework for signal assignment, thereby offering a comprehensive masterclass in the structural elucidation of complex small molecules.
PART 1: Foundational Principles of NMR Spectroscopy in Context
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C. When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations. The application of a radiofrequency pulse can excite these nuclei to a higher energy state, and the subsequent relaxation process emits a signal that is detected and converted into an NMR spectrum.[1] The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[2]
For a molecule like this compound, the electronic landscape of the benzene ring is intricately shaped by the interplay of its five substituents: two bromine atoms, a methyl group, and a methyl ester group. Each substituent exerts a distinct electronic influence—either donating or withdrawing electron density—which shields or deshields the nearby ¹H and ¹³C nuclei, causing their signals to shift to different positions in the NMR spectrum.[3] Understanding these substituent effects is the cornerstone of accurate spectral interpretation.
PART 2: Experimental Protocol for High-Fidelity NMR Data Acquisition
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a self-validating system for obtaining high-resolution spectra.
Sample Preparation
-
Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from residual solvents or reaction byproducts that can complicate the spectrum.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, so consistency is key.[4][5]
-
Concentration : Prepare a solution with an appropriate concentration.
-
Filtration : To ensure the best possible resolution by avoiding particulate matter, filter the final solution through a small plug of glass wool directly into a clean, dry NMR tube.
-
Internal Standard : While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) at 0 ppm can provide a more accurate reference point.[2]
NMR Data Acquisition Workflow
The following workflow is designed for a standard modern NMR spectrometer (e.g., 400 or 500 MHz).
Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.
PART 3: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Structural Considerations and Predictions
The structure of this compound has three distinct types of protons:
-
Aromatic Protons (H-2, H-6) : Two protons attached to the benzene ring.
-
Ester Methyl Protons (-OCH₃) : Three protons of the methyl group of the ester.
-
Ring Methyl Protons (-CH₃) : Three protons of the methyl group directly attached to the ring.
Prediction of Chemical Shifts (δ):
-
Aromatic Region (H-2, H-6) : The baseline chemical shift for benzene protons is ~7.3 ppm.[3] The -COOCH₃ group is electron-withdrawing, deshielding ortho (H-2, H-6) and para protons. The bromine atoms are also electronegative and deshielding. The methyl group is weakly electron-donating, which would cause a slight shielding effect. Given the multiple substituents, the two aromatic protons, H-2 and H-6, will be in different environments and are expected to appear as distinct signals in the aromatic region, likely between 7.5 and 8.0 ppm.
-
Ester Methyl (-OCH₃) : The protons of a methyl ester typically appear in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.
-
Ring Methyl (-CH₃) : A methyl group attached to an aromatic ring usually resonates around 2.2-2.5 ppm.
Prediction of Multiplicity and Coupling:
-
Aromatic Protons (H-2, H-6) : These two protons are four bonds apart (meta-positioned). They will likely exhibit a small coupling constant (J_meta ≈ 2-3 Hz).[3] Therefore, each signal is expected to be a narrow doublet. However, in highly substituted systems, this coupling may not be resolved, and they might appear as sharp singlets.
-
Methyl Protons (-OCH₃ and -CH₃) : Both methyl groups lack adjacent protons, so their signals will appear as singlets.
Prediction of Integration:
-
The relative integration of the signals should correspond to the number of protons they represent: Aromatic H-2 : Aromatic H-6 : -OCH₃ : -CH₃ = 1 : 1 : 3 : 3.
Data Interpretation and Assignment
Table 1: Predicted and Assigned ¹H NMR Data for this compound (in CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet (or d, J≈2 Hz) | 1H | H-2 |
| ~7.6-7.8 | Singlet (or d, J≈2 Hz) | 1H | H-6 |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.4 | Singlet | 3H | -CH₃ (at C-5) |
Causality of Assignments:
-
The two downfield signals in the aromatic region are assigned to H-2 and H-6. H-2 is ortho to the strongly electron-withdrawing methyl ester group, likely making it the most downfield signal.
-
The signal around 3.9 ppm is characteristic of a methyl ester.
-
The signal around 2.4 ppm is characteristic of a methyl group attached to an aromatic ring.
PART 4: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[7] This technique is invaluable for determining the total number of carbon atoms and identifying their functional group type.
Structural Considerations and Predictions
Due to the substitution pattern, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals.
Prediction of Chemical Shifts (δ):
-
Carbonyl Carbon (C=O) : Carbons in ester carbonyl groups are highly deshielded and typically appear between 165-175 ppm.[8]
-
Aromatic Carbons : These resonate in the 110-150 ppm range.[8]
-
Substituted Carbons (C-1, C-3, C-4, C-5) : Carbons directly attached to substituents will have their chemical shifts significantly altered. The carbon attached to the ester group (C-1) and the methyl group (C-5) will be downfield. Carbons attached to bromine (C-3, C-4) are also affected, though prediction can be complex due to "heavy atom effects".[9]
-
Protonated Carbons (C-2, C-6) : These carbons will appear within the general aromatic region.
-
-
Ester Methyl Carbon (-OCH₃) : This carbon is deshielded by the oxygen and is expected around 50-55 ppm.
-
Ring Methyl Carbon (-CH₃) : An aromatic methyl carbon signal typically appears upfield, around 20-25 ppm.[8]
Data Interpretation and Assignment
Table 2: Predicted and Assigned ¹³C NMR Data for this compound (in CDCl₃)
| Predicted δ (ppm) | Assignment | Rationale |
| ~165 | C=O | Characteristic ester carbonyl region. |
| ~142 | C-5 | Aromatic carbon attached to a methyl group. |
| ~135 | C-1 | Aromatic carbon attached to the ester group. |
| ~133 | C-2 | Aromatic C-H ortho to the ester group. |
| ~131 | C-6 | Aromatic C-H. |
| ~128 | C-4 | Aromatic carbon attached to bromine. |
| ~125 | C-3 | Aromatic carbon attached to bromine. |
| ~52 | -OCH₃ | Characteristic methyl ester region. |
| ~21 | -CH₃ (at C-5) | Characteristic aromatic methyl region. |
Causality of Assignments:
-
The signal furthest downfield (~165 ppm) is unambiguously assigned to the carbonyl carbon.
-
The signals in the 120-145 ppm range belong to the six aromatic carbons. Quaternary carbons (those without attached protons) often have lower intensity signals. Assignments within this region can be confirmed with advanced techniques like HMBC.
-
The signals at ~52 ppm and ~21 ppm are clearly attributable to the methyl ester and ring methyl carbons, respectively, based on extensive empirical data for these functional groups.[8]
PART 5: Structural Confirmation and Visualization
While 1D NMR provides substantial data, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would provide definitive connections. For instance, an HMBC spectrum would show a correlation between the ester methyl protons (~3.9 ppm) and the carbonyl carbon (~165 ppm), confirming their connectivity.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Mass spectrometry fragmentation pattern of Methyl 3,4-Dibromo-5-methylbenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3,4-Dibromo-5-methylbenzoate
Introduction
For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or substituted molecules is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By synthesizing fundamental principles of mass spectrometry with field-proven insights, this document will explain the causality behind the expected fragmentation pathways, offering a robust framework for the analysis of this and structurally related compounds.
The Molecular Ion: A Characteristic Isotopic Signature
Under electron ionization, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The stability of the aromatic ring in this compound suggests that the molecular ion will be readily observed.
A key diagnostic feature of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][3] This results in a characteristic isotopic pattern for the molecular ion. For a molecule containing two bromine atoms, we expect to see a triplet of peaks:
-
M⁺•: Containing two ⁷⁹Br isotopes.
-
[M+2]⁺•: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺•: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks will be in an approximate ratio of 1:2:1.[4] This distinctive pattern is a powerful indicator for the presence of two bromine atoms in the molecule.[4][5]
Primary Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[6] The fragmentation of this compound is primarily dictated by the ester functional group and the substituted aromatic ring.
α-Cleavage: Loss of the Methoxy Radical
A predominant fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[7][8][9] In this case, the loss of the methoxy radical (•OCH₃) is a highly favorable process, leading to the formation of a stable acylium ion.
-
[M - 31]⁺: This ion corresponds to the 3,4-dibromo-5-methylbenzoyl cation. The loss of a radical from the molecular ion results in a stable, even-electron cation.
The following diagram illustrates this primary fragmentation step:
Caption: α-Cleavage leading to the formation of the acylium ion.
Subsequent Fragmentation of the Acylium Ion
The 3,4-dibromo-5-methylbenzoyl cation ([M - 31]⁺) is expected to be a prominent peak in the spectrum and will likely serve as the precursor for further fragmentation.
Acylium ions are known to readily lose carbon monoxide (CO) to form a substituted phenyl cation.
-
[M - 31 - 28]⁺ or [M - 59]⁺: This ion corresponds to the 3,4-dibromo-5-methylphenyl cation.
Caption: Decarbonylation of the acylium ion.
Fragmentation of the Aromatic Ring
Aromatic compounds exhibit characteristic fragmentation patterns involving the loss of small neutral molecules.[10]
Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical. This can occur from the molecular ion or subsequent fragment ions.
-
[M - Br]⁺: Loss of a bromine radical from the molecular ion.
-
[M - 31 - Br]⁺: Loss of a bromine radical from the acylium ion.
Due to the two isotopes of bromine, the mass difference will be either 79 or 81 Da.
The methyl group on the aromatic ring provides a site for benzylic cleavage. While less common for aromatic methyl groups compared to larger alkyl substituents, the loss of a hydrogen radical is possible.
-
[M - 1]⁺: Loss of a hydrogen radical from the methyl group to form a stable dibromodimethylbenzoyl cation which can rearrange to a tropylium-like structure.
Summary of Expected Fragmentation
The following table summarizes the key ions expected in the mass spectrum of this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).
| m/z (calculated) | Ion Structure | Formation Pathway | Notes |
| 322, 324, 326 | [C₉H₈Br₂O₂]⁺• | Molecular Ion (M⁺•) | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 291, 293, 295 | [C₈H₅Br₂O]⁺ | M⁺• - •OCH₃ | α-cleavage, likely a prominent peak. |
| 263, 265, 267 | [C₇H₅Br₂]⁺ | [M - 31]⁺ - CO | Loss of carbon monoxide from the acylium ion. |
| 243, 245 | [C₉H₈⁷⁹BrO₂]⁺ | M⁺• - •⁸¹Br | Loss of a bromine radical from the molecular ion. |
| 212, 214 | [C₈H₅⁷⁹BrO]⁺ | [M - 31]⁺ - •⁸¹Br | Loss of a bromine radical from the acylium ion. |
| 91 | [C₇H₇]⁺ | Rearrangement of Toluene-like fragments | Tropylium ion, common in aromatic compounds.[11] |
Experimental Protocol: Electron Ionization Mass Spectrometry
To acquire the mass spectrum of this compound, the following general procedure should be followed:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, select a suitable capillary column (e.g., DB-5ms) and temperature program to ensure good separation and peak shape.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and for comparison with spectral libraries.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400, to ensure the detection of both the molecular ion and all significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic patterns of bromine-containing ions to confirm their identity. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by several key pathways. The unmistakable 1:2:1 isotopic signature of the molecular ion provides immediate evidence of the two bromine atoms. The primary fragmentation is anticipated to be the α-cleavage of the methoxy radical, yielding a stable acylium ion. This acylium ion is then expected to undergo decarbonylation. Further fragmentation involving the loss of bromine radicals and characteristic aromatic ring cleavages will also contribute to the overall spectrum. This in-depth guide provides a robust framework for interpreting the mass spectrum of this compound and serves as a valuable resource for researchers in the field of chemical analysis and drug development.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]
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Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Fun, H. K., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2881. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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Glish, G. L., & Vachet, R. W. (2003). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 14(7), 735–747. Retrieved from [Link]
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All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Chemistry Scholars. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 726-753. Retrieved from [Link]
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Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3,4-Dibromo-5-methylbenzoate
Introduction
Methyl 3,4-dibromo-5-methylbenzoate is a polysubstituted aromatic ester. As with many complex organic molecules pivotal in pharmaceutical and materials science, its structural elucidation is non-trivial. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insight into the molecule's substitution pattern. This guide offers a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum region by region, explaining the causality behind absorption bands and providing a robust experimental protocol for acquiring high-fidelity data.
This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to apply IR spectroscopy for the structural verification and quality control of complex aromatic compounds.
Molecular Structure and Vibrational Degrees of Freedom
To properly interpret the IR spectrum, one must first consider the molecular structure and its constituent functional groups. A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules) that can be excited by infrared radiation, provided they induce a change in the molecule's dipole moment.
Diagram 1: Molecular Structure of this compound
Step-by-Step Methodology:
-
Instrument Preparation:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Step 1.2 (Self-Validation): Before analysis, clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. This prevents "ghost" spectra from previous samples. [1]Verify cleanliness by collecting a preliminary background scan; it should be a flat line with no significant peaks.
-
-
Background Collection:
-
Step 2.1: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. This step is critical for data integrity.
-
-
Sample Analysis:
-
Step 3.1: Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Step 3.2 (Causality): Lower the instrument's press or anvil to apply consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality signal. [1] * Step 3.3: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. [2]
-
-
Data Processing:
-
Step 4.1: The instrument software will automatically subtract the background spectrum from the collected sample spectrum.
-
Step 4.2 (Technical Accuracy): Apply an ATR correction. This software algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Step 4.3: Perform a baseline correction to ensure all peaks originate from a flat baseline, facilitating accurate peak picking and intensity measurements.
-
Authoritative Grounding and Data Interpretation
The interpretation of an IR spectrum is a process of correlating observed absorption bands with known vibrational frequencies from established literature and databases. The NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) are authoritative, free resources that house vast collections of reference spectra. [3][4]Comparing an experimentally obtained spectrum with a reference spectrum from these databases is the gold standard for compound identification.
Diagram 3: Spectral Correlation Chart ```dot digraph "Spectral_Regions" { graph [rankdir=LR, splines=line]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", style=dashed, arrowhead=vee];
Regions [ fillcolor="#F1F3F4", label=" 4000-3000 cm⁻¹ | 3000-2800 cm⁻¹ | 1725 cm⁻¹ (Strong) | 1600-1450 cm⁻¹ | 1300-1000 cm⁻¹ (Strong) | < 900 cm⁻¹" ];
Groups [ fillcolor="#FFFFFF", label=" Aromatic C-H Stretch | Aliphatic C-H Stretch | Ester C=O Stretch | Aromatic C=C Stretch | Ester C-O Stretches | Aromatic C-H Bend & C-Br Stretch" ];
Regions:f0 -> Groups:g0; Regions:f1 -> Groups:g1; Regions:f2 -> Groups:g2 [color="#EA4335", style=solid, penwidth=2]; Regions:f3 -> Groups:g3; Regions:f4 -> Groups:g4 [color="#EA4335", style=solid, penwidth=2]; Regions:f5 -> Groups:g5; }
Sources
An In-Depth Technical Guide to Methyl 3,5-Dibromo-4-methylbenzoate: Synthesis, Characterization, and Applications
A Note on Isomeric Specificity: This guide focuses on Methyl 3,5-Dibromo-4-methylbenzoate, a compound with extensive documentation in scientific literature. While the initial topic requested was Methyl 3,4-Dibromo-5-methylbenzoate (CAS No. 1160574-54-8), a thorough search revealed limited publicly available data on its synthesis and properties beyond its commercial availability and use in some patent examples.[1][2][3][4] In contrast, the 3,5-dibromo isomer is well-characterized, offering a more robust foundation for a detailed technical guide.
Introduction and Strategic Importance
Methyl 3,5-dibromo-4-methylbenzoate is a polysubstituted aromatic ester that serves as a crucial intermediate in the synthesis of various complex organic molecules and natural products.[5][6] Its structure, featuring a benzene ring with two bromine atoms, a methyl group, and a methyl ester, provides multiple reactive sites for further chemical transformations. This versatility makes it a valuable building block for researchers in medicinal chemistry and drug development. Specifically, it is a key precursor for 3,5-dimethoxyphenylacetic acid, which is instrumental in synthesizing fungal metabolites like the sclerotiorin group, as well as isochromans and isocoumarins such as 7-methylmellein and stellatin.[5][6]
Physicochemical and Structural Properties
A comprehensive understanding of the compound's physical and structural characteristics is fundamental for its application in synthesis.
| Property | Value | Source |
| CAS Number | 74896-66-5 | [7] |
| Molecular Formula | C₉H₈Br₂O₂ | [5][7] |
| Molecular Weight | 307.97 g/mol | [5][7] |
| Melting Point | 88-90 °C | |
| Appearance | White to almost white powder or crystals | |
| Crystal System | Orthorhombic | [5][6] |
The molecule is noted to be essentially planar, with a slight dihedral angle of 7.1(2)° between the benzene ring and the carboxylate substituent.[5][6] This planarity is a key feature of its solid-state structure.
Synthesis of Methyl 3,5-Dibromo-4-methylbenzoate
The primary synthetic route to Methyl 3,5-dibromo-4-methylbenzoate is through the electrophilic bromination of a suitable precursor. A well-documented and high-yield procedure starts from methyl 4-methylbenzoate.[5][6]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of Methyl 3,5-dibromo-4-methylbenzoate.
Caption: Workflow for the synthesis of Methyl 3,5-Dibromo-4-methylbenzoate.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Saeed, A., et al. (2010).[5][6]
Materials:
-
Methyl 4-methylbenzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Nitrogen gas (N₂)
Procedure:
-
To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.60 mmol) portion-wise. The use of a Lewis acid catalyst like AlCl₃ is crucial as it polarizes the bromine molecule, making it a more potent electrophile for the aromatic ring substitution.
-
Add bromine dropwise over 45 minutes. The slow addition helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature.
-
Increase the temperature to 80°C and stir for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and quench by carefully adding cold methanol (100 ml).
-
Stir the resulting mixture overnight. This step helps in the precipitation of the product.
-
Filter the crude product and wash it with methanol at 30°C.
-
Recrystallize the crude product from methanol at 10°C to afford pure Methyl 3,5-dibromo-4-methylbenzoate as colorless crystals. This method has a reported yield of 86%.[6]
Spectroscopic and Analytical Characterization
Characterization of the final product is essential to confirm its identity and purity. While the primary literature provides detailed crystallographic data, other spectroscopic information is available from chemical databases.
-
¹H NMR & ¹³C NMR: Spectral data are available on databases like PubChem, which are crucial for confirming the substitution pattern on the aromatic ring.[7]
-
Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the ester carbonyl group.[7]
-
Elemental Analysis: The calculated elemental composition is C, 35.10%; H, 2.62%. Experimental values are reported to be in close agreement (C, 35.23%; H, 2.67%).[6]
Applications in Drug Development and Organic Synthesis
As an intermediate, Methyl 3,5-dibromo-4-methylbenzoate is a versatile substrate for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the bromine atoms can be substituted to build more complex molecular architectures. Its role as a precursor to natural products highlights its importance in the synthesis of biologically active compounds.[5][6] The presence of multiple functional groups allows for sequential and site-selective modifications, a key strategy in modern organic synthesis.
Safety and Handling
Methyl 3,5-dibromo-4-methylbenzoate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
-
GHS Hazard Statements: H315, H319, H335.[7]
-
Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3,5-dibromo-4-methylbenzoate is a synthetically valuable compound with well-established protocols for its preparation and detailed characterization data. Its utility as a building block in the synthesis of natural products and other complex molecules makes it a compound of significant interest to researchers in organic synthesis and medicinal chemistry. The straightforward, high-yielding synthesis and the potential for diverse chemical transformations underscore its importance in the field.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 23, 2026, from [Link].
-
AOBChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 23, 2026, from [Link]
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Reagentia. (n.d.). This compound (1 x 500 mg). Retrieved January 23, 2026, from [Link]
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A Comprehensive Technical Guide to the Aromatic Reactivity of Methyl 3,4-Dibromo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the reactivity profile of the aromatic ring in Methyl 3,4-Dibromo-5-methylbenzoate. As a polysubstituted benzene derivative, its chemical behavior is governed by a complex interplay of electronic and steric effects imparted by the methyl, methyl ester, and dual bromine substituents. This document elucidates the directing effects of these functionalities in electrophilic and nucleophilic aromatic substitution reactions, as well as their influence on modern cross-coupling methodologies. Detailed experimental protocols and mechanistic considerations are presented to provide a practical framework for the utilization of this versatile chemical intermediate in synthetic chemistry and drug discovery programs.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of its substituents—a weakly activating methyl group, a deactivating methyl ester group, and two deactivating bromine atoms—creates a unique reactivity profile that can be harnessed for selective functionalization.
The benzene ring is substituted as follows:
-
C1: Methyl ester (-COOCH₃)
-
C3: Bromine (-Br)
-
C4: Bromine (-Br)
-
C5: Methyl (-CH₃)
Understanding the individual and collective influence of these groups is paramount to predicting the regioselectivity and reaction rates of various transformations.
Electronic Effects of Substituents
The reactivity of a substituted benzene ring is fundamentally dictated by the electron-donating or electron-withdrawing nature of its substituents.[2][3]
-
Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the aromatic ring via a strong resonance effect and an inductive effect. It directs incoming electrophiles to the meta position.
-
Bromine Atoms (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]
Steric Considerations
With four substituents on the aromatic ring, steric hindrance plays a significant role in determining the accessibility of the remaining reaction sites.[5][6] The bulky bromine atoms and the methyl ester group can impede the approach of reagents, particularly at the positions adjacent to them. Substitution between two existing substituents is generally disfavored.[6]
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[7] The overall reactivity of this compound towards EAS is significantly reduced due to the presence of three deactivating substituents (two bromines and a methyl ester). However, the directing effects of the substituents will govern the position of any potential substitution.
Analysis of Directing Effects in EAS
The positions of the remaining two protons on the aromatic ring are C2 and C6. To predict the outcome of an EAS reaction, we must consider the directing influence of each substituent:
-
Methyl group (at C5): Directs ortho (C4, C6) and para (C2).
-
Methyl ester group (at C1): Directs meta (C3, C5).
-
Bromine atom (at C3): Directs ortho (C2, C4) and para (C6).
-
Bromine atom (at C4): Directs ortho (C3, C5) and para (C1).
A consensus of these directing effects points towards the C2 and C6 positions as the most likely sites for electrophilic attack. The methyl group strongly favors these positions, and the C3-bromine directs to C2 and C6. While the C1-ester deactivates the ring, its meta-directing effect does not strongly disfavor these positions.
Predicted Regioselectivity in EAS:
| Position | Favored by | Disfavored by | Overall Likelihood |
| C2 | -CH₃ (para), -Br at C3 (ortho) | High | |
| C6 | -CH₃ (ortho), -Br at C3 (para) | High, but potentially lower than C2 due to steric hindrance from the C5-methyl group. |
Due to the steric bulk of the C5-methyl group, the C2 position is the most probable site for electrophilic substitution .
Representative Electrophilic Aromatic Substitution Protocols
Given the deactivated nature of the ring, forcing conditions may be necessary for these reactions.
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[8]
Protocol:
-
To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Further halogenation (e.g., bromination) would require a Lewis acid catalyst.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., FeBr₃).
-
Add a solution of bromine in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile.[9] This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[10]
In this compound, the bromine atoms can act as leaving groups. The methyl ester at C1 is an electron-withdrawing group.
-
Reactivity of C3-Br: The methyl ester is meta to this bromine, so it does not provide significant activation for SNAr.
-
Reactivity of C4-Br: The methyl ester is para to this bromine. This positioning strongly activates the C4-Br for nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen of the ester group, stabilizing the intermediate.[10]
Therefore, nucleophilic aromatic substitution is expected to occur selectively at the C4 position .
Representative Nucleophilic Aromatic Substitution Protocol
Protocol (Displacement of Bromine with an Amine):
-
In a sealed tube, combine this compound, the desired amine (e.g., morpholine), and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a degassed mixture of a suitable solvent (e.g., toluene and water), add this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction for completion.
-
Cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
The relative reactivity of the two bromine atoms in cross-coupling reactions can be influenced by steric and electronic factors, potentially allowing for selective mono-functionalization under carefully controlled conditions.
Summary of Reactivity
| Reaction Type | Predicted Major Site of Reaction | Key Influencing Factors |
| Electrophilic Aromatic Substitution | C2 | Directing effects of all substituents, steric hindrance from the C5-methyl group. |
| Nucleophilic Aromatic Substitution | C4 | Activating effect of the para-methyl ester group. |
| Palladium-Catalyzed Cross-Coupling | C3 and C4 | Both bromine atoms are reactive, with potential for selective mono-substitution. |
Conclusion
This compound presents a nuanced and synthetically valuable reactivity profile. The interplay of activating and deactivating groups, along with steric constraints, allows for predictable and selective transformations at different positions on the aromatic ring. A thorough understanding of these principles is crucial for leveraging this compound as a versatile intermediate in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.
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JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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OpenOChem Learn. (n.d.). Steric Considerations. [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]
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The Ubiquitous Bromine: A Deep Dive into the Natural Occurrence and Biosynthesis of Brominated Aromatic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Aromatics in Nature and Medicine
The marine environment, a vast and chemically diverse ecosystem, is the primary source of a remarkable array of natural products, many of which possess unique structural features and potent biological activities. Among these, brominated aromatic compounds stand out for their prevalence and their significant potential in drug discovery and development. From the simple yet effective bromophenols to the more complex polybrominated diphenyl ethers (PBDEs) and brominated indoles, these molecules exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] This guide provides a comprehensive overview of the natural occurrence of these fascinating compounds, delves into the intricate enzymatic pathways responsible for their biosynthesis, and presents detailed experimental protocols for their isolation, characterization, and the study of their enzymatic origins.
Part 1: A Survey of Brominated Aromatic Compounds in the Marine Biosphere
The natural production of organobromine compounds is a widespread phenomenon, particularly in marine organisms that have evolved to utilize the abundant bromide ions in seawater.[1] These compounds are not mere metabolic curiosities; they often play crucial roles in the chemical defense mechanisms of the producing organisms.[1] A diverse range of marine life, including algae, sponges, cyanobacteria, and tunicates, are prolific producers of brominated aromatic compounds.[4]
Major Classes and Representative Natural Sources
The structural diversity of naturally occurring brominated aromatics is vast. Below is a summary of the major classes and their primary biological sources:
| Class of Compound | Representative Examples | Primary Natural Source(s) | Typical Concentration (if available) | Reference(s) |
| Bromophenols | 2,4,6-tribromophenol, Laurinterol | Red algae (e.g., Rhodomela, Ceramium), Brown algae, Green algae | Varies significantly; can be in the mg/g range (dry weight) in some red algae. | [1][5][6] |
| Polybrominated Diphenyl Ethers (PBDEs) | 2'-methoxy-2,3',4,5'-tetraBDE | Marine sponges (e.g., Lamellodysidea, Dysidea), symbiotic cyanobacteria | Can exceed 10% of sponge tissue by dry weight in some species.[7] | [3][7][8][9][10] |
| Brominated Indoles | 6-bromoindole, Tribromoindole | Marine bacteria, Cyanobacteria, Marine mollusks (Dicathais orbita) | Yields from in-vitro enzymatic reactions can be in the mg range from a larger scale reaction.[11][12] | [11][12][13][14][15] |
| Brominated Tyrosine Derivatives | Aerothionin, Aeroplysinin-1 | Marine sponges (e.g., Aplysina) | - |
Table 1: Natural Occurrence of Major Classes of Brominated Aromatic Compounds. This table summarizes the primary classes of brominated aromatic compounds, provides examples of specific molecules, lists their main natural sources, and gives an indication of their concentration where data is available.
Part 2: The Enzymatic Machinery of Bromination: Biosynthesis of Brominated Aromatics
The biosynthesis of brominated aromatic compounds is a testament to the remarkable catalytic power of specific enzymes that have evolved to perform halogenation reactions with high efficiency and selectivity. The key players in this process are a class of enzymes known as haloperoxidases , with vanadium-dependent bromoperoxidases (V-BPOs) being particularly prominent in the marine environment. Flavin-dependent halogenases also play a crucial role in the biosynthesis of some brominated natural products.[16][17]
The Catalytic Cycle of Vanadium-Dependent Bromoperoxidase
Vanadium-dependent bromoperoxidases catalyze the oxidation of bromide ions by hydrogen peroxide, generating a highly reactive brominating species, likely hypobromous acid (HOBr), which then electrophilically attacks an electron-rich aromatic substrate.[18][19] The generally accepted catalytic cycle is a ping-pong mechanism.[20]
The catalytic cycle can be summarized in the following key steps:
-
Binding of Hydrogen Peroxide: The catalytic cycle begins with the coordination of hydrogen peroxide to the vanadium(V) center in the enzyme's active site, forming a peroxo-vanadate complex.[18][21]
-
Formation of a Peroxo Intermediate: A nearby histidine residue acts as a base to deprotonate the bound hydroperoxo species, leading to the formation of a more stable peroxo intermediate.[21]
-
Bromide Binding and Activation: A bromide ion then binds to the active site. The protonated peroxo species undergoes nucleophilic attack by the bromide ion.[21]
-
Generation of the Brominating Species: This leads to the formation and release of hypobromous acid (HOBr) and the regeneration of the resting state of the enzyme.[21]
-
Electrophilic Aromatic Substitution: The highly electrophilic bromine of HOBr then reacts with an electron-rich aromatic substrate (e.g., a phenol) in a classic electrophilic aromatic substitution reaction, resulting in the brominated product.
Figure 1: Catalytic Cycle of Vanadium Bromoperoxidase. This diagram illustrates the key steps in the enzymatic bromination of an aromatic substrate catalyzed by a vanadium-dependent bromoperoxidase.
Part 3: Methodologies for the Study of Brominated Aromatic Compounds
The investigation of naturally occurring brominated aromatic compounds requires a multidisciplinary approach, combining techniques for their isolation and purification with powerful analytical methods for their structural elucidation and robust enzymatic assays to probe their biosynthesis.
Experimental Protocol 1: Isolation and Purification of Bromophenols from Red Algae
This protocol provides a general workflow for the isolation and purification of bromophenols from a marine red alga, such as Rhodomela confervoides. The rationale behind this multi-step process is to first obtain a crude extract containing a mixture of metabolites and then sequentially fractionate and purify this extract to isolate the target bromophenols based on their physicochemical properties.
Materials and Reagents:
-
Fresh or freeze-dried red algae
-
Methanol (MeOH), Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
Thoroughly wash the collected algal material with fresh water to remove salts and debris.
-
Homogenize the fresh or freeze-dried algae and extract exhaustively with a mixture of MeOH:CH2Cl2 (1:1, v/v) at room temperature. The use of a solvent mixture with varying polarities ensures the extraction of a broad range of compounds.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).
-
Perform liquid-liquid partitioning to separate compounds based on their polarity. Bromophenols will typically partition into the organic phase.
-
Collect and concentrate the organic phase.
-
-
Column Chromatography:
-
Subject the concentrated organic extract to silica gel column chromatography. This is a crucial step for the initial separation of compounds based on their polarity.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing similar compound profiles.
-
-
Size Exclusion Chromatography:
-
Further purify the fractions containing bromophenols using a Sephadex LH-20 column with methanol as the eluent. This technique separates molecules based on their size, which is effective for removing pigments and other high molecular weight impurities.
-
-
Preparative HPLC:
-
The final purification of individual bromophenols is achieved by preparative HPLC on a C18 column. This high-resolution technique separates compounds based on their hydrophobicity.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Collect the peaks corresponding to the pure compounds.
-
Figure 2: Workflow for Isolation of Bromophenols. This diagram outlines the major steps involved in the isolation and purification of bromophenols from red algae.
Experimental Protocol 2: Structural Elucidation of Isolated Compounds
Once pure compounds are isolated, their chemical structures must be determined. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Materials and Instruments:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)
-
Pure isolated compounds
Step-by-Step Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatize the isolated compounds if necessary to increase their volatility for GC analysis.
-
Inject the sample into the GC-MS system. The GC will separate the components of the sample, and the MS will provide information about the mass-to-charge ratio of the compound and its fragments.[22][23]
-
The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) will be evident in the mass spectrum, providing a clear indication of the number of bromine atoms in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent and acquire a series of NMR spectra. NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[24][25][26]
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Experimental Protocol 3: In-vitro Bromoperoxidase Activity Assay
This protocol describes a common method to measure the activity of bromoperoxidases, often by monitoring the bromination of a chromogenic substrate. The monochlorodimedone (MCD) assay is a widely used method.[27]
Materials and Reagents:
-
Purified bromoperoxidase or a crude enzyme extract
-
Monochlorodimedone (MCD)
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H2O2)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.5)
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of MCD in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions of KBr and H2O2 in the buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the buffer, KBr solution, and MCD solution.
-
Initiate the reaction by adding the enzyme solution.
-
Start the measurement by adding a small volume of the H2O2 solution.
-
Monitor the decrease in absorbance at 290 nm over time using a spectrophotometer. The bromination of MCD leads to a decrease in its absorbance at this wavelength.
-
-
Calculation of Enzyme Activity:
-
The rate of the reaction is determined from the initial linear portion of the absorbance vs. time plot.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Conclusion: Future Perspectives in Brominated Aromatic Research
The study of naturally occurring brominated aromatic compounds is a vibrant and rapidly evolving field. The potent biological activities of these molecules continue to inspire the development of new therapeutic agents. Furthermore, a deeper understanding of the enzymatic machinery responsible for their biosynthesis opens up exciting possibilities for their biotechnological production through metabolic engineering and synthetic biology approaches. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemical diversity of the marine environment and to unlock the full potential of these remarkable natural products.
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Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]
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A Technical Guide to the Safe Handling of Methyl 3,4-Dibromo-5-methylbenzoate for Research and Development
Preamble: An Advisory on Data Scarcity
Section 1: Compound Identification and Physicochemical Profile
Methyl 3,4-Dibromo-5-methylbenzoate is a halogenated aromatic ester. Its utility as a chemical intermediate, particularly in the synthesis of complex natural products and pharmaceutical scaffolds, necessitates a thorough understanding of its properties.[1][2] The presence of two bromine atoms on the benzene ring significantly influences its reactivity, potential toxicity, and environmental fate compared to its non-halogenated parent compound, methyl benzoate.[3][4]
Below is a comparative summary of the known and predicted physicochemical properties of this compound and its better-characterized isomer, Methyl 3,5-dibromo-4-methylbenzoate.
| Property | This compound | Methyl 3,5-dibromo-4-methylbenzoate |
| Molecular Formula | C₉H₈Br₂O₂ | C₉H₈Br₂O₂[5] |
| Molecular Weight | 307.97 g/mol | 307.97 g/mol [5] |
| CAS Number | 188135-23-9 (Provisional) | 74896-66-5[5] |
| Appearance | Solid (Predicted) | White to Almost White Powder/Crystal[6] |
| Melting Point | Not available | 88-90 °C[6] |
| Boiling Point | 314.0±37.0 °C (Predicted) | 314.0±37.0 °C (Predicted)[6] |
| Density | 1.750±0.06 g/cm³ (Predicted) | 1.750±0.06 g/cm³ (Predicted)[6] |
Section 2: Hazard Identification and Toxicological Assessment
The primary toxicological information is inferred from the GHS classifications provided for the isomer, Methyl 3,5-dibromo-4-methylbenzoate.[5] The mechanistic basis for this irritation likely stems from the reactivity of the halogenated aromatic ring, which can interfere with biological macromolecules on dermal and mucosal surfaces.
GHS Hazard Classification (Inferred)
The following classifications are based on aggregated data from notifications to the ECHA C&L Inventory for the isomer Methyl 3,5-dibromo-4-methylbenzoate.[5] It is prudent to assume this compound exhibits a similar hazard profile.
| Hazard Class | GHS Code | Hazard Statement | Causality and Field Insights |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] | Halogenated aromatics can defat the skin and act as sensitizers. Prolonged or repeated contact should be avoided to prevent chronic dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5] | The crystalline or powdered nature of the compound increases the risk of mechanical and chemical irritation to the eyes. Immediate and thorough irrigation is critical upon exposure. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5] | Fine powders can be easily inhaled, causing irritation to the nasal passages, throat, and lungs. All handling of the solid must be performed in a ventilated enclosure. |
Chronic Exposure and Environmental Hazards
While specific data is lacking, organobromine compounds as a class can exhibit environmental persistence and a potential for bioaccumulation.[7] Chronic exposure to brominated compounds, in general, has been associated with a range of toxic effects, although the specific risks for this compound are unknown.[8] Therefore, all waste streams must be treated as hazardous, and measures should be taken to prevent release into the environment.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate PPE. The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards identified.
Engineering Controls
-
Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified laboratory chemical fume hood.[9] This is the primary engineering control to mitigate respiratory exposure.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[10]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Specific tasks may require enhanced protection, which should be determined by a pre-work risk assessment.[11]
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against dust, powders, and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.[9] |
| Hands | Disposable Nitrile Gloves. | Provides primary protection against incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., neoprene or butyl rubber) should be considered. Always check the manufacturer's glove compatibility chart.[12] Double-gloving is recommended when handling neat material. |
| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Feet | Closed-toe and closed-heel shoes. | Prevents injury from dropped objects and spills.[11] |
| Respiratory | Not required if work is performed in a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[13] Use of respirators requires formal training and fit-testing. |
Section 4: Standard Operating Procedure for Safe Handling
The following protocol for weighing and dissolving the compound is a self-validating system, where each step is a checkpoint to ensure safety.
Experimental Workflow: Weighing and Dissolution
-
Preparation:
-
Don all required PPE as outlined in Section 3.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designate a specific area within the fume hood for the handling procedure to contain any potential spills.
-
Prepare spill control materials (e.g., absorbent pads, neutralizing agents for brominated compounds if available) and place them nearby.[14]
-
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Securely close the stock container immediately after dispensing.
-
-
Dissolution:
-
Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent. If the compound is a solid, it may need to be dissolved in an inert solvent.[15]
-
If necessary, begin gentle stirring to facilitate dissolution.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth.
-
Dispose of the weigh boat and cleaning materials in the designated halogenated solid waste container.
-
Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
-
Workflow Visualization
The following diagram illustrates the critical control points in the handling workflow.
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Methodological & Application
Application Note & Protocols: The Strategic Utility of Methyl 3,4-Dibromo-5-methylbenzoate in Synthesis
Abstract: This document provides a comprehensive technical guide on the application of Methyl 3,4-Dibromo-5-methylbenzoate as a versatile synthetic building block for researchers in organic synthesis and drug development. We delve into the unique reactivity of this compound, stemming from the electronically and sterically differentiated bromine substituents at the C3 and C4 positions. This guide offers insights into its synthesis, physicochemical properties, and strategic application in site-selective cross-coupling reactions and subsequent functional group transformations. Detailed, field-tested protocols are provided to illustrate its utility in constructing complex molecular architectures, underscoring its potential as a key intermediate in pharmaceutical and materials science research.
Introduction: A Building Block of Untapped Potential
This compound is a polysubstituted aromatic compound whose structure is primed for selective chemical modifications. The arrangement of two vicinal bromine atoms, an electron-withdrawing methyl ester, and an electron-donating methyl group creates a unique electronic and steric environment. This differentiation allows for controlled, stepwise functionalization, making it an attractive precursor for creating diverse molecular libraries.
The primary value of this building block lies in the differential reactivity of the C3-Br and C4-Br bonds. The C4-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance compared to the C3-Br, which is flanked by both a bromine and a methyl group. This inherent selectivity is a crucial tool for synthetic chemists, enabling the construction of complex molecules without the need for extensive protecting group strategies.[1][2]
Physicochemical Properties & Safety Data
A summary of the key properties of this compound is provided below. Safety precautions should be based on data for structurally similar compounds.[3][4][5]
| Property | Value | Source/Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈Br₂O₂ | - |
| Molecular Weight | 307.97 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Purity | ≥97% (typical for research chemicals) | [6] |
| GHS Hazard | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Based on similar compounds[3][4] |
| Safety Precautions | Handle with appropriate PPE (gloves, safety glasses, lab coat). Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | Standard laboratory practice |
Synthesis of the Building Block
The target compound can be synthesized via a directed electrophilic bromination of a suitable precursor. A logical and efficient route starts from Methyl 3-bromo-5-methylbenzoate, which is commercially available. The existing substituents will direct the second bromination to the C4 position.
Protocol 2.1: Synthesis of this compound
This protocol describes the bromination of Methyl 3-bromo-5-methylbenzoate using N-Bromosuccinimide (NBS) as the bromine source and a strong acid catalyst.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Methyl 3-bromo-5-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
Procedure:
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-bromo-5-methylbenzoate (1.0 eq) and dissolve in dichloromethane.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid to the stirred solution.
-
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice. Quench the reaction by slowly adding saturated Na₂S₂O₃ solution until the orange color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford this compound as a solid.
Core Application: Site-Selective Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of this compound is its application in site-selective cross-coupling reactions. The C4-Br position is sterically more accessible and thus more reactive towards palladium catalysts, allowing for the selective introduction of an aryl or vinyl group at this position.[1][2]
Reaction Scheme:
Caption: Site-selective Suzuki coupling at the C4 position.
Protocol 3.1: Selective Mono-Arylation at the C4-Position
This protocol details a standard Suzuki-Miyaura coupling to selectively functionalize the C4 position, leaving the C3-Br intact for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure mono-arylated product.
Expected Outcome & Causality:
-
Yield: Typically 70-90%, depending on the boronic acid used.
-
Selectivity: High selectivity for the C4 position is expected. This is because the oxidative addition of the Pd(0) catalyst is sterically hindered at the C3 position by the adjacent methyl and bromo groups. The C4 position offers a more accessible site for the catalyst to engage, driving the reaction selectively.[2]
Further Transformations: Unlocking Molecular Diversity
The mono-functionalized product from Protocol 3.1 is a valuable intermediate itself. The remaining bromine at C3 and the methyl ester at C1 can be further modified.
Protocol 4.1: Hydrolysis of the Methyl Ester
Converting the methyl ester to a carboxylic acid opens up a vast array of subsequent reactions, most notably amide bond formation, a critical step in the synthesis of many pharmaceuticals.[7]
Materials:
-
Mono-arylated product from Protocol 3.1 (1.0 eq)
-
Lithium hydroxide (LiOH, 3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the mono-arylated starting material in a mixture of THF, MeOH, and water (3:1:1 ratio).
-
Hydrolysis: Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Acidification: After completion, concentrate the mixture to remove the organic solvents. Dilute the residue with water and cool in an ice bath. Acidify the solution to pH ~2 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the corresponding carboxylic acid.
Conclusion
This compound is a strategically designed building block that offers a reliable platform for the synthesis of complex, polysubstituted aromatic compounds. Its key advantage lies in the predictable, site-selective reactivity of its two bromine atoms, which can be exploited to build molecular complexity in a controlled and efficient manner. The protocols outlined in this guide serve as a robust starting point for researchers to explore the full potential of this versatile intermediate in their synthetic endeavors.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Pharma-Chemicals. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1,2-dibromoalkanes (dibromination). organic-chemistry.org. [Link]
-
Mako, T. L., & Byers, J. A. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Retrieved January 23, 2026, from [Link]
-
Jasinski, J. P., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2503. [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Vantourout, J. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(15), 9584-9636. [Link]
-
Aslam, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2872. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3,4-Dibromo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] This guide focuses on a specific, yet versatile substrate: Methyl 3,4-Dibromo-5-methylbenzoate. This di-halogenated arene presents unique opportunities and challenges, particularly concerning chemoselectivity—the ability to selectively react at one bromine atom over the other. Such selective functionalization is a powerful tool for rapidly building molecular diversity from a common scaffold, a highly sought-after strategy in drug discovery and development.[3][4] Substituted benzoates, the product class of these reactions, are integral intermediates in the synthesis of a wide array of biologically active compounds.[5][6][7]
Understanding the Core Mechanism: A Stepwise Look at the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[1] A grasp of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, a carbon-bromine bond) of the this compound. This step forms a Pd(II) intermediate.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[2][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge and Opportunity of Selectivity with this compound
When working with polyhalogenated substrates like this compound, where two identical halogens are present, achieving selective mono-functionalization is a significant challenge.[3][4] The inherent reactivity of the two bromine atoms can be influenced by subtle electronic and steric differences within the molecule.
-
Electronic Effects: The electron-withdrawing nature of the methyl ester group can influence the electron density at the ortho (C4) and meta (C3) positions, potentially making one C-Br bond more susceptible to oxidative addition.
-
Steric Hindrance: The methyl group at the C5 position provides a degree of steric hindrance around the C4-Br bond, which can be exploited to favor reaction at the less hindered C3-Br position.
Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial to control the reaction outcome and achieve high selectivity for either mono- or di-substitution.[4]
Key Reaction Components and Their Roles
A successful Suzuki-Miyaura coupling is a symphony of precisely chosen reagents. Understanding the function of each is key to protocol design.
| Component | Role in the Reaction | Common Examples for Aryl Bromides |
| Palladium Pre-catalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes the Pd catalyst, influences its reactivity, and plays a key role in selectivity. Electron-rich and bulky ligands often promote oxidative addition and reductive elimination.[1][9] | PPh₃, P(t-Bu)₃, RuPhos, XPhos, N-Heterocyclic Carbenes (NHCs)[8] |
| Base | Activates the boronic acid for transmetalation. The choice of base can also influence the reaction rate and selectivity. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |
| Solvent | Solubilizes the reactants and influences the reaction kinetics and catalyst stability. Often a mixture of an organic solvent and water is used. | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Boronic Acid/Ester | The source of the organic group to be coupled to the aryl halide. | Arylboronic acids, alkylboronic acids, potassium trifluoroborates |
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents with care, consulting their Safety Data Sheets (SDS) before use.
Protocol 1: Selective Mono-arylation of this compound
This protocol aims to selectively couple one equivalent of an arylboronic acid at the sterically less hindered C3 position.
Caption: Step-by-step workflow for the selective mono-arylation protocol.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)[10]
-
K₂CO₃ (3.0 eq)
-
Toluene (0.2 M)
-
Deionized Water (10% v/v of toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene and deionized water to the flask.
-
Sparge the solution with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and RuPhos to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Double (Di-substitution) Suzuki-Miyaura Coupling
This protocol is designed for the exhaustive coupling of two equivalents of a boronic acid to the dibromobenzoate substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Pd₂(dba)₃ (3 mol%)
-
P(t-Bu)₃ (6 mol%)[8]
-
Cs₂CO₃ (4.0 eq)[10]
-
1,4-Dioxane (0.2 M)
-
Deionized Water (10% v/v of dioxane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica Gel
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the reagents listed for this protocol in a suitable reaction vessel.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired di-substituted product.
-
Characterize the final compound using standard analytical techniques.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents. | Use a fresh batch of catalyst and high-purity, dry solvents. Ensure thorough degassing. |
| Dehalogenation | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous solvents. Consider a non-hydridic base like K₃PO₄. |
| Homocoupling of Boronic Acid | Reaction conditions too harsh; Presence of oxygen. | Lower the reaction temperature. Ensure the reaction is strictly anaerobic. |
| Poor Selectivity | Inappropriate ligand or reaction conditions. | Screen different ligands (e.g., more sterically demanding ligands for mono-substitution). Adjust temperature and reaction time. |
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable method for synthesizing a diverse library of substituted aromatic compounds. By carefully controlling the reaction parameters, researchers can achieve high yields and selectivity for either mono- or di-arylated products. These products serve as valuable building blocks in the synthesis of novel therapeutic agents and other functional materials, underscoring the enduring importance of this Nobel Prize-winning reaction in modern chemistry.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10725–10766. [Link]
-
Sabbah, D. A., Al-Akhras, M. H., & Al-Abbasi, F. A. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 417-433. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Retrieved from [Link]
- Wang, Z., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Journal of the American Chemical Society.
-
Lin, C.-H., et al. (2020). Precision Medicine of Sodium Benzoate for the Treatment of Behavioral and Psychological Symptoms of Dementia (BPSD). PMC. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 43(36). [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]
-
HealthyChemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Kim, H., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7944–7953. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Application Notes and Protocols for the Functionalization of Methyl 3,4-Dibromo-5-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Polysubstituted Aromatic Scaffold
Methyl 3,4-dibromo-5-methylbenzoate is a versatile polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: two distinct carbon-bromine bonds at the C3 and C4 positions, an ester group, and a methyl group, alongside potentially activatable C-H bonds. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, allows for selective and sequential functionalization. This document provides a comprehensive guide to the strategic modification of this scaffold, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of regioselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Understanding the Reactivity Landscape
The key to successfully functionalizing this compound lies in understanding the relative reactivity of the C3-Br and C4-Br bonds. Generally, in palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is influenced by both electronic effects and steric hindrance.
-
Electronic Effects: The ester group (-COOCH₃) is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the C-Br bonds in cross-coupling reactions. The C4-Br is para to the electron-withdrawing ester group, which can make it more susceptible to oxidative addition than the C3-Br bond, which is meta.
-
Steric Hindrance: The C3-Br bond is flanked by the ester at C4 and the methyl group at C5, making it more sterically hindered than the C4-Br bond. This steric hindrance can play a significant role in directing the regioselectivity of the reaction.
By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective functionalization at either the C4 or C3 position.
Visualizing the Functionalization Pathways
The following diagram illustrates the potential pathways for the functionalization of this compound.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Crucial Role of Synthetic Chemistry in Drug Development
The journey of a drug from concept to clinic is a long and arduous one, underpinned by the precise and efficient synthesis of its active pharmaceutical ingredient (API). At the heart of this process lies the synthesis of pharmaceutical intermediates, the molecular building blocks that are meticulously assembled to create the final drug substance. The elegance and efficiency of these synthetic routes are paramount, directly impacting the economic viability, environmental footprint, and ultimately, the accessibility of life-saving medicines.
Modern pharmaceutical process chemistry has moved beyond traditional methods, embracing innovative catalytic and biocatalytic technologies that offer unprecedented levels of selectivity, efficiency, and sustainability.[1] This guide provides an in-depth exploration of three cornerstone methodologies in the contemporary synthesis of pharmaceutical intermediates: the Suzuki-Miyaura cross-coupling reaction, asymmetric hydrogenation, and biocatalytic transamination.
For each of these powerful techniques, we will delve into the mechanistic principles that govern their efficacy, provide detailed, field-proven experimental protocols for the synthesis of relevant pharmaceutical intermediates, and present quantitative data to benchmark their performance. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to implement these state-of-the-art synthetic strategies in their own laboratories.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is the most frequently utilized carbon-carbon bond-forming reaction in the pharmaceutical industry, prized for its versatility in constructing biaryl and heteroaryl scaffolds common in many APIs.[2] The reaction's success is attributable to its high functional group tolerance, the stability and low toxicity of its organoboron reagents, and the extensive research that has yielded a vast toolbox of catalysts and ligands to tackle even challenging couplings.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the desired product and regenerates the active palladium(0) catalyst.
The choice of ligand is critical to the success of a Suzuki-Miyaura coupling. Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote the final reductive elimination.[1][3] The selection of the base and solvent system is also crucial for activating the boronic acid and ensuring the stability and activity of the catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application: Synthesis of a Key Intermediate for Valsartan
Valsartan is an angiotensin II receptor antagonist used to treat high blood pressure. A key step in its synthesis is the formation of a biphenyl nitrile intermediate. The following protocol details the synthesis of this intermediate via a Suzuki-Miyaura coupling.[5]
Experimental Protocol: Synthesis of 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4'-methyl-2-cyanobiphenyl (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the succinimide byproduct, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4'-(bromomethyl)-2-cyanobiphenyl intermediate.
-
Tetrazole Formation: Dissolve the crude intermediate in a suitable solvent like dimethylformamide, and add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Cyclization: Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Purification: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to afford the desired valsartan intermediate.
| Parameter | Value | Reference |
| Reactants | 4'-methyl-2-cyanobiphenyl, NBS, NaN3 | [5] |
| Catalyst | Benzoyl Peroxide (for bromination) | [5] |
| Solvent | CCl4, DMF | [5] |
| Overall Yield | up to 96% | [5] |
Asymmetric Hydrogenation: Accessing Chiral Molecules with High Enantioselectivity
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral molecule can have vastly different biological activities.[6] Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters, particularly for the synthesis of chiral alcohols and amines from prochiral ketones, olefins, and imines.[2][7]
Mechanistic Insights: The Role of Chiral Ligands
Asymmetric hydrogenation relies on the use of a chiral catalyst, typically a transition metal (such as rhodium, ruthenium, or iridium) complexed with a chiral ligand.[7] The chiral ligand creates a stereochemically defined environment around the metal center, which forces the substrate to bind in a specific orientation. This selective binding ensures that hydrogen is delivered to one face of the prochiral double bond, leading to the formation of one enantiomer in excess.
The choice of ligand is paramount for achieving high enantioselectivity and is often substrate-dependent.[7] Bidentate phosphine ligands, such as BINAP and its derivatives, are widely used and have proven effective for a broad range of substrates. The solvent can also play a significant role, with alcoholic solvents often accelerating the reaction rate.[8]
Caption: General workflow for asymmetric hydrogenation.
Application: Synthesis of a Chiral Tetralone Intermediate for Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. A key intermediate in its synthesis is a chiral tetralone derivative. The following protocol describes a general method for the asymmetric hydrogenation of a tetralone precursor.[9]
Experimental Protocol: Asymmetric Hydrogenation of a Tetralone Derivative
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral catalyst, for example, a Ru-BINAP complex (0.01 mol%).
-
Reaction Setup: Add the tetralone substrate (1.0 eq) and a degassed solvent, such as methanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the hydrogen uptake.
-
Work-up: Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the enantiomerically enriched alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Parameter | Value | Reference |
| Substrate | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [9] |
| Catalyst | Ru-BINAP complex | [7] |
| Solvent | Methanol | [8] |
| Pressure | 1-8 atm H2 | [9] |
| Temperature | 25-60 °C | [9] |
| Enantiomeric Excess (ee) | >95% (typical for optimized systems) | [7] |
Biocatalysis: Harnessing Nature's Catalysts for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of pharmaceutical intermediates.[10] Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact of chemical manufacturing.[10] Transaminases are a particularly valuable class of enzymes for the synthesis of chiral amines, which are key structural motifs in many pharmaceuticals.[11]
Mechanistic Insights: The Ping-Pong Bi-Bi Mechanism of Transaminases
Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor via a "ping-pong bi-bi" mechanism.[10] The reaction is dependent on a pyridoxal-5'-phosphate (PLP) cofactor. In the first half-reaction, the amino donor binds to the enzyme and transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct. In the second half-reaction, the carbonyl substrate binds to the enzyme, and the amino group is transferred from the PMP to the substrate, generating the chiral amine product and regenerating the PLP cofactor.[10]
A key challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. This can be achieved by using a large excess of the amino donor, removing the byproduct, or coupling the reaction with a downstream enzymatic or chemical step.[10]
Caption: Ping-Pong Bi-Bi mechanism of a transaminase-catalyzed reaction.
Application: Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key step in its industrial synthesis is the asymmetric transamination of a prochiral ketone to produce the desired chiral amine intermediate.[12]
Experimental Protocol: Biocatalytic Synthesis of a Sitagliptin Intermediate
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Reagent Addition: Add the prochiral ketone substrate (1.0 eq), the amino donor (e.g., isopropylamine, 5-10 eq), and the PLP cofactor (1 mM).
-
Enzyme Addition: Add the transaminase enzyme (either as a purified enzyme or as a whole-cell lysate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC.
-
Work-up: Upon completion, quench the reaction by adding a suitable organic solvent (e.g., methyl tert-butyl ether) and adjust the pH to >10 with an aqueous base.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine product.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
| Parameter | Value | Reference |
| Substrate | Pro-sitagliptin ketone | [12] |
| Enzyme | Engineered transaminase (e.g., from Arthrobacter sp.) | [13] |
| Amino Donor | Isopropylamine | [10] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [10] |
| pH | ~8.0 | [13] |
| Temperature | 30-45 °C | [13] |
| Conversion | >99% | [13] |
| Enantiomeric Excess (ee) | >99.5% | [13] |
Conclusion: The Future of Pharmaceutical Intermediate Synthesis
The synthetic methodologies outlined in this guide represent the forefront of modern pharmaceutical process chemistry. The Suzuki-Miyaura coupling, asymmetric hydrogenation, and biocatalysis provide powerful and versatile tools for the efficient and selective synthesis of complex pharmaceutical intermediates. By understanding the fundamental principles behind these reactions and adhering to robust experimental protocols, researchers can accelerate the drug development pipeline and contribute to the creation of more effective and accessible medicines. The continued evolution of these technologies, driven by innovations in catalyst design, protein engineering, and process optimization, promises an even more efficient and sustainable future for pharmaceutical manufacturing.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.
- Magano, J., & Dunetz, J. R. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(3), 1509.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021-10-22). Available from: [Link]
- Guo, F., & Berglund, P. (2017).
- Process for preparing sertraline from chiral tetralone. (2003). Google Patents.
- Hegmann, C., Schade, L., & Kirschning, A. (2020). Multistep synthesis of a valsartan precursor in continuous flow. Beilstein Journal of Organic Chemistry, 16, 239-247.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Available from: [Link]
-
Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase - ResearchGate. (2023-05-15). Available from: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (n.d.). Available from: [Link]
-
Application of Imine Reductase in Bioactive Chiral Amine Synthesis - ACS Publications. (2024-07-11). Available from: [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (n.d.). Available from: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). Available from: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. (2025-08-27). Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available from: [Link]
-
chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinate. (n.d.). Available from: [Link]
-
Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization | The Journal of Chemical Physics | AIP Publishing. (2021-10-25). Available from: [Link]
- Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.).
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available from: [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (2021-10-06). Available from: [Link]
-
Asymmetric hydrogenation of ketones is among the simplest chemical transformations, and it affords optically active secondary alcohols that serve as useful intermediates for the synthesis of biologically active compounds such as medicines, perfumes, and agrochemicals (Scheme 1). (n.d.). Available from: [Link]
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Application Notes & Protocols: The Role of Substituted Dibromobenzoates in Materials Science
A Senior Application Scientist's Guide to Methyl 3,5-Dibromo-4-methylbenzoate as a Versatile Monomer
A Note on Isomer Specificity: The compound "Methyl 3,4-Dibromo-5-methylbenzoate" is not extensively documented in current scientific literature. This guide will focus on the closely related and well-characterized isomer, Methyl 3,5-Dibromo-4-methylbenzoate . The principles, reactivity, and protocols discussed herein are representative of the potential applications for this class of dibrominated aromatic esters in materials science, providing a robust framework for researchers exploring their use as polymer building blocks.
Introduction: The Strategic Value of Dibrominated Aromatic Monomers
In the pursuit of advanced functional materials, the design and synthesis of novel polymers with tailored properties are paramount. Aromatic polymers, in particular, are prized for their exceptional thermal stability, mechanical strength, and unique optoelectronic characteristics. Methyl 3,5-Dibromo-4-methylbenzoate (MDMBM) emerges as a strategically significant monomer for the construction of these high-performance materials.[1][2]
The value of MDMBM lies in its trifunctional nature:
-
Two Bromine Substituents: The bromine atoms at the 3 and 5 positions are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[3][4][5] This difunctionality is the cornerstone of its utility in step-growth polymerization.
-
Ester and Methyl Groups: The methyl ester and the ring-bound methyl group enhance the solubility of both the monomer and the resulting polymers in organic solvents, facilitating processability—a common challenge with rigid aromatic polymers.[6] These groups can also be modified post-polymerization to fine-tune material properties.
This document provides a comprehensive overview of MDMBM, from its fundamental properties and synthesis to detailed protocols for its application in the synthesis of advanced aromatic polymers.
Physicochemical & Safety Data
A thorough understanding of a monomer's properties and hazards is critical for safe and effective experimentation.
Key Properties of Methyl 3,5-Dibromo-4-methylbenzoate
| Property | Value | Source |
| IUPAC Name | methyl 3,5-dibromo-4-methylbenzoate | [7] |
| CAS Number | 74896-66-5 | [7] |
| Molecular Formula | C₉H₈Br₂O₂ | [1][2][7] |
| Molecular Weight | 307.97 g/mol | [7] |
| Appearance | Colorless crystals | [2] |
| Structure | The molecule is noted to be essentially planar. | [1][2] |
Safety & Handling
MDMBM is an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Core Application: A Building Block for High-Performance Polymers
The primary application of MDMBM in materials science is its role as a monomer in polycondensation reactions. The two bromine atoms serve as reactive handles to build long-chain aromatic polymers with precisely controlled structures.
Caption: Workflow for the synthesis of MDMBM.
Materials & Reagents:
-
Methyl 4-methylbenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask with stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Standard glassware for filtration and recrystallization
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it in an ice bath. Purge the flask with nitrogen.
-
Reagent Addition: To the stirred methyl 4-methylbenzoate (1.0 equiv) at 0°C, add anhydrous aluminum chloride (approx. 2.5-3.0 equiv) portion-wise.
-
Bromination: Under a nitrogen atmosphere, add bromine (2.0-2.2 equiv) dropwise over 45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Then, heat the reaction to 80°C for 1 hour.
-
Quenching: Cool the mixture to room temperature and carefully quench the reaction by slowly adding cold methanol.
-
Precipitation & Isolation: Stir the resulting slurry overnight. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold methanol.
-
Purification: Recrystallize the crude product from hot methanol to yield pure Methyl 3,5-Dibromo-4-methylbenzoate as colorless crystals. An approximate yield of 86% can be expected. [2] Causality: The use of a Lewis acid catalyst like AlCl₃ polarizes the Br-Br bond, making the bromine a much stronger electrophile, which is necessary to overcome the deactivating effect of the ester group on the aromatic ring. Heating drives the reaction to completion. Quenching with methanol destroys the catalyst and precipitates the less polar organic product.
Protocol 2: Synthesis of a Poly(p-phenylene) Derivative via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, making it ideal for polymerization. [8][9] Reaction Scheme:
Caption: Suzuki-Miyaura polycondensation reaction.
Materials & Reagents:
-
Methyl 3,5-Dibromo-4-methylbenzoate (MDMBM) (1.0 equiv)
-
1,4-Phenylenediboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv)
-
Toluene, degassed
-
Deionized water, degassed
-
Schlenk flask and line for inert atmosphere operations
Procedure:
-
Setup: To a Schlenk flask, add MDMBM (1.0 equiv), 1,4-phenylenediboronic acid (1.0 equiv), and anhydrous K₂CO₃ (4.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with nitrogen or argon at least three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed deionized water to form a 2-phase system (e.g., a 4:1 ratio of toluene to water).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.
-
Polymerization: Heat the mixture to reflux (typically 90-100°C) with vigorous stirring for 24-48 hours. The progress can be monitored by observing the increase in viscosity.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer, then re-dissolve it in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate into methanol. Repeat this process 2-3 times to remove residual catalyst and oligomers.
-
Drying: Dry the final polymer product under vacuum at an elevated temperature (e.g., 60°C) overnight.
Causality: The palladium(0) catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [9]An aqueous base (K₂CO₃) is required to activate the boronic acid for the transmetalation step. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyesters and brominated polyesters derived from α,α′-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777. [Link]
-
Pérez-Temprano, M. H., et al. (2013). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 4(1), 335-339. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the One-Pot Borylation/Suzuki Reaction of Dibrominated Aromatics
Introduction: Streamlining Biaryl Synthesis for Accelerated Discovery
The construction of biaryl and heteroaryl scaffolds is a cornerstone of modern synthetic chemistry, particularly in the realms of drug discovery and materials science.[1] Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its functional group tolerance and mild reaction conditions.[1][2] However, the traditional two-step approach, which necessitates the synthesis and isolation of boronic acid or ester intermediates, can be time-consuming and inefficient, especially when dealing with unstable or commercially unavailable boron reagents.[3][4]
This application note details a robust and efficient one-pot, two-step borylation/Suzuki-Miyaura cross-coupling protocol for the synthesis of unsymmetrical biaryls from two different aryl halides.[3][4] This "telescoped" process circumvents the need for intermediate isolation, leading to significant improvements in process mass intensity (PMI) by reducing solvent usage and waste generation.[5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss key optimization parameters to empower researchers in their synthetic endeavors. This methodology is particularly advantageous for the rapid generation of compound libraries and the synthesis of complex molecules, such as kinase inhibitors.[2][6]
Mechanistic Rationale: A Symphony of Catalytic Cycles
The elegance of the one-pot borylation/Suzuki reaction lies in the seamless orchestration of two distinct yet compatible catalytic cycles within a single reaction vessel. The process is typically initiated by a palladium-catalyzed Miyaura borylation, followed by the introduction of a second aryl halide and a base to trigger the Suzuki-Miyaura coupling.
Step 1: Miyaura Borylation
The first stage involves the palladium-catalyzed cross-coupling of an aryl halide (Ar¹-Br) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form an aryl boronic ester (Ar¹-Bpin). This process is facilitated by a palladium(0) catalyst and a suitable base, often a carboxylate salt like potassium acetate (KOAc).
Step 2: Suzuki-Miyaura Coupling
Upon completion of the borylation, the second aryl halide (Ar²-Br) and a stronger base (e.g., K₂CO₃, Na₂CO₃) are introduced directly into the reaction mixture. The in situ generated aryl boronic ester then participates in a classical Suzuki-Miyaura cross-coupling cycle with the second aryl halide to furnish the desired unsymmetrical biaryl product (Ar¹-Ar²).
The ability to perform these two transformations in a single pot hinges on the careful selection of catalysts and reaction conditions that are amenable to both processes. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have been pivotal in the development of efficient one-pot protocols.[3]
Figure 1: Workflow of the One-Pot Borylation/Suzuki Reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general framework for the one-pot borylation/Suzuki reaction of dibrominated aromatics. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents:
-
Aryl Bromide 1 (Ar¹-Br): Starting material for borylation.
-
Aryl Bromide 2 (Ar²-Br): Coupling partner for Suzuki reaction.
-
Bis(pinacolato)diboron (B₂pin₂): Boron source.
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G2.[2][3]
-
Ligand (if required): e.g., XPhos, SPhos.
-
Base 1 (for Borylation): Potassium acetate (KOAc).
-
Base 2 (for Suzuki Coupling): Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃).
-
Solvent: Anhydrous 1,4-dioxane, ethanol, or isopropanol.[3][7]
Microwave-Assisted One-Pot Borylation/Suzuki Protocol:[2]
This protocol is adapted from a microwave-assisted method that has been shown to be rapid and efficient.[2][6]
-
Reaction Setup (Borylation Step):
-
To a microwave-safe vial equipped with a magnetic stir bar, add aryl bromide 1 (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the vial with a cap.
-
-
Microwave Irradiation (Borylation Step):
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 45 minutes.[2]
-
Allow the reaction to cool to room temperature.
-
-
Addition of Suzuki Reagents:
-
Carefully open the vial and add aryl bromide 2 (1.0 mmol) and an aqueous solution of the second base (e.g., 2 M Na₂CO₃, 1.5 mL).
-
Reseal the vial.
-
-
Microwave Irradiation (Suzuki Step):
-
Place the vial back in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.[2]
-
Allow the reaction to cool to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
-
Data Presentation: A Survey of Reaction Parameters
The success of the one-pot borylation/Suzuki reaction is highly dependent on the judicious choice of catalyst, base, and solvent. The following table summarizes typical conditions and outcomes for this transformation.
| Catalyst System | Ligand | Base (Borylation) | Base (Suzuki) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | KOAc | K₂CO₃ | 1,4-Dioxane | 80 | 18 | 60-80 | [2] |
| Pd(PPh₃)₄ | - | KOAc | Na₂CO₃ | 1,4-Dioxane | 120 (µW) | 1.25 | 70-95 | [2] |
| XPhos-Pd-G2 | XPhos | KOAc | K₂CO₃ | Ethanol | 80 | 17 | 75-90 | [4] |
| SiliaCat DPP-Pd | - | KOAc | Aq. Base | Isopropanol | 80 | 2-4 | 80-95 | [7] |
Table 1: Representative Conditions for the One-Pot Borylation/Suzuki Reaction.
Troubleshooting and Field-Proven Insights
-
Low Conversion in Borylation Step: Incomplete borylation is a common issue. Ensure all reagents and the solvent are anhydrous. The use of a pre-catalyst that rapidly forms the active Pd(0) species can be beneficial.[3] Increasing the reaction time or temperature may also improve conversion.
-
Homocoupling of Aryl Bromide 1: The formation of Ar¹-Ar¹ can occur if the Suzuki coupling is initiated prematurely or if residual palladium from the borylation step promotes unwanted side reactions. The sequential addition of reagents is crucial.
-
Decomposition of Boronic Ester: Some heteroaryl boronic esters can be unstable under the reaction conditions.[4] In such cases, it is often advantageous to use the more stable aryl halide in the initial borylation step.[4]
-
Catalyst Selection: While Pd(PPh₃)₄ is a cost-effective and widely used catalyst, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands like XPhos often provide superior results, especially for challenging substrates like aryl chlorides.[2][3]
-
Solvent Choice: While 1,4-dioxane is a common solvent, more environmentally benign options like ethanol and isopropanol have been successfully employed.[3][7] The use of protic solvents like ethanol can also facilitate the formation of the active catalytic species.[3]
Conclusion: A Powerful Tool for Chemical Synthesis
The one-pot borylation/Suzuki reaction of dibrominated aromatics represents a significant advancement in the synthesis of biaryl compounds. By eliminating the need for the isolation of boronic ester intermediates, this methodology offers a more efficient, atom-economical, and environmentally friendly route to a diverse range of valuable molecules.[5] The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the rapid and reliable synthesis of complex molecular architectures for applications in drug discovery and beyond.
References
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Combined 'One-pot' Borylation and Coupling. Wordpress. [Link]
-
Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ACS Publications. [Link]
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
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- 3. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 3,4-Dibromo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthetic utility of Methyl 3,4-Dibromo-5-methylbenzoate as a versatile precursor for the synthesis of novel heterocyclic compounds. Recognizing the critical role of heterocyclic moieties in medicinal chemistry and materials science, we present a series of detailed protocols and strategic insights for the construction of diverse molecular architectures.[1][2] The methodologies detailed herein leverage the strategic positioning of the bromine substituents and the methyl ester group to enable selective and efficient transformations, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This guide is intended to empower researchers to explore new chemical space and accelerate the discovery of innovative molecular entities.
Introduction: The Strategic Value of this compound
This compound is a richly functionalized aromatic building block, poised for strategic elaboration into complex heterocyclic systems. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methyl and ester groups, can be exploited to achieve selective functionalization. This starting material serves as a key intermediate for the synthesis of a variety of natural products and pharmacologically active compounds.[5][6][7] The presence of multiple reaction handles on a single, readily accessible scaffold makes it an attractive starting point for the development of compound libraries in drug discovery programs.[6]
This guide will explore three distinct, yet complementary, synthetic pathways emanating from this starting material, focusing on the construction of benzofurans, indoles, and carbazoles – core structures in a multitude of bioactive molecules.
Synthetic Strategy I: Tandem Sonogashira Coupling and Annulation for the Synthesis of Substituted Benzofurans
The synthesis of benzofurans, a privileged scaffold in medicinal chemistry, can be efficiently achieved from ortho-haloaryl esters.[8] This strategy employs a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an in-situ or subsequent intramolecular cyclization (annulation) to furnish the benzofuran ring system. The choice of reaction conditions can influence the selectivity of the initial coupling.
Mechanistic Rationale
The Sonogashira coupling proceeds via a catalytic cycle involving palladium and copper co-catalysis. The palladium(0) species undergoes oxidative addition to the aryl bromide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper salt). Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst. Subsequent intramolecular cyclization is typically promoted by a copper or palladium catalyst, leading to the formation of the benzofuran ring.
Experimental Protocol: Synthesis of Methyl 6-Bromo-5-methyl-2-phenylbenzofuran-7-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Add anhydrous toluene and triethylamine (3.0 equiv.).
-
To the stirred suspension, add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.
Data Presentation: Scope of the Reaction
| Entry | Alkyne Substrate | Expected Product |
| 1 | Phenylacetylene | Methyl 6-bromo-5-methyl-2-phenylbenzofuran-7-carboxylate |
| 2 | 1-Hexyne | Methyl 2-butyl-6-bromo-5-methylbenzofuran-7-carboxylate |
| 3 | Trimethylsilylacetylene | Methyl 6-bromo-5-methyl-2-(trimethylsilyl)benzofuran-7-carboxylate |
Visualization: Synthetic Workflow
Caption: Tandem Sonogashira coupling and annulation workflow.
Synthetic Strategy II: Buchwald-Hartwig Amination for the Construction of Indole Scaffolds
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[9][10] A powerful strategy for its synthesis involves the palladium-catalyzed Buchwald-Hartwig amination to form a key C-N bond, followed by intramolecular cyclization.[11][12][13] This approach offers broad substrate scope and functional group tolerance.
Mechanistic Rationale
The Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[14] Reductive elimination from this complex yields the desired arylamine and regenerates the active palladium(0) catalyst.[12] Subsequent intramolecular reactions, such as a Heck reaction or another C-H activation/cyclization, can then be employed to construct the indole ring.
Experimental Protocol: Synthesis of Methyl 6-Bromo-1H-indole-7-carboxylate Derivatives
Materials:
-
This compound
-
A primary amine (e.g., propargylamine for subsequent cyclization)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add the primary amine (e.g., propargylamine, 1.2 equiv.).
-
Seal the tube and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the intermediate by column chromatography.
-
The purified intermediate can then be subjected to cyclization conditions (e.g., heating with a suitable catalyst) to form the indole ring.
Data Presentation: Amine Coupling Partners
| Entry | Amine | Expected Intermediate |
| 1 | Propargylamine | Methyl 3-bromo-4-((prop-2-yn-1-yl)amino)-5-methylbenzoate |
| 2 | Allylamine | Methyl 4-(allylamino)-3-bromo-5-methylbenzoate |
| 3 | Aniline | Methyl 3-bromo-5-methyl-4-(phenylamino)benzoate |
Visualization: Catalytic Cycle
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Application Notes and Protocols: Palladium-Catalyzed Amination of Methyl 3,4-Dibromo-5-methylbenzoate
A Senior Application Scientist's Guide to Navigating C-N Bond Formation on Dihaloarenes
Abstract
The palladium-catalyzed amination of aryl halides, a cornerstone of modern synthetic organic chemistry, provides a powerful tool for the construction of carbon-nitrogen (C-N) bonds. This application note presents a detailed guide to the Buchwald-Hartwig amination of a challenging substrate, Methyl 3,4-Dibromo-5-methylbenzoate. We delve into the mechanistic nuances of this transformation, offering a rationale for the selection of catalysts, ligands, and reaction conditions. A comprehensive, step-by-step protocol is provided, alongside insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.
Introduction: The Significance of Buchwald-Hartwig Amination
The formation of aryl C-N bonds is a fundamental transformation in organic synthesis, as the resulting arylamine moieties are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, has emerged as a premier method for forging these bonds due to its broad substrate scope and functional group tolerance.[2][3] This reaction has largely supplanted harsher, classical methods, offering a milder and more versatile route to a wide array of arylamines.[2]
The subject of this guide, this compound, presents a unique challenge due to the presence of two bromine atoms. This dihaloarene substrate raises important questions of selectivity: can we selectively aminate one C-Br bond over the other, or will the reaction proceed to difunctionalization? The ability to control this selectivity is paramount for the synthesis of complex target molecules.[4][5] This guide will explore the factors governing this selectivity and provide a robust protocol for achieving the desired mono-amination product.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[6]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[2] The general reactivity order for aryl halides in this step is I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[2]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[2]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene and formation of an imine.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Rationale and Key Parameters
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components. For the mono-amination of this compound, achieving high selectivity is the primary objective.
Palladium Precursor
A variety of palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[6] For reactions requiring in situ generation of the active Pd(0) catalyst, a Pd(II) precatalyst like Pd(OAc)₂ is often employed.[6] The use of pre-catalysts, which readily form the active LPd(0) species upon exposure to a base, can offer more reliable results.[6]
Ligand Selection: The Key to Selectivity
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, influencing catalyst activity, stability, and selectivity.[7] For dihaloarenes, the ligand can play a decisive role in favoring mono- versus di-functionalization.[8]
-
Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are often highly effective.[7][9] These ligands promote the oxidative addition and reductive elimination steps.[9]
-
Bidentate Ligands: Ligands like Xantphos and BINAP have also been widely used in N-arylation reactions.[7][10] Xantphos, in particular, has shown efficacy in the mono-amination of dibromoarenes.[11]
For the selective mono-amination of this compound, a bulky monophosphine ligand or a bidentate ligand with a large bite angle like Xantphos is recommended to sterically hinder the second oxidative addition.
Base
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[2] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.[12] Stronger bases like NaOtBu are often preferred for less reactive aryl halides.[13]
Solvent
Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and THF are common choices. The polarity of the solvent can influence the selectivity of the reaction, with less polar solvents sometimes favoring difunctionalization.[8]
Detailed Experimental Protocol
This protocol provides a starting point for the palladium-catalyzed mono-amination of this compound with a generic secondary amine (e.g., morpholine).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 309.96 | 1.0 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol%) |
| Xantphos | 578.68 | 0.03 | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Reaction Setup and Execution
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.[14] Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.[14]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh palladium source and ligand.- Switch to a stronger base (e.g., KOtBu).- Increase the reaction temperature in increments of 10 °C. |
| Poor Selectivity | - Ligand not optimal- Reaction time too long | - Screen other bulky ligands (e.g., BrettPhos, SPhos).- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Hydrodehalogenation | - Presence of water- β-Hydride elimination | - Ensure all reagents and solvents are strictly anhydrous.- Use a ligand that promotes faster reductive elimination. |
Conclusion
The palladium-catalyzed amination of this compound is a powerful transformation that requires careful consideration of reaction parameters to achieve high yield and selectivity. By understanding the underlying mechanism and the roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with this dihaloarene substrate. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of valuable mono-aminated building blocks for drug discovery and materials science.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Ivashchenko, A. V., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874.
- Larson, N. G., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Yamada, K., et al. (2018). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating.
- Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(15), 2855–2858.
- Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9378–9388.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Al-Masoudi, N. A., et al. (2020). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. PubMed.
- Lipshutz, B. H., et al. (2011).
- Parsons, C. D., et al. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester.
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- Ikawa, T., & Buchwald, S. L. (2009). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT.
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- Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Practical and regioselective amination of arenes using alkyl amines. Science, 322(5898), 77–80.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146–1153.
- Gicquel, M., et al. (2022).
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Grignard reaction involving Methyl 3,4-Dibromo-5-methylbenzoate
An Application Note for Advanced Grignard Synthesis: Chemoselective Control and Functionalization of Methyl 3,4-Dibromo-5-methylbenzoate
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds. However, its application to polyfunctionalized substrates, such as this compound, introduces significant challenges related to chemoselectivity. This molecule presents three distinct reactive sites: a methyl ester susceptible to nucleophilic attack, and two aryl bromides at the C3 and C4 positions with differing steric and electronic environments. This application note provides a detailed guide for researchers, navigating the complexities of Grignard reactions involving this substrate. We present a robust protocol for the reaction of this compound with an external Grignard reagent to synthesize tertiary alcohols. Furthermore, we explore the advanced application of selective mono-Grignard formation, discussing the mechanistic rationale and experimental strategies required to control reactivity at a specific C-Br bond, thereby unlocking pathways to novel, complex molecular architectures.
Introduction: The Challenge of Polyfunctional Substrates
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that react readily with a variety of electrophiles, most notably carbonyl compounds.[1][2] Their utility is unparalleled for creating new C-C bonds, a transformation that Victor Grignard was awarded the Nobel Prize for in 1912. The reaction of a Grignard reagent with an ester typically proceeds via a double addition mechanism. The first addition forms a tetrahedral intermediate which collapses to a ketone; this ketone, being more reactive than the starting ester, rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[3][4][5]
The substrate, this compound, presents a classic challenge of chemoselectivity. A synthetic chemist must consider three potential reaction pathways:
-
Reaction at the Ester: An external Grignard reagent will preferentially attack the electrophilic carbonyl carbon of the ester group.
-
Grignard Formation at C3-Br: The C-Br bond at the C3 position is less sterically hindered than its C4 counterpart.
-
Grignard Formation at C4-Br: The C-Br bond at the C4 position is flanked by a methyl group and another bromine atom, making it more sterically encumbered.
This guide will first detail the most direct and predictable transformation: the reaction with an external Grignard reagent at the ester. Subsequently, it will delve into the more nuanced strategy of selective Grignard formation from the aryl bromide moieties.
Mechanistic Pathways and Competing Reactions
Understanding the potential reaction pathways is critical for experimental design and troubleshooting. The primary reaction of interest is the nucleophilic addition to the ester, but several side reactions can diminish yield and complicate purification.
Primary Pathway: Double Addition to the Ester
When this compound is treated with at least two equivalents of an external Grignard reagent (e.g., Phenylmagnesium Bromide, PhMgBr), the reaction proceeds as follows:
-
First Nucleophilic Attack: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, eliminating the methoxide group (-OCH₃) to form a ketone intermediate.[1][4]
-
Second Nucleophilic Attack: The resulting ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent.[5]
-
Protonation: An acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol.
Caption: Primary pathway for the reaction of an ester with two equivalents of a Grignard reagent.
Significant Side Reactions
Several competing reactions can occur, primarily Wurtz-type homocoupling and reactions with trace amounts of water.
-
Wurtz-Type Coupling: The Grignard reagent (R-MgX) can react with the unreacted aryl bromide starting material (Ar-Br) to form a biphenyl derivative (Ar-R). This is a common side reaction in Grignard preparations.[6][7]
-
Homocoupling: Aryl Grignard reagents can couple with themselves to form symmetrical biaryls, especially at elevated temperatures.[8]
-
Reaction with Water: Grignard reagents are extremely strong bases and will be quenched by any protic solvent, including trace water in the glassware or solvent, to form an alkane.[9] This underscores the necessity of rigorously anhydrous conditions.
Caption: Common side reactions that compete with the desired Grignard addition.
Protocol: Synthesis of 1-(3,4-Dibromo-5-methylphenyl)-1,1-diphenylmethanol
This protocol details the reaction of this compound with Phenylmagnesium Bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | Synthesis Grade | Sigma-Aldrich | Handle under inert atmosphere. Titrate before use for exact conc. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® Grade | MilliporeSigma | Required for reaction solvent. Contains BHT as inhibitor. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher | Used for quenching the reaction. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying the organic layer. |
| Round-bottom flasks, Condenser, Septa | - | - | Must be oven-dried at >120 °C for at least 4 hours and cooled under N₂/Ar. |
| Magnetic Stirrer and Stir Bars | - | - | - |
| Syringes and Needles | - | - | For anhydrous transfer of reagents. |
Step-by-Step Experimental Procedure
-
Glassware and Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq, e.g., 3.24 g, 10 mmol) in 30 mL of anhydrous THF.
-
Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add Phenylmagnesium Bromide (2.2 eq, e.g., 7.3 mL of a 3.0 M solution, 22 mmol) dropwise via syringe through the septum over 30 minutes. An exothermic reaction may be observed.[1] Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Stir for 15 minutes until two clear layers form.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Advanced Application: Towards Chemoselective Mono-Grignard Formation
Achieving selective functionalization at one of the C-Br bonds is a more complex but highly valuable synthetic goal. The primary challenge lies in forming a Grignard reagent at one bromine position without it reacting with another molecule's ester group or the second bromine.
Rationale for Selectivity
The C3-Br bond is electronically and sterically distinct from the C4-Br bond. The C3 position is less sterically hindered, suggesting that oxidative addition of magnesium would preferentially occur at this site. To exploit this subtle difference, highly controlled reaction conditions are necessary.
-
Low Temperatures: Forming the Grignard reagent at low temperatures (-78 °C) can increase its stability and prevent premature reaction with the ester group.[10]
-
Activated Magnesium: Using highly reactive Rieke magnesium can facilitate Grignard formation at lower temperatures than standard magnesium turnings.[10][11]
-
Halogen-Magnesium Exchange: An alternative is to use a halogen-magnesium exchange reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl).[12] This can offer superior functional group tolerance and selectivity compared to classical oxidative addition.
Hypothetical Protocol for Selective Mono-functionalization
This protocol is theoretical and serves as a starting point for optimization.
-
Grignard Formation: In a rigorously dried flask under argon at -78 °C (dry ice/acetone bath), a solution of this compound (1.0 eq) in anhydrous THF would be added to a slurry of Rieke Magnesium (1.1 eq). The reaction would be stirred for 30-60 minutes to form the putative mono-Grignard reagent, presumably at the C3 position.
-
Electrophile Addition: A chosen electrophile (e.g., benzaldehyde, 1.0 eq) would then be added slowly at -78 °C.
-
Work-up: The reaction would be allowed to slowly warm to room temperature before being quenched and worked up as described in the previous protocol.
Success in this advanced application hinges on the kinetic stability of the functionalized Grignard reagent at low temperatures, preventing it from reacting with the ester on another substrate molecule.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Grignard reagent (degraded); Wet glassware/solvents; Passive Mg surface. | Use fresh, titrated Grignard reagent. Rigorously dry all equipment and solvents.[9] For Grignard formation, activate Mg with iodine or 1,2-dibromoethane.[11] |
| Formation of Biphenyl | Wurtz-type coupling side reaction.[6][13] | Maintain low temperature during addition. Ensure slow, dropwise addition to keep the concentration of the Grignard reagent low. |
| Complex Product Mixture | Multiple reaction pathways occurring; Reaction temperature too high. | Improve temperature control. Re-evaluate stoichiometry. Confirm the identity of byproducts to diagnose the competing reaction. |
| Starting Material Recovered | Grignard reagent was quenched by moisture or acidic protons. | Ensure all glassware is scrupulously dry. Use anhydrous solvents. Check substrate for acidic functional groups. |
References
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]
-
University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. [Link]
-
Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Wikipedia. (2024). Grignard reagent. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Khan Academy. (2024). Grignard Reagents | Haloalkanes and Haloarenes. YouTube. [Link]
-
Ray, A., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Sclafani, J. A., & Marcoux, J. F. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters - ACS Publications. [Link]
-
Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
Bolenz, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. [Link]
-
Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]
-
ResearchGate. (2010). Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
Diasteroselective Grignard Reaction – New paper in Nature Communications. (2025). [Link]
-
Richey, H. G. (2000). The Grignard Reagents. Organometallics - ACS Publications. [Link]
-
Rieke, R. D., & Wu, T. C. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]
-
Behloul, C., Guijarro, D., & Yus, M. (2004). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
Semantic Scholar. (2012). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. [Link]
-
Industrial Chemistry. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
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Application Notes and Protocols: Derivatization of Methyl 3,4-Dibromo-5-methylbenzoate for Biological Screening
Introduction: The Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the substituted benzoic acid motif is a cornerstone, appearing in a wide array of therapeutic agents. Its prevalence stems from its ability to engage in crucial binding interactions with biological targets, such as hydrogen bonding and aromatic interactions. Methyl 3,4-Dibromo-5-methylbenzoate is a particularly attractive starting scaffold for the generation of diverse small molecule libraries for biological screening. The two bromine atoms at the 3 and 4 positions offer distinct opportunities for functionalization through a variety of modern cross-coupling reactions, allowing for the systematic exploration of chemical space around a central core. The methyl and methyl ester groups also provide handles for further modification and influence the electronic properties of the aromatic ring.
This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and a workflow for the subsequent biological screening of the resulting compound library for potential anticancer and antimicrobial activities. The methodologies are presented with a focus on explaining the rationale behind the choice of reagents and conditions, ensuring that researchers can adapt and troubleshoot these protocols effectively.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the target scaffold is proposed as a two-step process, commencing with the regioselective bromination of 3-methylbenzoic acid, followed by Fischer-Speier esterification. This route is designed to ensure the desired substitution pattern and provide a reliable source of the starting material.
Step 1: Bromination of 3-Methylbenzoic Acid
The methyl group of 3-methylbenzoic acid is an ortho-, para-director, while the carboxylic acid is a meta-director. This directing-group opposition can lead to a mixture of brominated products. However, by carefully controlling the reaction conditions, it is possible to favor the formation of 3,4-dibromo-5-methylbenzoic acid.
Protocol 1: Synthesis of 3,4-Dibromo-5-methylbenzoic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Methylbenzoic Acid | 10 g (73.4 mmol) | Starting material. |
| Iron powder | 0.5 g (8.9 mmol) | Catalyst. |
| Dichloromethane | 200 mL | Solvent. |
| Bromine | 11.2 mL (218 mmol) | Brominating agent. |
| Temperature | 0 °C to room temp. | Controlled temperature is crucial. |
| Reaction Time | 12-16 hours | Monitor by TLC. |
Procedure:
-
To a stirred solution of 3-methylbenzoic acid in dichloromethane at 0 °C, add iron powder.
-
Slowly add bromine dropwise to the mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3,4-dibromo-5-methylbenzoic acid.
Step 2: Fischer-Speier Esterification
The purified 3,4-dibromo-5-methylbenzoic acid is then converted to its methyl ester via a classic acid-catalyzed esterification.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| 3,4-Dibromo-5-methylbenzoic Acid | 10 g (34.0 mmol) | Purified product from Step 1. |
| Methanol | 150 mL | Reactant and solvent. |
| Sulfuric Acid (conc.) | 2 mL | Catalyst. |
| Temperature | Reflux (approx. 65 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Procedure:
-
Dissolve 3,4-dibromo-5-methylbenzoic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Part 2: Derivatization Strategies
The two bromine atoms on the this compound scaffold provide versatile handles for introducing molecular diversity. The electronic environment of the two bromines is different; the bromine at the 4-position is para to the electron-donating methyl group, while the bromine at the 3-position is meta. This difference in electronic density can potentially be exploited for selective mono-functionalization, with the C4-Br bond expected to be more reactive in palladium-catalyzed cross-coupling reactions.[1]
Below are detailed protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, amino, and alkynyl functionalities, respectively.
Caption: Derivatization strategies for this compound.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2]
General Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv. | |
| Aryl/Heteroaryl Boronic Acid | 1.1 equiv. (for mono-coupling) or 2.2 equiv. (for di-coupling) | |
| Pd(PPh₃)₄ | 0.05 equiv. | Palladium catalyst. |
| K₂CO₃ or Cs₂CO₃ | 3.0 equiv. | Base. |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | Degassed. |
| Temperature | 80-100 °C | |
| Reaction Time | 8-16 hours | Monitor by TLC or LC-MS. |
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and the base.
-
Add the degassed solvent mixture.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and continue to purge with inert gas for another 5 minutes.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress. For selective mono-coupling, careful monitoring is essential to prevent the formation of the di-substituted product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3]
General Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv. | |
| Amine | 1.2 equiv. (for mono-coupling) or 2.5 equiv. (for di-coupling) | |
| Pd₂(dba)₃ | 0.02 equiv. | Palladium precatalyst. |
| XPhos or SPhos | 0.08 equiv. | Ligand. |
| NaOt-Bu or K₃PO₄ | 2.0 equiv. | Base. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 90-110 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[1]
General Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv. | |
| Terminal Alkyne | 1.2 equiv. (for mono-coupling) or 2.5 equiv. (for di-coupling) | |
| Pd(PPh₃)₂Cl₂ | 0.03 equiv. | Palladium catalyst. |
| CuI | 0.06 equiv. | Copper(I) co-catalyst. |
| Triethylamine or Diisopropylamine | 3.0 equiv. | Base and solvent. |
| Solvent (optional) | THF or DMF | Anhydrous and degassed. |
| Temperature | Room temp. to 60 °C | |
| Reaction Time | 6-12 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent (if using) and the amine base.
-
Add the terminal alkyne and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 3: Biological Screening Workflow
Once a library of derivatives has been synthesized, a systematic biological screening workflow is essential to identify compounds with potential therapeutic activity. A common primary screen involves assessing the general cytotoxicity of the compounds against cancer cell lines and their antimicrobial activity against a panel of bacteria.
Sources
Unveiling Molecular Interactions: A Guide to Photoaffinity Probe Precursors in Chemical Biology
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of photoaffinity probe precursors in chemical biology. We will delve into the principles of photoaffinity labeling (PAL), the design and synthesis of versatile probe precursors, and provide detailed, field-proven protocols for their application in identifying and characterizing protein-ligand interactions. Our focus is on empowering you with the knowledge to design and execute robust experiments that yield high-confidence results.
The Principle of Covalent Capture: An Introduction to Photoaffinity Labeling
Photoaffinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule, peptide, or other ligand within a complex biological system.[1][2] The core principle involves a specially designed chemical probe that, upon photoactivation with a specific wavelength of light, generates a highly reactive intermediate. This transient species then forms a stable, covalent bond with nearby molecules, effectively "capturing" the interacting partners for subsequent identification and analysis.[3]
A typical photoaffinity probe consists of three key components: a recognition element that binds to the target protein, a photoreactive group that initiates the covalent crosslinking, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment of the labeled proteins.[1][4] The precursors we discuss in this guide are the chemical building blocks that allow for the modular and efficient synthesis of these sophisticated molecular tools.
Designing the Ideal Photoaffinity Probe: A Balancing Act
The success of a photoaffinity labeling experiment hinges on the careful design of the probe.[1] An ideal probe should:
-
Retain Biological Activity: The addition of the photoreactive group and linker should not significantly impair the binding affinity of the ligand for its target.[5]
-
Be Chemically Stable in the Dark: The probe must be inert until photoactivation to prevent non-specific labeling.
-
Photoactivate at a Biocompatible Wavelength: The wavelength of light used for activation should minimize damage to the biological sample.[1]
-
Generate a Highly Reactive, Short-Lived Intermediate: This ensures that crosslinking occurs primarily with the direct binding partner before the probe diffuses away.
-
Incorporate a Versatile Handle: A bioorthogonal handle, such as an alkyne or azide, allows for the attachment of various reporter tags via click chemistry after the labeling event.[1][6]
The choice of the photoreactive group is a critical design consideration. The three most commonly used classes are aryl azides, benzophenones, and diazirines, each with its own set of advantages and disadvantages.[5][7]
Key Photoreactive Moieties at a Glance
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azide | ~260-365[4] | Nitrene | Small size, relatively easy to synthesize. | Can require lower UV wavelengths that may damage proteins; nitrene can rearrange, leading to less specific labeling.[1][7] |
| Benzophenone | ~350-365[8] | Triplet Diradical | Stable in ambient light; can be repeatedly excited; less prone to intramolecular rearrangement.[5] | Bulky, which can interfere with ligand binding; longer irradiation times may be required.[8] |
| Diazirine | ~350-370[8] | Carbene | Small size; generates a highly reactive carbene for efficient C-H and X-H insertion; rapid photoactivation.[8][9] | Can isomerize to a reactive diazo species; synthesis can be more complex.[7] |
The Chemist's Toolkit: Synthesis of Photoaffinity Probe Precursors
The ability to synthetically incorporate a photoreactive group and a bioorthogonal handle into a ligand of interest is paramount. Below are representative synthetic strategies for creating versatile precursors for each class of photoreactive moiety.
Diazirine-Containing Precursors
Diazirines are prized for their small size and high reactivity.[9] A common strategy involves the synthesis of a diazirine-containing building block that can be readily coupled to the ligand of interest.
Protocol 1: Synthesis of a Diazirine-Containing Amine Building Block
This protocol outlines a general method for preparing an amine-functionalized diazirine precursor, which can then be coupled to a carboxylic acid on a target ligand.
Materials:
-
Appropriate ketone precursor
-
Ammonia in methanol
-
Hydroxylamine-O-sulfonic acid
-
Triethylamine
-
Iodine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: Dissolve the ketone precursor in methanol. Add a solution of hydroxylamine-O-sulfonic acid in methanol and triethylamine. Stir the reaction at room temperature until the ketone is consumed (monitor by TLC).
-
Oxaziridine Formation: Cool the reaction mixture to 0°C and add a solution of iodine in methanol dropwise. Stir for 1-2 hours at 0°C.
-
Diaziridine Formation: Add a solution of ammonia in methanol and allow the reaction to warm to room temperature. Stir overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the diazirine-containing amine.
Benzophenone-Based Precursors
The synthesis of benzophenone probes often involves coupling 4-benzoylbenzoic acid to an amine or alcohol on the ligand.[8]
Protocol 2: Synthesis of an NHS-Activated Benzophenone Precursor
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of 4-benzoylbenzoic acid, a versatile reagent for labeling amine-containing molecules.[3]
Materials:
-
4-Benzoylbenzoic acid
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation: Dissolve 4-benzoylbenzoic acid and Sulfo-NHS in anhydrous DMF.
-
Coupling: Add DCC or EDC to the solution and stir at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). Precipitate the product by adding ethyl acetate and hexanes.
-
Purification: Collect the precipitate by filtration and wash with hexanes to yield the Sulfo-NHS ester of 4-benzoylbenzoic acid.[3]
Aryl Azide-Based Precursors
Aryl azides can be introduced through various methods, including the diazotization of an aniline followed by treatment with sodium azide.
Protocol 3: Synthesis of an Aryl Azide Building Block
This protocol provides a general method for the synthesis of an aryl azide from an aromatic amine.
Materials:
-
Aromatic amine precursor
-
Hydrochloric acid (HCl)
-
Sodium nitrite
-
Sodium azide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: Dissolve the aromatic amine in aqueous HCl and cool to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Azide Formation: Add a solution of sodium azide in water to the cold diazonium salt solution. Stir at 0°C for 1-2 hours.
-
Work-up: Extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Experimental Workflows: From Probe to Proteome
The following sections provide detailed protocols for a typical photoaffinity labeling experiment, from cell treatment to proteomic analysis.
General Workflow for Photoaffinity Labeling
The overall workflow for a photoaffinity labeling experiment can be summarized in the following steps.
Sources
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- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
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- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4-Dibromo-5-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3,4-Dibromo-5-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you navigate challenges and significantly improve your reaction yields. Our troubleshooting guides and FAQs are structured to address the specific, practical issues encountered during this synthesis.
Introduction: The Chemistry of Selective Bromination
The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of modern organic synthesis. The primary challenge lies not in the bromination itself, but in controlling the regioselectivity to obtain the desired 3,4-dibromo isomer with high purity and yield. The starting material, Methyl 5-methylbenzoate, possesses two directing groups whose electronic effects are in concert to favor the desired substitution pattern, yet are also in competition, which can lead to isomeric byproducts.
-
The Methyl Group (-CH₃) at C5: This is an activating, ortho-, para- director. It enriches the electron density at positions C2, C4, and C6.
-
The Methyl Ester Group (-COOCH₃) at C1: This is a deactivating, meta- director. It withdraws electron density from the ring, directing incoming electrophiles to positions C3 and C5.
The desired 3,4-substitution pattern is achieved because the C4 position is activated by the ortho effect of the methyl group, while the C3 position is targeted by the meta effect of the ester. Achieving high selectivity for this outcome over other possibilities requires precise control of the reaction environment.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yield is often a multifaceted issue stemming from incomplete reaction, formation of byproducts, or losses during workup and purification.
-
Causality: The aromatic ring of Methyl 5-methylbenzoate is moderately deactivated by the electron-withdrawing ester group, making the reaction inherently slower than the bromination of a more activated ring like toluene.[1] An insufficient amount of brominating agent, a deactivated catalyst, or suboptimal reaction temperature can lead to a significant portion of the starting material remaining unreacted or only mono-brominated.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., Br₂) to account for the two substitutions. A slight excess (e.g., 2.1-2.2 eq.) can help drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.
-
Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts are hygroscopic and lose activity upon exposure to moisture. The catalyst polarizes the Br-Br bond, making it a more potent electrophile (Br⁺).[2]
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. A gradual increase in temperature after the initial addition of bromine can be effective.[3][4]
-
Q2: I'm observing a mixture of isomers in my final product. How can I improve regioselectivity?
The formation of isomeric byproducts is the most common challenge in this synthesis. The primary contaminants are typically other dibromo-isomers or over-brominated products.
-
Causality: While the directing groups favor the 3,4-isomer, bromination can also occur at other positions. For instance, the methyl group also activates the C2 and C6 positions. A highly reactive brominating environment can overcome the subtle energetic differences between the transition states leading to different isomers.
-
Solution:
-
Control Reaction Temperature: Performing the initial addition of the brominating agent at a lower temperature (e.g., 0-5 °C) can enhance selectivity.[5] Lower temperatures give the electrophile more time to "select" the most electronically favorable position, which is the concerted 3,4-substitution. The reaction can then be slowly warmed to drive it to completion.
-
Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid is standard, it can be aggressive. Consider using N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine.[6] The reaction with NBS may require a proton acid catalyst (like H₂SO₄) or be run in a polar solvent to generate the active brominating species.
-
Solvent Effects: The choice of solvent can influence selectivity. While non-polar solvents like dichloromethane or carbon tetrachloride are common, exploring others may offer advantages. Highly polar solvents are generally avoided as they can coordinate with and deactivate the Lewis acid catalyst.
-
Q3: My reaction seems incomplete, with significant amounts of mono-brominated product detected. What should I do?
This is a clear indication that the reaction has not proceeded to completion.
-
Causality: The first bromination occurs on a more activated ring than the second. Once one electron-withdrawing bromine atom is added, the ring becomes significantly more deactivated, making the second substitution much slower.
-
Solution:
-
Increase Reaction Time and/or Temperature: After the initial addition of bromine, a prolonged stirring period at a higher temperature (e.g., reflux) is often necessary to ensure the second bromination occurs.[7] Monitor the reaction by TLC or GC-MS to track the disappearance of the mono-bromo intermediate.
-
Check Catalyst Loading: Ensure a sufficient catalytic amount of the Lewis acid is present. A typical loading is 5-10 mol%. If the catalyst has degraded due to moisture, the reaction will stall.
-
Q4: How can I effectively purify the crude product to remove isomers and unreacted starting material?
Purification is critical for obtaining the desired product with high purity.
-
Causality: The desired product, isomeric byproducts, and starting material are all relatively non-polar crystalline solids with similar structures, which can make separation challenging.
-
Solution:
-
Aqueous Workup: First, quench the reaction and wash the organic layer with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine. Then, wash with a saturated sodium bicarbonate solution to neutralize any acidic residue and remove the Lewis acid catalyst.[8]
-
Recrystallization: This is the most effective method for purifying the final product on a larger scale.[6] Methanol has been shown to be an effective solvent for recrystallizing similar dibrominated methylbenzoate compounds.[3][4] The key is to use the minimum amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
Column Chromatography: For smaller scales or when recrystallization is ineffective at separating close-running isomers, silica gel column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[2]
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction is sluggish or does not start. | 1. Inactive catalyst (moisture contamination). 2. Low reaction temperature. 3. Impure starting material. | 1. Use fresh, anhydrous Lewis acid catalyst (FeBr₃ or AlCl₃). 2. Slowly warm the reaction mixture after the initial bromine addition. 3. Ensure the starting Methyl 5-methylbenzoate is pure. |
| A complex mixture of many spots on TLC. | 1. Reaction temperature is too high. 2. Excessive amount of brominating agent. 3. Reaction time is too long. | 1. Maintain a low temperature during bromine addition. 2. Use a maximum of 2.2 equivalents of Br₂. 3. Monitor the reaction closely by TLC and stop it once the mono-bromo intermediate is consumed. |
| Final product is a dark oil instead of a solid. | 1. Presence of bromine residue. 2. Formation of tar-like byproducts due to high heat. 3. Incomplete removal of acidic catalyst. | 1. Ensure thorough washing with sodium thiosulfate during workup. 2. Avoid excessive heating during the reaction. 3. Wash thoroughly with sodium bicarbonate solution. Attempt to induce crystallization by scratching the flask or seeding with a crystal. |
| Low recovery after recrystallization. | 1. Using too much recrystallization solvent. 2. Cooling the solution too quickly. 3. Product is highly soluble in the chosen solvent even at low temperatures. | 1. Use the absolute minimum amount of hot solvent to dissolve the crude solid. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent or solvent mixture for recrystallization. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Starting Material (Methyl 5-methylbenzoate)
This synthesis proceeds via a standard Fischer-Speier esterification.
-
Materials:
-
5-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add 5-methylbenzoic acid (1.0 eq.) and methanol (10-20 eq., serving as solvent and reagent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-methylbenzoate, which can be purified by distillation if necessary.
-
Protocol 2: Synthesis of this compound
This protocol is adapted from a reliable procedure for a closely related analog.[3][4]
-
Materials:
-
Methyl 5-methylbenzoate
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (for recrystallization)
-
-
Procedure:
-
Dissolve Methyl 5-methylbenzoate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Add the Lewis acid catalyst (FeBr₃, ~0.05 eq.) to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of Bromine (2.1 eq.) in DCM dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it carefully into an ice-cold 10% sodium thiosulfate solution to quench the excess bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Filter the crystals and wash with a small amount of ice-cold methanol. Dry under vacuum.
-
Visual Diagrams and Workflows
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. Available at: [Link]
-
PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]
-
McMurry, J. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry | OpenStax. OpenStax. Available at: [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Available at: [Link]
-
Chemistry StackExchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound. CN113248373A.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Available at: [Link]
-
WordPress. (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Available at: [Link]
-
PrepChem. (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]
Sources
- 1. Solved Write the mechanism for a substituted aromatic | Chegg.com [chegg.com]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3,4-Dibromo-5-methylbenzoate
Welcome to the technical support guide for the purification of Methyl 3,4-Dibromo-5-methylbenzoate (MDMB), a key intermediate in various synthetic pathways. Achieving high purity for this compound is critical for the success of subsequent reactions and the integrity of final products. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and in-depth troubleshooting advice, ensuring you can confidently navigate the purification process.
Section 1: Foundational Knowledge - Choosing Your Purification Strategy
The two primary methods for purifying solid organic compounds like MDMB are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
-
Recrystallization is a bulk purification technique ideal for removing small amounts of impurities that have different solubility profiles from the desired compound. It is fast, economical, and scalable. A successful recrystallization relies on selecting a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Flash Column Chromatography is a preparative-scale technique used to separate compounds with different affinities for a stationary phase (e.g., silica gel).[1] It offers high resolution and is effective for separating structurally similar impurities or when a very high degree of purity (>99%) is required.
The following workflow provides a logical path for selecting the appropriate technique.
Caption: Decision workflow for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. If synthesized via electrophilic bromination of methyl 5-methylbenzoate, you can expect:
-
Starting Material: Unreacted methyl 5-methylbenzoate.
-
Isomeric Byproducts: Other dibrominated or monobrominated isomers. The directing effects of the ester and methyl groups influence the substitution pattern.
-
Over-brominated Products: Tribrominated species, if harsh conditions are used.
-
Residual Acid: If the starting material was 3,4-Dibromo-5-methylbenzoic acid that underwent esterification, residual unreacted acid could be present.[2]
Q2: How do I effectively assess the purity of my product at different stages?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for routine purity assessment and for monitoring the progress of a reaction.[3] For a more quantitative and structural confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
TLC: Allows for a quick visual check of the number of components in your sample.
-
¹H NMR: Provides definitive structural information. Impurities can often be identified and quantified by integrating their characteristic peaks relative to the product peaks.[4][5]
-
HPLC: Offers high-resolution separation and accurate quantification of purity.[1]
Q3: Is there a recommended starting point for a primary purification method?
A3: For a typical crude solid from synthesis, recrystallization from methanol is an excellent first choice. A published procedure for the closely related isomer, Methyl 3,5-dibromo-4-methylbenzoate, successfully uses methanol for purification, yielding colorless crystals.[6][7] This suggests that MDMB will have a similar solubility profile, making methanol a logical and effective solvent to start with.
Section 3: Troubleshooting Guides (In-Depth Q&A)
Recrystallization Issues
Q4: My compound is "oiling out" instead of forming crystals upon cooling. What should I do?
A4: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase. This often traps impurities.
-
Causality: The solution is likely too concentrated, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat the solution: Add more hot solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Consider a Solvent System: If the issue persists, your compound may be too soluble in the chosen solvent. Try a two-solvent system (e.g., methanol-water or ethyl acetate-hexanes). Dissolve the compound in a minimum of the "good" solvent (methanol) and slowly add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow to cool slowly.
-
Q5: My recovery yield after recrystallization is very low. How can I improve it?
A5: Low yield is typically caused by using too much solvent or premature crystallization during filtration.
-
Causality: The more solvent used, the more product will remain dissolved in the cold mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize crystal precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about half its volume on a rotary evaporator and re-cool it. This will often yield a second crop of crystals, which should be checked for purity separately.[8]
-
Pre-warm the Funnel: For hot filtrations (if performed to remove insoluble impurities), pre-warm the filter funnel to prevent the product from crashing out on the filter paper.
-
Column Chromatography Issues
Q6: How do I select the right eluent (solvent system) for flash chromatography?
A6: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate.
-
Causality: An Rf in this range provides the optimal balance between moving the compound down the column at a reasonable rate and achieving good separation from impurities.
-
Troubleshooting Steps:
-
Start with TLC: Use TLC to test various solvent systems. A common starting point for moderately polar compounds like MDMB is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Systematic Approach:
-
Spot your crude material on several TLC plates.
-
Run each plate in a different solvent mixture (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
The system that gives your product an Rf of ~0.35 is your ideal eluent for the column.
-
-
Adjusting Polarity:
-
If the spots are all at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spots are all at the top (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
| Common Eluent Systems for Aromatic Esters |
| System |
| Hexanes / Ethyl Acetate |
| Hexanes / Dichloromethane |
| Toluene / Ethyl Acetate |
Q7: The separation between my product and a key impurity is poor (overlapping spots on TLC). What can I do?
A7: Poor separation means the eluent system is not differentiating enough between the compounds.
-
Causality: The compounds have very similar polarities and affinities for the stationary phase in that specific solvent system.
-
Troubleshooting Steps:
-
Decrease Polarity: Make the eluent slightly less polar (e.g., change from 4:1 to 5:1 Hexanes:EtOAc). This will cause all compounds to move more slowly, often increasing the physical separation between them on the column.
-
Change Solvents: Switch one of the eluent components to change the separation selectivity. For example, if you are using Hexanes/Ethyl Acetate, try switching to Hexanes/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compounds and the silica in unique ways, which can dramatically improve separation.
-
Use a Finer Mesh Silica: Employing a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and theoretical plates, leading to better resolution.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to apply a small, concentrated spot onto the pencil line. Spot a reference standard if available.
-
Develop Plate: Place the plate in a sealed TLC chamber containing your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.
-
Visualize: Once the solvent front has moved to ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: Assess the number of spots and their relative positions to determine purity. Calculate the Rf value for the main spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Bulk Purification by Recrystallization
-
Dissolution: Place the crude MDMB (e.g., 1.0 g) into an Erlenmeyer flask. Add a stir bar. In a separate beaker, heat methanol to boiling.
-
Add Hot Solvent: Add the hot methanol to the flask containing the MDMB portion-wise, with stirring, until the solid just dissolves. Use the minimum amount necessary.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form, use the troubleshooting steps from Q4.
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.[6][7]
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 3: High-Purity Purification by Flash Column Chromatography
This protocol assumes a solvent system has been determined by TLC (see Q6).
Caption: Step-by-step flash column chromatography workflow.
Section 5: References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Sun, C., et al. (2011). Preparation method of methyl benzoate compound. Google Patents (CN113248373A).
-
Gassman, P. G., & Drewes, H. R. (1978). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 58, 70. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
-
Shtykov, S. N., et al. (2002). The chromatograms of the halogen derivatives of benzoic acids on the "Sorbfil" and "Silufol" plates. ResearchGate. [Link]
-
Gawali, S. L. (2016). How to purify esterefication product? ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Supporting Information - General methods of synthesis. [Link]
-
Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 235-238. [Link]
Sources
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of Methyl 3,4-Dibromo-5-methylbenzoate
Introduction
The synthesis of Methyl 3,4-Dibromo-5-methylbenzoate is a key transformation in the development of various pharmaceutical and agrochemical intermediates. The most common route involves the direct electrophilic bromination of Methyl 3-methylbenzoate. While seemingly straightforward, this reaction is often complicated by the formation of several side products, arising from competing reaction pathways and the nuanced directing effects of the substituents on the aromatic ring.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. It is designed for researchers and process chemists to help identify, mitigate, and eliminate common impurities, thereby improving yield, purity, and process robustness.
Core Reaction Scheme
The primary synthetic route is the electrophilic aromatic substitution (EAS) reaction of Methyl 3-methylbenzoate. The reaction typically employs a source of electrophilic bromine, such as molecular bromine (Br₂), often activated by a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1][2] The mechanism proceeds via the formation of a positively charged arenium ion intermediate, which is a slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity.[3][4]
Figure 1. Desired reaction pathway for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My NMR spectrum shows more than one product. What are the most likely isomeric side products and why do they form?
This is the most common issue, and it stems from the regioselectivity of the electrophilic aromatic substitution. The starting material, Methyl 3-methylbenzoate, has two directing groups:
-
Methyl Group (-CH₃): An activating, ortho-, para-director. It increases electron density at positions 2, 4, and 6.[5]
-
Methyl Ester Group (-CO₂CH₃): A deactivating, meta-director. It withdraws electron density from the ring, especially at the ortho and para positions, making the meta position (position 5) the most favorable for attack relative to itself.[6][7]
The desired 3,4-dibromo product forms because the directing effects are cooperative. The first bromine adds at the 4-position (ortho to the activating methyl group and meta to the deactivating ester group). The second bromine then adds at the 5-position (meta to the ester and ortho to the methyl group). However, competing pathways can lead to several isomers.
Common Isomeric Impurities:
-
Mono-bromo Intermediates: Incomplete reaction is a frequent cause of impurities. You will likely see residual Methyl 4-bromo-3-methylbenzoate and/or Methyl 5-bromo-3-methylbenzoate .
-
Cause: Insufficient bromine, low reaction temperature, or short reaction time. The deactivating effect of the first bromine atom slows the second substitution, making it easier to isolate mono-brominated species.
-
Solution: Increase the equivalents of bromine (e.g., from 2.0 to 2.2 eq.), prolong the reaction time, or slightly increase the temperature. Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting material and mono-bromo intermediates.
-
-
Over-bromination (Tri-bromo Product): The formation of Methyl 2,4,5-tribromo-3-methylbenzoate .
-
Cause: Use of excess bromine (>2.2 equivalents) or excessively high reaction temperatures. The remaining open position (2) is still activated by the methyl group, making it susceptible to a third bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) to maintain control over the reaction's exotherm and prevent localized areas of high bromine concentration.[8]
-
-
Other Dibromo Regioisomers: Isomers like Methyl 2,5-dibromo-3-methylbenzoate can form.
-
Cause: While the 4,5-substitution is electronically preferred, some substitution can occur at other activated positions, particularly at higher temperatures where selectivity decreases.[8]
-
Solution: Maintaining a lower reaction temperature is critical for maximizing regioselectivity.
-
Question 2: I'm seeing signals in my NMR consistent with a -CH₂Br group. What is this side product and how can I avoid it?
You are likely observing the formation of Methyl 3,4-Dibromo-5-(bromomethyl)benzoate . This arises from a completely different reaction mechanism: free-radical bromination at the benzylic position (the methyl group attached to the ring).[9][10]
-
Causality: Electrophilic aromatic substitution (the desired pathway) is an ionic reaction promoted by Lewis acids (like FeBr₃). In contrast, benzylic bromination is a radical chain reaction initiated by UV light, heat, or radical initiators (like AIBN or benzoyl peroxide).[10][11] Using a reagent like N-Bromosuccinimide (NBS) is a common method for intentionally performing benzylic bromination.[12][13]
-
Troubleshooting & Prevention:
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Use a Scavenger: Ensure no radical initiators are present. If using Br₂, ensure it is free of peroxides.
-
Choose the Right Reagent: If using a brominating agent other than Br₂/FeBr₃, be aware of its mechanism. NBS, for example, is well-known to favor radical pathways.[12]
-
Temperature Control: High temperatures can promote homolytic cleavage of Br₂, initiating the radical pathway.
-
Question 3: My crude product is acidic, and I'm losing yield during aqueous workup. What's happening?
This strongly suggests the formation of 3,4-Dibromo-5-methylbenzoic acid via the hydrolysis of your methyl ester product.
-
Causality: Ester hydrolysis can be catalyzed by either acid or base.[14][15] In this reaction, hydrogen bromide (HBr) is generated as a stoichiometric byproduct of the electrophilic substitution. The presence of HBr, along with any moisture in the reaction, can lead to acid-catalyzed hydrolysis of the methyl ester.[16]
-
Mechanism: The reaction involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water.[16]
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
-
Quench Carefully: During workup, pour the reaction mixture into a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃).[17] This will neutralize the HBr byproduct and quench any excess Br₂. Avoid using strong bases like NaOH, which would aggressively saponify (hydrolyze) the ester.
-
Minimize Contact Time: Perform the aqueous workup and extraction efficiently to minimize the ester's contact time with the acidic aqueous phase.
-
Impurity Identification & Resolution Workflow
The following diagram outlines a logical workflow for identifying the primary side product based on initial analytical data and suggests the appropriate purification strategy.
Caption: Troubleshooting workflow for side product identification.
Data Summary: Product vs. Potential Side Products
This table summarizes the expected analytical data for the target product and its most common impurities, facilitating their identification in crude reaction mixtures.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, approx. δ ppm) |
| This compound (Product) | ![]() | 307.98 | 8.05 (s, 1H), 7.85 (s, 1H), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃) |
| Methyl 3-methylbenzoate (Starting Material) | ![]() | 150.17 | 7.85 (m, 2H), 7.30 (m, 2H), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃) |
| Methyl 4-bromo-3-methylbenzoate (Intermediate) | ![]() | 229.07 | 7.90 (d, 1H), 7.75 (s, 1H), 7.50 (d, 1H), 3.90 (s, 3H, -OCH₃), 2.45 (s, 3H, Ar-CH₃) |
| Methyl 3,4-Dibromo-5-(bromomethyl)benzoate | ![]() | 386.88 | 8.10 (s, 1H), 8.00 (s, 1H), 4.50 (s, 2H, -CH₂Br), 3.95 (s, 3H, -OCH₃) |
| 3,4-Dibromo-5-methylbenzoic acid | ![]() | 293.95 | >10.0 (br s, 1H, -COOH), 8.10 (s, 1H), 7.90 (s, 1H), 2.45 (s, 3H, Ar-CH₃) |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This method is effective for separating regioisomers and the benzylic bromination byproduct from the desired product.
-
Slurry Preparation: Prepare a slurry of silica gel in 5% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or toluene. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% hexanes or 2% ethyl acetate/hexanes).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 5%, then 10% ethyl acetate in hexanes) to elute the compounds. The less polar desired product will typically elute before more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.
Protocol 2: Acid Removal via Mild Basic Wash
This protocol is used to remove the 3,4-Dibromo-5-methylbenzoic acid impurity before final purification.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Washing: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence as the acid is neutralized; vent the funnel frequently. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product, now free of the acidic impurity. Proceed with recrystallization or column chromatography.[18]
References
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
- Study.com. (n.d.). Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
-
Chen, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 17561-17577. [Link]
-
Butcher, R. J., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 67(Pt 2), o389. [Link]
- ResearchGate. (2011). Methyl 3,5-dibromo-4-methylbenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- University of Michigan. (n.d.). 24. Electrophilic Aromatic Substitution. Retrieved from University of Michigan Chemistry website.
- Mark, R. (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture.
- Benchchem. (n.d.). mechanism of electrophilic aromatic substitution in nitrobenzene bromination.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow Thesis Repository.
- University of California, Irvine. (n.d.). Preparation of Methyl Benzoate.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Elinson, M. N., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(33), 5569-5572.
- Google Patents. (2004). WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Bender, M. L., & Chen, M. C. (1963). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 85(1), 30-33.
- ResearchGate. (2024). How to purify boronate esters?.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Green Chemistry (RSC Publishing). (2004).
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.
- University of Northern Iowa. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- University of Idaho. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from University of Idaho Chemistry website.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
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Technical Support Center: Stability and Degradation of Brominated Aromatic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with brominated aromatic esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the stability and degradation challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common questions regarding the stability and handling of brominated aromatic esters.
Q1: My brominated aromatic ester appears to be degrading during storage. What are the most likely causes?
A: The two most common culprits for the degradation of brominated aromatic esters during storage are hydrolysis and photolysis. Hydrolysis can be initiated by atmospheric moisture, especially if the compound is stored in a non-hermetically sealed container.[1] Photolysis can occur if the compound is exposed to light, particularly UV radiation.[2]
Q2: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution of a brominated aromatic ester. What could be the issue?
A: This could be due to on-column degradation, especially if you are using a reversed-phase HPLC method where the mobile phase contains water.[3] The ester may be hydrolyzing during the analytical run. Another possibility is the presence of impurities from the synthesis or degradation that has already occurred in the solid state.
Q3: What are the primary degradation products I should expect from a brominated aromatic ester?
A: The primary degradation products depend on the degradation pathway.
-
Hydrolysis: The corresponding brominated aromatic carboxylic acid and the alcohol from the ester group.[4]
-
Photolysis/Thermal Degradation: Primarily products of debromination, where one or more bromine atoms are replaced by hydrogen.[2] At higher temperatures, cleavage of the ester bond and the aromatic ring can also occur, leading to brominated phenols and other smaller fragments.[5][6]
Q4: How can I minimize the degradation of my brominated aromatic ester during experimental workups?
A: To minimize degradation, it is crucial to control the experimental conditions.
-
For Hydrolysis-sensitive esters: Work under anhydrous conditions and use dry solvents. Avoid strongly acidic or basic conditions unless the reaction requires them.
-
For Photosensitive esters: Protect your reaction and product from light by using amber glassware or covering your apparatus with aluminum foil.
-
For Thermally sensitive esters: Use the lowest effective temperature for your reactions and purifications.
Q5: Are there any specific safety precautions I should take when handling brominated aromatic esters?
A: Yes. Many brominated aromatic compounds, particularly those used as flame retardants, can be persistent in the environment and may have toxicological effects.[3][7][8] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
Section 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed troubleshooting guides for common experimental and analytical challenges.
Guide 2.1: Troubleshooting Poor Yields and Unexpected Byproducts in Reactions
Problem: You are performing a reaction with a brominated aromatic ester (e.g., a cross-coupling reaction, or a modification of the ester group) and are observing low yields of the desired product and/or the formation of unexpected byproducts.
Possible Cause 1: Degradation of the Starting Material
-
Rationale: Your starting brominated aromatic ester may have already partially degraded due to improper storage or handling, leading to the presence of the corresponding carboxylic acid or debrominated species. These impurities can interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your starting material by HPLC, GC-MS, or NMR to confirm its purity and identify any significant impurities.
-
Repurify if Necessary: If impurities are present, repurify the starting material by recrystallization, chromatography, or distillation.
-
Proper Storage: Ensure your compound is stored in a tightly sealed, light-protected container, under an inert atmosphere if it is particularly sensitive.
-
Possible Cause 2: In-situ Degradation Under Reaction Conditions
-
Rationale: The reaction conditions themselves (e.g., temperature, pH, reagents) may be causing the degradation of your brominated aromatic ester.
-
Troubleshooting Steps:
-
Temperature: If you are running the reaction at an elevated temperature, consider if a lower temperature could be used, perhaps with a longer reaction time or a more active catalyst.
-
pH: If your reaction involves acidic or basic reagents or byproducts, this can catalyze ester hydrolysis. Consider using a non-aqueous base or buffering the reaction mixture if possible.
-
Reagent Compatibility: Ensure that none of the reagents are known to promote dehalogenation or ester cleavage under the reaction conditions.
-
Possible Cause 3: Side Reactions of the Bromine Substituent
-
Rationale: The bromine atom on the aromatic ring can participate in side reactions, especially in the presence of strong bases or catalysts.
-
Troubleshooting Steps:
-
Review the Literature: Check for known side reactions of similar brominated aromatic compounds under your chosen reaction conditions.
-
Modify Conditions: You may need to screen different catalysts, solvents, or bases to find conditions that are more selective for the desired transformation.
-
Guide 2.2: Troubleshooting Analytical Issues in HPLC and GC
Problem: You are experiencing issues with the analysis of your brominated aromatic ester, such as peak tailing, shifting retention times, or poor resolution.
Common HPLC Issues and Solutions
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). | Use a high-purity silica column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4). |
| Shifting Retention Times | Inconsistent mobile phase composition. Temperature fluctuations. Column degradation. | Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[9] Replace the column if it is old or has been subjected to harsh conditions. |
| Poor Resolution | Inappropriate mobile phase composition. Column is not suitable for the separation. | Optimize the mobile phase composition (e.g., solvent ratio, pH, additives). Try a different column with a different stationary phase chemistry. |
| Extra Peaks | On-column degradation (hydrolysis). Contamination in the sample or mobile phase. | Use a mobile phase with a lower water content if possible. Run a blank gradient to check for system contamination. Ensure the sample is fully dissolved and filtered. |
Common GC-MS Issues and Solutions
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector, column, or detector. | Use a deactivated liner and column. Ensure a clean, square cut on the column end. |
| No or Low Signal | Analyte degradation in the hot injector. Poor ionization. | Lower the injector temperature. Check the MS source for cleanliness and proper tuning. |
| Broad Peaks | Column overload. Slow injection speed. | Dilute the sample. Use a faster injection speed. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to the stability of brominated aromatic esters.
Protocol 3.1: Forced Degradation Study (as per ICH Q1A/Q1B Guidelines)
This protocol outlines a general procedure for conducting a forced degradation study on a brominated aromatic ester to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12][13][14]
Objective: To intentionally degrade the brominated aromatic ester under various stress conditions to understand its degradation pathways.
Materials:
-
Brominated aromatic ester of interest
-
HPLC or GC-MS system with a suitable column
-
pH meter
-
Photostability chamber
-
Oven
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the brominated aromatic ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified time.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial.
-
Place the vial in an oven at a high temperature (e.g., 80 °C) for a specified time.
-
Dissolve the solid in a suitable solvent and dilute for analysis.
-
-
Photodegradation:
-
Place a solution of the compound in a photostability chamber and expose it to a light source as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
-
Analysis:
-
Analyze all stressed samples, a control (unstressed) sample, and a blank by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
The goal is to achieve 5-20% degradation of the parent compound.[11] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Determine the retention times and peak areas of the parent compound and the degradation products.
-
If using a mass spectrometer, identify the mass-to-charge ratios of the degradation products to aid in their identification.
-
Protocol 3.2: Monitoring Ester Hydrolysis by HPLC
Objective: To quantify the rate of hydrolysis of a brominated aromatic ester under specific pH and temperature conditions.
Materials:
-
HPLC system with UV detector
-
Brominated aromatic ester
-
Buffer solutions of desired pH (e.g., pH 2, 7, 9)
-
Thermostatted water bath or incubator
-
Acetonitrile or other suitable organic solvent
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the brominated aromatic ester of known concentrations and analyze them by HPLC to generate a standard curve of peak area versus concentration.
-
Reaction Setup:
-
Prepare a solution of the brominated aromatic ester in the desired buffer at a known starting concentration.
-
Place the reaction vessel in the thermostatted bath at the desired temperature.
-
-
Time-Point Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing mobile phase or a suitable solvent to stop further hydrolysis.
-
-
HPLC Analysis: Analyze the samples from each time point by HPLC.
-
Data Analysis:
-
Using the standard curve, determine the concentration of the remaining brominated aromatic ester at each time point.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Section 4: Visualizing Degradation Pathways and Workflows
Visual aids can clarify complex chemical processes and experimental designs.
4.1: General Degradation Pathways of Brominated Aromatic Esters
Caption: Key degradation routes for brominated aromatic esters.
4.2: Workflow for a Forced Degradation Study
Caption: Step-by-step workflow for conducting a forced degradation study.
References
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available from: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available from: [Link]
-
Haloalkanes and Haloarenes. Samagra. Available from: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available from: [Link]
-
(PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. Available from: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Ester Stabilizers. Available from: [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available from: [Link]
-
Which group is more electron withdrawing? Reddit. Available from: [Link]
-
Synthesis of Fragrant Esters. Available from: [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
Q1A(R2) Guideline. ICH. Available from: [Link]
-
Ester Synthesis Lab (Student Handout). Available from: [Link]
-
Hydrolysis of ester that carry alkyl bromide. ResearchGate. Available from: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available from: [Link]
-
Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PubMed Central. Available from: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]
-
Making esters - Part 1 | Chemistry Tutorial. YouTube. Available from: [Link]
-
Rising Pharma Sector & Drug Development Impact Bromine Market: Report. Available from: [Link]
-
Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. ResearchGate. Available from: [Link]
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Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Esters: Electron Donating OR Withdrawing? (Lightboard). YouTube. Available from: [Link]
-
phthalaldehydic acid. Organic Syntheses Procedure. Available from: [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing). Available from: [Link]
-
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available from: [Link]
-
Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
- Preparation of bromo acids and esters. Google Patents.
-
Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. Available from: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. ACS Publications. Available from: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]
-
Major Analytical Problems in Current Pharmaceutical Drug Products. JournalsPub. Available from: [Link]
-
Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. Available from: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]
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- 14. pharmatutor.org [pharmatutor.org]
Technical Support Center: Troubleshooting Suzuki Reactions with Methyl 3,4-Dibromo-5-methylbenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with Methyl 3,4-Dibromo-5-methylbenzoate, a substrate that presents unique steric and electronic hurdles. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve common issues, transforming failed experiments into successful outcomes.
Understanding the Challenge: The Substrate
This compound is a challenging substrate for several reasons. A successful reaction requires careful consideration of its structural features.
-
Differential Reactivity: The two bromine atoms at the C3 and C4 positions are electronically and sterically distinct. The C4-bromo position is flanked by a methyl group and a bulky methyl ester, making it significantly more sterically hindered. This inherent difference is the key to controlling selectivity.
-
Electronic Effects: The methyl ester is a moderate electron-withdrawing group, which generally increases the reactivity of an aryl halide towards the initial oxidative addition step in the catalytic cycle.[1]
-
Functional Group Compatibility: The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions, a common variable in Suzuki couplings.[2]
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} caption [label="Key challenges of the substrate.", shape=plaintext]; /dot
The Suzuki-Miyaura Catalytic Cycle: A Quick Review
Understanding the fundamental mechanism is crucial for effective troubleshooting. The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Any factor that inhibits one of these steps can lead to reaction failure.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has failed completely. TLC/LC-MS shows only starting material. What are the primary checkpoints?
A: Complete failure often points to a fundamental problem with one of the core components or the reaction environment. Before exploring more complex variables, verify these critical checkpoints.
Logical Troubleshooting Flow:
Detailed Checklist:
-
Inert Atmosphere: The Pd(0) active catalyst is highly oxygen-sensitive. Insufficient degassing is a primary cause of failure.
-
Causality: Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle before it begins. This can also promote undesirable boronic acid homocoupling.[4]
-
Protocol: Degas your solvent vigorously (30-60 min) with argon or nitrogen. Alternatively, use a freeze-pump-thaw method (at least 3 cycles) for maximum oxygen removal. Assemble the reaction under a positive pressure of inert gas.
-
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time.
-
Causality: Pd(II) precatalysts require in situ reduction to Pd(0) to enter the catalytic cycle.[5] Phosphine ligands can oxidize to phosphine oxides, which cannot coordinate effectively to the palladium center.
-
Action: Use a freshly opened bottle of catalyst and ligand or a sample from a well-maintained, inert-atmosphere storage container (e.g., a glovebox).
-
-
Boronic Acid Quality: Boronic acids can decompose via protodeborylation or form inactive trimeric boroxine anhydrides upon storage.[4][6]
-
Causality: Impure or decomposed boronic acid reduces the concentration of the active nucleophile available for transmetalation.
-
Action: Use a high-purity boronic acid from a reputable supplier. If in doubt, run a control reaction with a simple, reliable aryl halide like 4-bromotoluene to confirm the activity of your boronic acid and other reagents.
-
-
Base and Solvent Purity: The choice and quality of the base and solvent are critical.
-
Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][7][8] Solvents must be dry and free of impurities that could poison the catalyst.
-
Action: Use a freshly opened or properly dried solvent. Ensure your base is a fine, dry powder to maximize surface area and reactivity.
-
Q2: My reaction is sluggish, giving low yields with significant starting material recovery. How do I increase reactivity?
A: Low reactivity with a challenging substrate like this points to a slow or inefficient catalytic step, most likely oxidative addition or reductive elimination due to steric hindrance. The solution lies in choosing a more robust catalytic system.
Key Optimization Strategies:
| Strategy | Rationale & Causality | Recommended Actions |
| Ligand Selection | For sterically hindered substrates, bulky, electron-rich phosphine ligands are required. They promote the rate of both oxidative addition and reductive elimination while stabilizing the monoligated Pd(0) species, which is often the most active catalyst.[9] | Upgrade from PPh₃: Move to modern biarylphosphine ligands. • Good: XPhos, SPhos, RuPhos[9] • Excellent for Steric Hindrance: AntPhos has shown high reactivity for di-ortho-substituted aryl halides.[10][11] |
| Catalyst Choice | Modern palladium precatalysts (G2, G3, G4) are designed for air stability and rapid, clean generation of the active Pd(0) catalyst under reaction conditions. They often outperform traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. | • Try: XPhos Pd G3, SPhos Pd G2. These integrate the optimal ligand and a stable palladium source. |
| Base Strength | A stronger base can accelerate the transmetalation step by more effectively generating the reactive boronate species. This is particularly important if transmetalation is the rate-limiting step. | • Standard: K₂CO₃, Cs₂CO₃ • Stronger: K₃PO₄ (often a superior choice for difficult couplings).[12] |
| Temperature | Higher temperatures increase the rate of all elementary steps in the catalytic cycle. | • Action: If reacting at 80 °C, try increasing to 100-110 °C (refluxing toluene or dioxane). Monitor for potential substrate/product decomposition at higher temperatures. |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and the rate of key steps.[13] Aprotic polar solvents can sometimes accelerate the reaction. | • Standard: Toluene, Dioxane, THF (often with water).[14] • Alternative: Consider DMF or NMP, but be mindful of higher boiling points and potential side reactions. |
Q3: I'm getting an inseparable mixture of mono- and di-arylated products. How can I selectively synthesize the mono-arylated product?
A: Achieving selective mono-arylation on a dibromo-substrate is a common challenge. Success depends on exploiting the different steric environments of the C3-Br and C4-Br positions. The reaction should preferentially occur at the less-hindered C3 position.
Strategies for Selective Mono-arylation:
-
Control Stoichiometry: This is the most critical parameter.
-
Causality: Using a limited amount of the boronic acid ensures it is consumed after the first coupling, preventing the second.
-
Protocol: Start by using 0.95-1.05 equivalents of the boronic acid relative to your dibromo-substrate. Carefully monitor the reaction by TLC or LC-MS.
-
-
Lower the Temperature:
-
Causality: The energy barrier for oxidative addition at the sterically hindered C4-position is higher than at the C3-position. Lowering the temperature can provide enough energy to overcome the first barrier but not the second, thus favoring mono-substitution.
-
Protocol: Begin your reaction at a lower temperature (e.g., 60-70 °C) and monitor for the formation of the mono-adduct. Only increase the temperature if the reaction is too slow.
-
-
Choose a Bulky Ligand:
-
Causality: A very bulky ligand (e.g., t-BuXPhos or RuPhos) will create a sterically crowded palladium center. This complex will more easily access the less hindered C3-Br, further amplifying the inherent steric difference between the two positions.
-
Protocol: Screen ligands known for coupling sterically hindered partners. A bulkier ligand system can significantly enhance selectivity.
-
-
Limit Reaction Time:
-
Causality: The second coupling at the C4 position is significantly slower than the first. By stopping the reaction once the starting material is consumed, you can minimize the formation of the di-substituted product.
-
Protocol: Follow the reaction progress closely (e.g., every 30-60 minutes). As soon as the dibromo starting material disappears, quench the reaction.
-
Q4: My methyl ester is being hydrolyzed during the reaction. How can I prevent this?
A: Ester hydrolysis is caused by the presence of a strong base and water, especially at elevated temperatures.
Solutions to Prevent Hydrolysis:
| Method | Rationale & Causality | Recommended Base/Conditions |
| Use a Milder, Non-Nucleophilic Base | Bases like KF or K₃PO₄ are less nucleophilic and less prone to directly attacking the ester carbonyl compared to hydroxides or carbonates in water. Powdered KF can activate the boronic acid without requiring significant water.[2] | • Excellent Choice: Anhydrous K₃PO₄. • Alternative: Powdered KF. |
| Run Under Anhydrous Conditions | Removing water from the system eliminates the primary nucleophile (hydroxide) responsible for saponification. | • Solvents: Use anhydrous dioxane or toluene. • Base: Use a base compatible with anhydrous conditions, such as K₃PO₄ or even organic bases, though the latter are less common. Note that even commercial boronic acids can contain water or release it upon forming boroxines.[4] |
| Use a Boronic Ester | Boronic esters (e.g., pinacol esters) are often more stable and can sometimes be coupled under milder, anhydrous conditions, reducing the risk of side reactions.[4] | • Reagent: Synthesize the pinacol ester of your boronic acid (B₂pin₂) and use it in place of the boronic acid. |
Experimental Protocols
General Protocol for Reaction Condition Screening
This procedure is designed for a small-scale (e.g., 0.1 mmol) reaction in a vial to test different conditions efficiently.
-
Preparation: To an 8 mL vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.05 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Add this solid mixture to the reaction vial.
-
Sealing: Crimp the vial with a Teflon-lined cap.
-
Degassing: Puncture the cap with an inlet needle connected to an argon/nitrogen line and an outlet needle. Bubble inert gas through the solid mixture for 5-10 minutes.
-
Solvent Addition: While maintaining positive inert gas pressure, add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.
-
Reaction: Remove the needles and place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring & Quench: Stir vigorously. After the desired time (e.g., 2-12 hours), remove the vial, allow it to cool, and take an aliquot for analysis (TLC, LC-MS). Quench the reaction by adding water and extract with an organic solvent (e.g., ethyl acetate).
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A comprehensive overview of the Suzuki reaction mechanism and its components. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Provides practical insights into common side reactions like protodeborylation and homocoupling. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Details the mechanism, including the role of the base and alternatives for base-sensitive substrates. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). General information on the reaction, its mechanism, and the role of the base. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Discusses catalyst and base systems, including the use of K₃PO₄. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. (2021). A community discussion offering practical tips on troubleshooting, including the impact of electron-deficient substrates. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). A study on how solvent choice can influence reaction outcomes. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Highlights the primary role of the base in activating the boronic acid. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Discusses the importance of the reduction of Pd(II) precatalysts to the active Pd(0) species. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). Describes the use of specific catalysts like Pd-AntPhos for sterically hindered substrates. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). Discusses common side reactions of boronic acids, including decomposition. [Link]
-
Suzuki coupling Reaction's yield is very low... - ResearchGate. (2017). A discussion on improving low yields with suggestions for solvent mixtures. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Details the substrate scope, including the effect of electron-withdrawing groups on aryl halides. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. (n.d.). Provides an example of selective Suzuki coupling on a dibromo-heterocycle. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - J. Org. Chem. (2009). Research on ligands for sterically hindered couplings. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Highlights catalyst systems for sterically demanding couplings. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3,4-Dibromo-5-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with Methyl 3,4-Dibromo-5-methylbenzoate. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed, which is typically the electrophilic bromination of a suitable precursor. Common impurities include:
-
Unreacted Starting Material: Such as methyl 3-methyl-5-bromobenzoate or methyl 3-methylbenzoate.
-
Monobrominated Isomers: Incomplete bromination can result in the presence of various monobrominated isomers.
-
Over-brominated Products: Introduction of a third bromine atom to the aromatic ring can occur under harsh reaction conditions.
-
Positional Isomers: Bromination at other positions on the aromatic ring can lead to the formation of isomers that may be difficult to separate.
-
Hydrolysis Product: The ester can be hydrolyzed to 3,4-dibromo-5-methylbenzoic acid, especially during aqueous workup.
-
Side-chain Bromination Products: Under radical conditions (e.g., initiated by light or radical initiators), bromination of the methyl group can occur.
Q2: My crude product is an oil, but I expected a solid. What does this indicate?
A2: Pure this compound is expected to be a solid at room temperature. An oily crude product often suggests the presence of a significant amount of impurities, which can depress the melting point. Residual solvent can also contribute to an oily consistency.
Q3: What are the primary purification techniques for this compound?
A3: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the impurity profile and the desired scale of purification.
Q4: Which analytical techniques are best for assessing the purity of my product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity and detection of isomers.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and providing structural information based on fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.[6][7][8][9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Guide 1: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not suitable for your compound at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add small increments of the hot solvent until the compound dissolves. Be mindful not to add too much, as this will reduce your recovery yield.
-
Switch to a More Polar Solvent: If your compound is highly polar, a more polar solvent may be required. Consult a solvent polarity chart and consider solvents with similar functional groups to your compound.
-
Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. A common mixed solvent system for esters is ethanol/water or ethyl acetate/hexanes.[10]
-
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also lead to oiling out.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can provide a surface for crystal nucleation.
-
Seed the Solution: Add a tiny crystal of the pure product (if available) to the cooled solution to induce crystallization.
-
Cool More Slowly: Insulate the flask to slow down the cooling rate. You can place the flask in a warm water bath that is allowed to cool to room temperature.
-
Problem 3: Poor recovery of the purified product.
-
Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of your product in the mother liquor.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Concentrate the Mother Liquor: To recover more product, you can concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/System | Polarity | Comments |
| Methanol | Polar | A good starting point, has been used for similar compounds.[11] |
| Ethanol | Polar | Often a good choice for esters.[10][12] |
| Isopropanol | Intermediate | Can be effective if methanol or ethanol are too strong as solvents. |
| Ethyl Acetate/Hexanes | Intermediate | A versatile mixed solvent system for compounds of intermediate polarity.[10] |
| Toluene | Non-polar | May be suitable if the compound is less polar. |
Guide 2: Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with different polarities.[1]
Problem 1: Poor separation of the desired product from an impurity.
-
Cause: The chosen solvent system (eluent) does not have the optimal polarity to differentiate between your compound and the impurity.
-
Solution:
-
Optimize the Solvent System using TLC: Before running a column, perform a TLC analysis with different solvent systems. A good solvent system for column chromatography will result in an Rf value of 0.2-0.4 for your target compound and a significant difference in Rf values between the components you wish to separate.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to elute the less polar compounds first, followed by your product, and then the more polar impurities.
-
Change the Stationary Phase: If you are using silica gel, consider using alumina, or a reverse-phase (e.g., C18) stationary phase if your compound is suitable.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move your compound through the stationary phase.
-
Solution:
-
Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Problem 3: Cracking or channeling of the stationary phase.
-
Cause: Improper packing of the column.
-
Solution:
-
Proper Packing Technique: Ensure the stationary phase is packed uniformly without any air bubbles. A "slurry packing" method, where the stationary phase is mixed with the initial eluent before being poured into the column, is often more effective than "dry packing."
-
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting ratio) | Compound Polarity Suitability |
| Silica Gel | Hexanes : Ethyl Acetate (9:1) | Non-polar to moderately polar |
| Silica Gel | Dichloromethane : Hexanes (1:1) | Non-polar to moderately polar |
| Silica Gel | Toluene : Ethyl Acetate (9.5:0.5) | Non-polar |
| Alumina (neutral) | Hexanes : Diethyl Ether (9:1) | Less acidic compounds |
Guide 3: Analytical Troubleshooting
Accurate analysis is crucial for confirming the purity and identity of your product.
Problem 1: Unexpected peaks in the ¹H NMR spectrum.
-
Cause: Presence of impurities or residual solvent.
-
Solution:
-
Identify Solvent Peaks: Compare the chemical shifts of the unexpected peaks with a table of common NMR solvents.
-
Analyze Impurity Signals:
-
Starting Material: Look for characteristic peaks of the starting material.
-
Isomers: Positional isomers will have distinct aromatic proton splitting patterns and chemical shifts.
-
Hydrolysis Product: The carboxylic acid proton of 3,4-dibromo-5-methylbenzoic acid will appear as a broad singlet far downfield (typically >10 ppm).
-
Side-chain Bromination: A CH₂Br group will typically appear as a singlet around 4.4-4.7 ppm.
-
-
Problem 2: Ambiguous mass spectrum from GC-MS.
-
Cause: Co-elution of components or complex fragmentation patterns.
-
Solution:
-
Analyze Isotopic Patterns: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A fragment containing one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units. A fragment with two bromine atoms will show three peaks in a 1:2:1 intensity ratio, each separated by 2 m/z units.[13]
-
Look for Characteristic Fragments: The molecular ion peak (M⁺) should show the characteristic isotopic pattern for two bromine atoms. Common fragmentations for methyl benzoates include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).
-
Improve Chromatographic Separation: Optimize the GC temperature program to better separate co-eluting peaks.
-
III. Experimental Workflows and Diagrams
Workflow for Purification and Analysis
The following diagram outlines a general workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a primary purification method.
IV. References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
-
Chemistry LibreTexts. (2022, July 3). Fragmentation. Retrieved January 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved January 23, 2026, from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved January 23, 2026, from [Link]
-
Pearson Study Prep. (2016, June 17). Side Chain Halogenation [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023, June 26). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved January 23, 2026, from [Link]
-
Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4333. [Link]
-
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved January 23, 2026, from
-
Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Retrieved January 23, 2026, from
-
Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Retrieved January 23, 2026, from
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved January 23, 2026, from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 23, 2026, from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved January 23, 2026, from [Link]
-
Bartleby. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). A new and simple reversed-phase high-performance liquid chromatographic (HPLC) method... Retrieved January 23, 2026, from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved January 23, 2026, from [Link]
-
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved January 23, 2026, from
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 23, 2026, from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 23, 2026, from [Link]
-
Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). Retrieved from [Link]
Sources
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. whitman.edu [whitman.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 13. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Preventing dibromination in the synthesis of monobrominated benzoates
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective monobromination of benzoate derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. Over-bromination, leading to mixtures of di-substituted products, is a common hurdle. This guide provides a systematic approach to diagnosing the problem and achieving high yields of the desired monobrominated product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the electrophilic aromatic substitution (EAS) of benzoates.
Q1: I'm getting a significant amount of dibrominated product. Why is this happening?
A: This is the most common issue. While the first bromine atom added to the ring is deactivating, it is not deactivating enough to completely shut down a second reaction, especially under harsh conditions. The initial monobrominated product is still susceptible to a second electrophilic attack. The key is that the rate of the second bromination is slower than the first, but if the reaction is left for too long, run at too high a temperature, or with an excess of a powerful brominating agent, the formation of the dibrominated side product becomes significant. The mechanism of electrophilic aromatic substitution proceeds through a cationic intermediate known as an arenium ion or sigma complex; controlling the conditions to favor the formation of the monosubstituted product is paramount.[1][2]
Q2: What is the directing effect of the ester group on a benzoate, and how does that influence the reaction?
A: The ester group (-COOR) is a deactivating, meta-directing group.[3][4] This is due to two electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bonds, making it less nucleophilic and thus less reactive towards electrophiles.[3]
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the ring via resonance, which particularly destabilizes the cationic intermediate required for ortho and para substitution.[3] Consequently, the electrophile (Br+) will preferentially add to the meta position. This directing effect is generally reliable, but the deactivating nature means that more forcing conditions are often required compared to the bromination of activated rings, which paradoxically can increase the risk of over-bromination if not carefully controlled.
Q3: Which brominating agent is best for selective monobromination?
A: The "best" agent depends on your specific substrate and desired conditions. For deactivated rings like benzoates, a common choice is molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃.[5][6] However, this system is highly reactive and can easily lead to dibromination. A milder and often more selective alternative is N-Bromosuccinimide (NBS) .[7][8] NBS provides a slow, low-concentration release of electrophilic bromine, which helps to prevent the accumulation of excess brominating agent in the reaction mixture.[7] Other reagents like Copper(II) Bromide (CuBr₂) have also been shown to be effective for selective monobromination of certain aromatic compounds.[9]
Q4: How does temperature impact the selectivity of the bromination?
A: Temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the undesired second bromination. To enhance selectivity for the monobrominated product, the reaction should be performed at the lowest effective temperature.[10] By keeping the temperature low (e.g., 0 °C to room temperature), you provide enough energy to overcome the activation barrier for the first bromination but not enough to significantly promote the second, slower reaction. Many standard procedures for deactivated rings involve cooling the reaction mixture in an ice bath during the addition of the brominating agent.[11]
Part 2: Troubleshooting Guide for Over-Bromination
If your primary challenge is the formation of dibrominated and other polysubstituted byproducts, this guide will help you diagnose and resolve the issue.
Initial Diagnosis Workflow
Use the following decision tree to identify the likely source of your selectivity problem.
Detailed Solutions
Problem: Incorrect Stoichiometry or Reagent Addition
-
Causality: Electrophilic aromatic bromination is a fast reaction. If more than one equivalent of the brominating agent is present, or if it is added too quickly, a high local concentration can form. This can lead to the rapid formation of the monobrominated product, which is then immediately subjected to a second bromination before the starting material is fully consumed.
-
Self-Validating Protocol:
-
Strict Stoichiometry: Use a strict 1:1 molar ratio of your benzoate substrate to the brominating agent.[12] In some cases, using a slight excess of the limiting reagent (the benzoate) can help consume all the bromine.
-
Controlled Addition: Dissolve the brominating agent (e.g., Br₂ or NBS) in the reaction solvent and add it dropwise to the stirred solution of the benzoate over an extended period (e.g., 15-30 minutes).[11] This maintains a low concentration of the electrophile and ensures it reacts with the more reactive starting material over the less reactive monobrominated product.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to quickly disperse the added reagent and prevent localized "hot spots" of high concentration.
-
Problem: Reaction Conditions Are Too Harsh
-
Causality: The energy of the system, dictated by temperature and catalyst activity, governs reaction rates. While the ester group deactivates the ring, this deactivation can be overcome by highly energetic conditions, pushing the reaction towards the thermodynamically stable, but often undesired, polysubstituted products. Lowering the temperature decreases the kinetic energy of the system, making it more difficult to overcome the higher activation energy of the second bromination.[10]
-
Data-Driven Solution: Consult the table below to select a milder brominating system. Switching from a highly reactive system like Br₂/FeBr₃ to a moderated one like NBS can dramatically improve selectivity.
Table 1: Comparison of Common Aromatic Bromination Reagents
| Reagent System | Typical Catalyst | Relative Reactivity | Common Solvents | Key Considerations for Selectivity |
| Br₂ / FeBr₃ | FeBr₃ (catalytic) | Very High | CH₂Cl₂, CCl₄, AcOH | Classic but harsh. Prone to over-bromination. Requires strict temperature and stoichiometric control.[6] |
| N-Bromosuccinimide (NBS) | H₂SO₄ (catalytic) | Moderate to High | CH₃CN, H₂SO₄, TFA | Generally more selective than Br₂. Provides a slow release of Br⁺.[8][13] |
| Copper(II) Bromide (CuBr₂) | None | Moderate | CH₃CN, Dioxane | A mild reagent that can be highly selective for monobromination of electron-rich aromatics.[9] |
| Tetrabutylammonium tribromide (TBABr₃) | None | Moderate | CH₂Cl₂, CH₃CN | A solid, safer alternative to Br₂ that offers good selectivity in many cases. |
Part 3: Visualizing the Competing Reaction Pathways
Understanding the mechanism is key to controlling the outcome. The following diagram illustrates how both the desired monobrominated product and the undesired dibrominated byproduct are formed from the same electrophilic aromatic substitution (EAS) mechanism.
The primary pathway to the monobrominated product is faster because the starting benzoate is more reactive than the product. However, the secondary pathway is always possible and will become more prevalent if conditions allow the reaction to proceed past the optimal point.
Part 4: Validated Experimental Protocol: Selective Monobromination of Methyl Benzoate
This protocol utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a reliable method for the monobromination of deactivated aromatic rings.[8]
Objective: To synthesize methyl 3-bromobenzoate with minimal formation of dibrominated byproducts.
Materials:
-
Methyl Benzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Crushed ice
-
Sodium bisulfite solution (10% w/v)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl benzoate (1.0 eq). Place the flask in an ice-water bath and allow it to cool to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 4-5 mL per gram of benzoate) to the flask while stirring. Maintain the temperature below 10 °C during the addition.
-
NBS Addition: Weigh N-Bromosuccinimide (1.05 eq) and add it portion-wise to the stirred reaction mixture over 15-20 minutes. Use a powder funnel to avoid getting NBS on the neck of the flask. It is critical to keep the internal temperature of the reaction below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture and carefully quenching it in a vial with ice and ether. Spot the ether layer against the starting material. The product should have a lower Rf value.
-
Work-up - Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A white precipitate (the crude product) should form.
-
Work-up - Neutralization & Extraction:
-
If any orange/yellow color from excess bromine persists, add a few drops of 10% sodium bisulfite solution until the color disappears.
-
Extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 3-bromobenzoate can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
-
Ji, G.-Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13537-13555. [Link]
-
ChemHelpASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Self-published. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Prakash, O., et al. (2009). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. Synthetic Communications, 39(15), 2673-2680. [Link]
-
Brainly. (2023). Draw a detailed mechanism for the bromination of methyl benzoate. [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
LibreTexts Chemistry. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II. [Link]
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- 13. youtube.com [youtube.com]
Navigating the Challenges of Sterically Hindered Bromobenzoate Cross-Coupling: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for one of the more challenging areas of modern synthetic chemistry: palladium-catalyzed cross-coupling reactions involving sterically hindered bromobenzoates. The inherent electronic properties and steric bulk of these substrates often lead to sluggish or failed reactions. Here, we will dissect common problems, offer evidence-based solutions, and provide a deeper understanding of the catalytic systems required for success.
Section 1: Troubleshooting Guide - When Your Reaction Falters
This section is structured to address the most common issues encountered during the cross-coupling of sterically hindered bromobenzoates. We will explore the likely causes and provide a systematic approach to resolving them.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction with a sterically hindered bromobenzoate, and after the allotted time, TLC or LC-MS analysis shows primarily unreacted starting material.
Possible Cause 1: Inefficient Oxidative Addition. The first committed step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, is often the rate-limiting step, especially with sterically encumbered and electron-rich substrates. The bulky substituents ortho to the bromide can physically block the approach of the palladium catalyst.
Solution:
-
Enhance Ligand Steric Bulk and Electron-Donating Ability: The key is to employ ligands that are both bulky and electron-rich. Bulky ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for oxidative addition.[1] Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond.
-
Recommended Ligands:
-
Buchwald-type Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings. Their bulky biaryl backbone and electron-donating dialkylphosphino groups are ideal for overcoming the steric hindrance of ortho-substituted bromobenzoates.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can possess significant steric bulk.[1][2] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or acenaphthoimidazolylidene-based ligands have shown high efficacy in coupling sterically demanding substrates.[2]
-
-
Possible Cause 2: Inactive Catalyst Species. The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.
Solution:
-
Utilize Modern Palladium Precatalysts: Move away from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity and require an excess of ligand. Well-defined Pd(II) precatalysts offer a stable, 1:1 ligand-to-palladium ratio and are designed for rapid and clean activation to the active Pd(0) species.[1][3][4][5]
Possible Cause 3: Inappropriate Base or Solvent Combination. The choice of base and solvent is critical and highly interdependent. The base not only participates in the transmetalation step (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination) but also influences the activation of the precatalyst.
Solution:
-
Systematic Screening of Base and Solvent:
-
Bases: For Suzuki couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker aqueous bases like sodium carbonate when dealing with hindered substrates. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvents: Aprotic, non-coordinating solvents are generally preferred. Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices. 2-MeTHF, in particular, has been shown to improve yields in challenging couplings.[6]
-
Problem 2: Formation of Side Products (e.g., Protodebromination, Homocoupling)
Your reaction yields a mixture of products, with significant amounts of the debrominated benzoate (Ar-H) or homocoupled biaryl (Ar-Ar) from your coupling partner.
Possible Cause 1: β-Hydride Elimination. In Suzuki couplings with alkylboronic acids that have β-hydrogens, β-hydride elimination from the alkyl-palladium intermediate can compete with reductive elimination, leading to the formation of an alkene and the reduced (protodebrominated) arene.[7]
Solution:
-
Ligand Choice to Favor Reductive Elimination: The use of very bulky ligands can create a sterically congested coordination sphere around the palladium, which favors the bond-forming reductive elimination step over β-hydride elimination.[7][8] The AntPhos ligand, for instance, has shown excellent reactivity in suppressing this side reaction in sterically demanding aryl-alkyl couplings.[7]
Possible Cause 2: Unproductive Transmetalation or Slow Reductive Elimination. If the transmetalation step is slow or reversible, or if the subsequent reductive elimination is sterically hindered, side reactions can occur. Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium.
Solution:
-
Rigorous Degassing and Inert Atmosphere: Ensure your reaction mixture is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize oxygen levels.
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways. A careful optimization of the reaction temperature is recommended.
-
Consider Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered bromobenzoates so difficult to couple?
A: The difficulty arises from a combination of steric and electronic factors.
-
Steric Hindrance: The bulky groups ortho to the bromine atom physically impede the approach of the palladium catalyst for the crucial oxidative addition step. This steric clash continues to be a factor in subsequent steps like transmetalation and reductive elimination.
-
Electronic Effects: The ester group is electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition. However, if the aromatic ring also contains strong electron-donating groups, this can counteract the effect of the ester, making the C-Br bond less susceptible to cleavage.
Q2: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?
A: Both classes of ligands are excellent for sterically demanding couplings, and the optimal choice can be substrate-dependent.
-
Phosphine Ligands (e.g., Buchwald-type): These have been extensively studied and offer a wide range of commercially available options with finely tuned steric and electronic properties. They are generally the first choice for screening.[1]
-
NHC Ligands: These are typically stronger σ-donors than phosphines, which can be beneficial for activating less reactive C-Br bonds. They are also often more thermally stable. For particularly challenging substrates, NHCs can sometimes outperform phosphine ligands.[1][2] Ultimately, empirical screening is often necessary to identify the best ligand for a specific transformation.[1]
Q3: What is the role of a palladium precatalyst, and why is it preferred over older palladium sources?
A: A palladium precatalyst is a stable, well-defined Pd(II) complex that is readily activated to the catalytically active Pd(0) species under the reaction conditions.
-
Advantages of Precatalysts:
-
Stoichiometry: They provide a precise 1:1 ratio of palladium to ligand, which is often optimal for catalysis and avoids the presence of excess, potentially inhibitory, ligand.[1]
-
Air and Moisture Stability: Many precatalysts are crystalline solids that are stable to air and moisture, making them easier to handle than air-sensitive Pd(0) sources.[1][3]
-
Reliable Activation: They are designed for clean and rapid generation of the active catalyst, leading to more reproducible results and often higher activity.[4][5]
-
Q4: Can I use the same catalyst system for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination of the same hindered bromobenzoate?
A: While there is some overlap, the optimal conditions are often different.
-
Ligand: Bulky, electron-rich ligands are beneficial for both, but some ligands show superior performance for one reaction type over the other. For example, certain ligands are specifically marketed for C-N or C-C bond formation.
-
Base: This is the most significant difference. Suzuki-Miyaura reactions typically use carbonate or phosphate bases, while Buchwald-Hartwig aminations require stronger, non-nucleophilic bases like alkoxides or amides. Using the wrong type of base will likely result in reaction failure.
Q5: My reaction is still not working despite trying several catalyst systems. What else can I check?
A: If you have optimized the catalyst, ligand, base, and solvent, consider these factors:
-
Purity of Reagents: Ensure your solvent is anhydrous, your base is of high quality, and your coupling partners are pure. Boronic acids, in particular, can degrade upon storage.
-
Reaction Setup: Ensure your reaction vessel is oven-dried and that the reaction is performed under a strictly inert atmosphere.
-
Temperature and Reaction Time: Some highly hindered couplings may require elevated temperatures (e.g., 110-130 °C) and extended reaction times (12-24 hours).
-
A Radical Pathway?: Recent research has shown that for extremely hindered substrates, the reaction may proceed through a single-electron transfer (SET) or radical pathway rather than the traditional 2-electron oxidative addition.[10] This can be promoted by very bulky catalysts and may explain unexpected reactivity patterns. While not a direct troubleshooting step, it highlights that the underlying mechanisms for these challenging reactions can be complex.[10]
Section 3: Data and Protocols
Table 1: Recommended Catalyst Systems for Screening
| Catalyst System | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Target Reaction |
| 1 | SPhos | SPhos-Pd-G3 | K₃PO₄ | Toluene | 110 | Suzuki-Miyaura |
| 2 | RuPhos | RuPhos-Pd-G3 | Cs₂CO₃ | 2-MeTHF | 100 | Suzuki-Miyaura |
| 3 | IPr | PEPPSI-IPr | K₃PO₄ | 1,4-Dioxane | 110 | Suzuki-Miyaura |
| 4 | XPhos | XPhos-Pd-G3 | NaOtBu | Toluene | 100 | Buchwald-Hartwig |
| 5 | CataCXium A | CataCXium A Palladacycle | NaOtBu | 1,4-Dioxane | 100 | Buchwald-Hartwig |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered bromobenzoate (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing the Process
Diagram 1: Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Diagram 2: The Palladium Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.
References
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)‐Catalyzed Cross‐Coupling Reactions Using Alkyl‐organometallics. Chemical Reviews, 111(3), 1417-1492. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]
-
van der Werf, M. J., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemistry – An Asian Journal, 8(7), 1438-1442. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Aher, R. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5295. [Link]
-
Baudoin, O., et al. (1999). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. The Journal of Organic Chemistry, 64(12), 4387-4397. [Link]
-
Roiser, T., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Rivera-Fuentes, P., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(42), 27363-27367. [Link]
-
Chen, W., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Angewandte Chemie International Edition, 57(32), 10253-10257. [Link]
-
Wang, X., & Dai, J. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1876-1892. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). New Palladium Precatalysts For Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
-
Lundgren, R. J., et al. (2013). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 32(15), 4075-4085. [Link]
-
Vantourout, J. C., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 82(23), 12168-12180. [Link]
-
Cernak, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Fors, B. P., et al. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]
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- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. media.abcr.com [media.abcr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in Aromatic Esters
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of aromatic ester thermal stability. In my years in the field, I've seen countless promising experiments and formulations compromised by unexpected degradation. Aromatic esters are workhorse molecules in materials science, pharmaceuticals, and numerous other fields, prized for their performance characteristics. However, their susceptibility to thermal stress is a critical vulnerability that every researcher must understand and manage.
This guide is structured to move beyond simple troubleshooting and provide you with the foundational knowledge to anticipate and prevent stability issues. We will explore the "why" behind the degradation, not just the "how-to" of fixing it. By understanding the mechanisms of hydrolysis, oxidation, and pyrolysis, you can design more robust experiments and develop more stable products.
Let's begin.
Section 1: Troubleshooting Hydrolytic Degradation
Hydrolysis is one of the most common degradation pathways for esters, initiated by the presence of water, which can be notoriously difficult to completely eliminate from experimental systems.
FAQ 1: My aromatic ester-based product is losing viscosity and molecular weight upon heating. What's happening?
Answer: This is a classic sign of hydrolytic degradation. At elevated temperatures, residual water in your system can act as a nucleophile, attacking the carbonyl group of the ester linkage. This results in chain scission, breaking the ester bond to form a carboxylic acid and an alcohol. This process reduces the average molecular weight of polymeric systems, leading to a decrease in viscosity and a decline in mechanical properties.
Experimental Workflow: Diagnosing Hydrolysis
Here is a step-by-step protocol to confirm and quantify hydrolysis:
-
Moisture Analysis:
-
Before heating, use Karl Fischer titration to determine the precise water content of your sample. This provides a baseline.
-
Rationale: Knowing the initial water content is crucial. Even ppm-level moisture can initiate significant degradation at high temperatures.
-
-
Thermal Challenge & Titration:
-
Heat your sample under your typical processing conditions.
-
After heating, dissolve a known quantity of the sample in a suitable solvent (e.g., anhydrous toluene or chloroform).
-
Perform an acid-base titration using a standardized solution of potassium hydroxide (KOH) in ethanol. The amount of KOH consumed will correspond to the newly formed carboxylic acid end groups.
-
Rationale: This titration directly quantifies the extent of ester bond cleavage, providing a clear metric of degradation.
-
-
Spectroscopic Analysis (FTIR):
-
Take an FTIR spectrum of your sample before and after heating.
-
Look for the appearance or increase in the broad O-H stretching band around 3300-2500 cm⁻¹ (characteristic of carboxylic acid) and a potential shift in the C=O stretching frequency.
-
Rationale: FTIR provides rapid, qualitative evidence of chemical changes consistent with hydrolysis.
-
Workflow Diagram: Diagnosing Hydrolysis
Caption: Workflow for diagnosing hydrolytic degradation of aromatic esters.
Section 2: Combating Thermo-Oxidative Degradation
When experiments are conducted in the presence of air, oxygen can initiate a cascade of radical reactions, particularly at elevated temperatures.
FAQ 2: My sample is discoloring (yellowing/browning) and becoming brittle after heating in air. What is the cause?
Answer: This is a tell-tale sign of thermo-oxidative degradation. The combination of heat and oxygen generates free radicals that can attack the aromatic ring and the ester group. This leads to the formation of chromophores (chemical groups that absorb light and cause color) and can also result in chain scission or cross-linking, leading to embrittlement. Aromatic esters with benzylic protons are particularly susceptible.
Key Mechanistic Steps (Simplified):
-
Initiation: Heat or impurities lead to the formation of initial free radicals.
-
Propagation: These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the ester molecule, creating new radicals and hydroperoxides.
-
Termination: Radicals combine to form stable, non-radical products. The hydroperoxides formed during propagation are thermally unstable and decompose into more radicals, accelerating the degradation.
Stabilization Strategy: The Role of Antioxidants
The most effective way to combat thermo-oxidation is by incorporating antioxidants. These additives can interrupt the radical chain reactions.
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines. They donate a hydrogen atom to the peroxy radical, neutralizing it and forming a stable radical that does not propagate the chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphites or thioesters. They decompose the unstable hydroperoxides into non-radical products, preventing them from becoming a source of new radicals.
Comparative Data: Antioxidant Efficacy
| Antioxidant Type | Mechanism | Typical Concentration | Key Advantage |
| Hindered Phenol (e.g., BHT) | Radical Scavenger | 0.05 - 0.5% | Effective at high temperatures |
| Aromatic Amine (e.g., DPPD) | Radical Scavenger | 0.1 - 1.0% | Very high-temperature stability |
| Phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) | Hydroperoxide Decomposer | 0.1 - 0.5% | Synergistic with primary antioxidants |
Logical Relationship: Oxidation and Stabilization
Caption: Simplified mechanism of thermo-oxidation and the intervention points for antioxidants.
Section 3: Understanding Pyrolytic Degradation (Thermal Decomposition)
In the absence of water and oxygen, aromatic esters will still degrade at sufficiently high temperatures through pyrolysis. This is the intramolecular breakdown of the molecule itself.
FAQ 3: I'm working under a high-purity inert atmosphere (N₂ or Ar), but my material still degrades at very high temperatures. What is happening?
Answer: You are likely observing pyrolytic degradation, or true thermal decomposition. This process does not require external reactants like water or oxygen. For many common aromatic esters, this involves a beta-hydrogen elimination reaction via a cyclic transition state, leading to the formation of a carboxylic acid and an alkene. The temperature at which this occurs is an inherent property of the molecule's structure.
Experimental Protocol: Determining Onset of Pyrolysis using TGA
Thermogravimetric Analysis (TGA) is the definitive technique for measuring pyrolytic stability.
-
Sample Preparation: Place a small, known mass (typically 5-10 mg) of your sample into a TGA pan (usually platinum or alumina).
-
Instrument Setup:
-
Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen at 50-100 mL/min).
-
Rationale: A high flow rate of inert gas is critical to ensure that any oxygen is excluded and that volatile degradation products are swept away efficiently.
-
Program a temperature ramp, for example, from 30°C to 600°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The "onset temperature" of decomposition is often determined as the temperature at which 5% weight loss occurs (T₅). This value is a key indicator of the material's thermal stability.
-
Decomposition Temperatures for Common Polymer Backbones
| Polymer Type | T₅ Onset Temperature (°C, N₂) | Primary Degradation Pathway |
| Polyethylene Terephthalate (PET) | ~380 - 400 °C | Beta-hydrogen elimination |
| Polybutylene Terephthalate (PBT) | ~350 - 370 °C | Beta-hydrogen elimination |
| Polycarbonate (PC) | ~450 - 500 °C | Hydrolysis, rearrangement |
Note: These values are approximate and can vary with molecular weight and additives.
Pyrolysis Mechanism: Beta-Hydrogen Elimination
Caption: Pyrolysis of an aromatic ester via a beta-hydrogen elimination mechanism.
References
-
Kohan, M. I. (1995). Nylon Plastics Handbook. Hanser Publishers. [Link]
-
Gijsman, P. (2010). Review on the Thermo-oxidative Degradation of Polymers. e-Polymers. [Link]
-
Al-Malaika, S. (2004). Antioxidants: An overview. In Chemical Additives for the Plastics Industry. Springer, Dordrecht. [Link]
-
Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and fire-retardancy of polyurethanes—a review of the recent literature. Polymer International, 53(11), 1585-1610. [Link]
-
Zimmerman, M. H., & O'Connor, J. R. (1997). Performance of Plastics. Hanser Publishers. [Link]
-
Gugumus, F. (1990). Oxidation Inhibition in Organic Materials, Volume I. CRC Press. [Link]
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Modern Alternatives for Methyl 3,4-Dibromo-5-methylbenzoate in Organic Synthesis
For decades, aryl halides have been the workhorses of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. Among these, polyhalogenated arenes such as Methyl 3,4-Dibromo-5-methylbenzoate serve as versatile building blocks, offering multiple reaction sites for sequential functionalization. However, the reliance on halogenated substrates is not without its challenges, including issues of regioselectivity in polyhalogenated systems, the generation of stoichiometric halide waste, and sometimes harsh reaction conditions.[1][2]
This guide provides an in-depth technical comparison of modern, alternative reagents and methodologies that can replace this compound in key organic transformations. We will explore the mechanistic underpinnings, practical advantages, and present supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Incumbent: Understanding the Utility and Challenges of this compound
This compound is a valuable intermediate, primarily utilized in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions to form carbon-carbon bonds. The two bromine atoms, with their differing electronic and steric environments, can, in principle, be selectively functionalized. However, achieving high regioselectivity in the cross-coupling of dihaloarenes can be challenging and often depends on a delicate interplay of factors including the catalyst, ligand, solvent, and the nature of the coupling partner.[3][4]
The Modern Toolkit: Superior Alternatives for Aryl Scaffolding
The limitations of aryl halides have spurred the development of innovative strategies that offer milder conditions, improved selectivity, and a more sustainable chemical footprint. Here, we compare three prominent alternatives: Aryl Sulfonates , Decarboxylative Coupling , and Direct C-H Activation .
Aryl Sulfonates: Versatile and Readily Accessible Coupling Partners
Aryl sulfonates, such as triflates (OTf), nonaflates (ONf), and tosylates (OTs), have emerged as powerful alternatives to aryl halides in a wide range of cross-coupling reactions.[5][6] Derived from readily available phenols, they offer a distinct reactivity profile.
Causality of Experimental Choice:
The choice between an aryl bromide and an aryl sulfonate often hinges on the desired reactivity and the presence of other functional groups. The carbon-sulfur bond in aryl sulfonates is highly polarized, making the ipso-carbon electrophilic and susceptible to oxidative addition by a low-valent metal catalyst, typically palladium or nickel. The reactivity of the leaving group generally follows the order: nonaflate > triflate > tosylate > bromide > chloride.[7] This differential reactivity allows for selective couplings in molecules containing both halides and sulfonates.
Comparative Performance Data: Aryl Bromide vs. Aryl Triflate in Suzuki-Miyaura Coupling
| Feature | Aryl Bromide | Aryl Triflate | Rationale & References |
| Reactivity | Generally good reactivity. | Often more reactive, allowing for milder reaction conditions. | The triflate is a better leaving group than bromide.[7] |
| Selectivity | In polyhalogenated systems, selectivity can be challenging. | Can offer orthogonal reactivity in the presence of halides. | The differential reactivity allows for selective activation of the C-OTf bond over a C-Br or C-Cl bond.[7] |
| Substrate Scope | Broad, but can be limited by the availability of the corresponding aryl bromide. | Very broad, as phenols are widely available and easily converted to triflates. | The synthesis of phenols is often more straightforward than the corresponding aryl bromides. |
| Cost | Generally less expensive than triflating reagents. | The cost of triflic anhydride or other triflating agents can be a consideration. | Economic factors can influence reagent choice in large-scale synthesis. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl triflates.
Reaction:
Materials:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decarboxylative Coupling: A Halogen-Free Approach
Decarboxylative cross-coupling has emerged as a powerful and sustainable strategy for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as substrates.[8][9] This method obviates the need for pre-functionalized organometallic reagents and avoids the generation of halide waste.
Causality of Experimental Choice:
This approach is particularly advantageous when the corresponding carboxylic acid is more accessible or cheaper than the aryl halide. The reaction typically proceeds via the in-situ generation of an organometallic intermediate through decarboxylation, which then participates in the catalytic cycle.
Comparative Performance Data: Aryl Bromide vs. Carboxylic Acid in Biaryl Synthesis
| Feature | Aryl Bromide (Suzuki) | Carboxylic Acid (Decarboxylative) | Rationale & References |
| Starting Material | Aryl bromide, often synthesized from the corresponding arene. | Carboxylic acid, often readily available or accessible via oxidation. | Carboxylic acids are a large and diverse class of commercially available compounds.[8] |
| Byproducts | Stoichiometric amounts of halide salts. | Carbon dioxide (CO₂), a benign byproduct. | This method is considered more environmentally friendly.[9] |
| Reaction Conditions | Often requires a strong base. | Can often be performed under milder, base-free conditions. | The in-situ generation of the nucleophile avoids the need for strong bases. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, as the reaction conditions are often milder. | The absence of strong bases allows for the presence of sensitive functional groups. |
Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling
This is a representative protocol for the decarboxylative coupling of a benzoic acid derivative with an aryl halide.
Reaction:
Materials:
-
Aryl carboxylic acid (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂, 5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Silver(I) carbonate (Ag₂CO₃, 1.0 equiv)
-
Toluene
Procedure:
-
In a glovebox, add the aryl carboxylic acid, aryl bromide, Pd(TFA)₂, IPr·HCl, K₂CO₃, and Ag₂CO₃ to a vial.
-
Add toluene and seal the vial.
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct C-H Activation: The Atom-Economical Frontier
Direct C-H activation is a transformative strategy that enables the formation of C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalization of the starting material.[10][11] This approach represents the pinnacle of atom economy and offers a powerful tool for late-stage functionalization.
Causality of Experimental Choice:
C-H activation is the ideal choice when the starting material is a simple arene, and the goal is to introduce functionality without the need for multiple synthetic steps to install a halide or other leaving group. The regioselectivity is often controlled by the inherent electronic properties of the substrate or through the use of a directing group.
Comparative Performance Data: Aryl Bromide (Suzuki) vs. Arene (C-H Activation)
| Feature | Aryl Bromide (Suzuki) | Arene (C-H Activation) | Rationale & References |
| Atom Economy | Lower, as a halogen atom and a boronic acid group are lost. | Higher, as only a hydrogen atom is replaced. | C-H activation is a more atom-economical process.[10] |
| Step Economy | Requires pre-functionalization to install the bromine atom. | Can directly functionalize the arene, reducing the number of synthetic steps. | This is particularly advantageous for late-stage functionalization.[11] |
| Regioselectivity | Determined by the position of the bromine atom. | Can be challenging to control, often requiring directing groups or relying on the intrinsic reactivity of the arene. | Significant research is focused on developing methods for regioselective C-H activation. |
| Substrate Scope | Broad for the aryl bromide component. | The scope of the arene can be limited by the need for specific electronic or steric properties for selective activation. | The development of more general C-H activation methods is an active area of research. |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This protocol describes a general procedure for the direct arylation of an arene with an aryl bromide.
Reaction:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 9. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
Comparative analysis of cross-coupling methods for dibrominated substrates
A Comparative Guide to Cross-Coupling Methods for Dibrominated Substrates
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of dihalogenated organic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among these, dibrominated substrates offer a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides a comparative analysis of the most prevalent palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—as applied to dibrominated substrates. We will delve into the mechanistic nuances, practical considerations, and experimental data to empower you in selecting and optimizing the ideal method for your synthetic challenges.
The Challenge of Selectivity with Dibrominated Substrates
Dibrominated compounds present a unique opportunity for stepwise functionalization, allowing for the introduction of different moieties at distinct positions. However, achieving high selectivity can be challenging. The relative reactivity of the two carbon-bromine (C-Br) bonds is influenced by steric and electronic factors within the substrate. Generally, oxidative addition of the palladium(0) catalyst is the rate-determining step, and its regioselectivity is dictated by the electronic and steric environment of the C-Br bonds. For instance, in dihalogenated heteroarenes, the halogen proximal to the heteroatom is often more susceptible to oxidative addition due to electronic polarization.
Comparative Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.[2]
Mechanism: The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the C-Br bond.[1][4] This is followed by transmetalation with the organoboron species, which is typically activated by a base.[5][6] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1][4]
Causality in Experimental Choices:
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands, such as Pd(PPh3)4 or those generated in situ from Pd(OAc)2 and a ligand like SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) is crucial for activating the boronic acid for transmetalation.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.[1]
Selectivity in Dibrominated Substrates: In cases like 2,5-dibromo-3-hexylthiophene, selective mono-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the reaction time.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Constructing C-C (sp2-sp) Bonds
The Sonogashira coupling is the premier method for the synthesis of arylalkynes and conjugated enynes, involving the reaction of a vinyl or aryl halide with a terminal alkyne.[7][8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]
Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, the amine base, and the Cu(I) salt.[9] Copper-free Sonogashira couplings are also well-established, where the amine base is believed to directly facilitate the formation of a palladium-acetylide complex.[10][11][12]
Causality in Experimental Choices:
-
Catalyst System: The classic system employs a Pd(II) precursor (e.g., PdCl2(PPh3)2) and a copper(I) salt (e.g., CuI). The choice of phosphine ligand can influence catalyst stability and activity.
-
Base: A mild amine base, such as triethylamine or diisopropylamine, serves to deprotonate the terminal alkyne and regenerate the active catalyst.[9]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions, such as the Glaser coupling (homocoupling of the alkyne).
Selectivity in Dibrominated Substrates: For substrates with two different halogen atoms, such as 2-bromo-4-iodo-quinoline, the coupling reaction preferentially occurs at the more reactive C-I bond.[12] When the halogens are the same, the reaction tends to favor the more electrophilic site.[12]
Catalytic Cycles of Sonogashira Coupling
Caption: Interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[13][14] It typically involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[14][15]
Mechanism: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Finally, β-hydride elimination regenerates the alkene with a newly attached aryl group and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Causality in Experimental Choices:
-
Catalyst: Pd(OAc)2 is a common precursor, often used with phosphine ligands. For challenging substrates, more sophisticated catalyst systems, including palladacycles, may be required.[14]
-
Base: A weak base, such as triethylamine or sodium acetate, is sufficient to neutralize the hydrogen halide formed during the reaction.[15]
-
Alkene Partner: Electron-deficient alkenes generally react more readily. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.
Selectivity in Dibrominated Substrates: Similar to other cross-coupling reactions, the selectivity in dibrominated systems is governed by the relative reactivity of the C-Br bonds. Intramolecular Heck reactions are particularly useful for constructing cyclic systems with high regio- and stereoselectivity.[15]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It enables the synthesis of arylamines from aryl halides and primary or secondary amines.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.
Causality in Experimental Choices:
-
Catalyst: The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) has been instrumental in the success of this reaction, facilitating both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and form the active palladium-amido intermediate.
-
Substrate Scope: The reaction is highly versatile, accommodating a wide range of aryl and heteroaryl halides and a diverse array of amines, amides, and related nitrogen nucleophiles.
Selectivity in Dibrominated Substrates: The principles of selective C-Br bond activation apply here as well. The more electron-deficient or sterically accessible C-Br bond will typically react first, allowing for sequential amination with different amines.
Data-Driven Comparison of Cross-Coupling Methods
| Reaction | Bond Formed | Typical Catalyst | Typical Base | Key Advantages | Limitations |
| Suzuki-Miyaura | C(sp2)-C(sp2) | Pd(PPh3)4, Pd(dppf)Cl2 | K2CO3, Cs2CO3 | High functional group tolerance, stable reagents | Potential for boronic acid homocoupling |
| Sonogashira | C(sp2)-C(sp) | PdCl2(PPh3)2/CuI | Et3N, i-Pr2NH | Direct alkynylation, mild conditions | Requires terminal alkynes, potential for Glaser coupling |
| Heck | C(sp2)-C(sp2, alkene) | Pd(OAc)2/phosphine | Et3N, NaOAc | Good for alkene functionalization | Regioselectivity can be an issue with unsymmetrical alkenes |
| Buchwald-Hartwig | C(sp2)-N | Pd2(dba)3/ligand | NaOtBu, LHMDS | Broad scope of N-nucleophiles | Requires strong bases, sensitive to air and moisture |
Troubleshooting and Optimization
-
Low Yield: Consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For substrates that are poor partners in cross-coupling, an in-situ conversion of the bromide to a more reactive iodide has been shown to be effective.[16][17]
-
Poor Selectivity: To favor mono-functionalization, use a stoichiometric amount of the coupling partner and monitor the reaction closely. Lowering the reaction temperature can sometimes enhance selectivity.
-
Side Reactions: For Sonogashira couplings, ensure rigorous exclusion of oxygen to prevent Glaser coupling. In Suzuki reactions, the choice of base and solvent can minimize protodeborylation.
Conclusion
The choice of cross-coupling method for dibrominated substrates is dictated by the desired bond formation and the specific characteristics of the starting materials. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each offer a powerful and versatile toolkit for the synthetic chemist. A thorough understanding of their mechanisms and the rationale behind experimental choices is paramount for achieving high yields and selectivities. By leveraging the comparative data and experimental insights provided in this guide, researchers can confidently navigate the complexities of cross-coupling chemistry to advance their scientific endeavors.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. [Link]
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Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. YouTube. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate. [Link]
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Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH. [Link]
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed - NIH. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. [Link]
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Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
Heck reaction. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Methyl 3,4-Dibromo-5-methylbenzoate
For researchers and professionals in drug development and materials science, the chemical purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe outcomes are built. Methyl 3,4-Dibromo-5-methylbenzoate, a polysubstituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules. Its substitution pattern offers a unique scaffold for further functionalization. However, the very nature of its synthesis—typically an electrophilic aromatic substitution—presents inherent challenges in achieving high purity.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative references.
The Synthetic Landscape: Understanding the Genesis of Impurities
To effectively validate purity, one must first understand the likely impurities. While numerous specific pathways can be envisioned, a common and logical approach to this compound is the direct electrophilic bromination of methyl 3-methylbenzoate (also known as methyl m-toluate).
The directing effects of the substituents on the starting material are key to understanding the product distribution. The methyl group (-CH₃) is an activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. This confluence of electronic effects strongly favors the initial bromination at the C5 position, which is meta to the ester and ortho to the methyl group. Subsequent bromination is then directed by all three groups, leading to the desired 3,4-dibromo isomer, but also opening the door to several potential impurities.
Plausible Impurity Profile:
-
Starting Material: Unreacted methyl 3-methylbenzoate.
-
Monobrominated Intermediates: Primarily Methyl 3-bromo-5-methylbenzoate and Methyl 4-bromo-3-methylbenzoate.
-
Isomeric Dibromo Byproducts: Over-bromination or alternative substitution patterns can lead to other dibromo-isomers, such as Methyl 3,5-dibromo-4-methylbenzoate.[1]
-
Tribrominated Byproducts: In harsh conditions, trace amounts of tribrominated species may form.
Given this complex potential mixture, a robust purification strategy is essential before validation can even begin.
Purification Strategies: A Comparison of Recrystallization and Column Chromatography
For solid organic compounds, recrystallization and column chromatography are the two most common purification techniques. The choice between them depends on the impurity profile and the desired scale.
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a chosen solvent at different temperatures. | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). |
| Best For | Removing small amounts of impurities from a large amount of a crystalline solid. High final purity. | Separating complex mixtures with multiple components or when impurities have similar solubility to the product. |
| Throughput | High. Can be scaled to multi-gram or kilogram quantities relatively easily. | Lower. Typically used for milligram to gram scale purification. |
| Purity | Can achieve very high purity (>99.5%) if a suitable solvent is found. | Good purity, but may co-elute with very similar impurities. |
| Cost & Complexity | Lower cost in terms of solvents and equipment. Technically simpler. | Higher cost due to large solvent volumes and stationary phase. More labor-intensive. |
Causality in Choice: For this compound, where the primary impurities are isomers with very similar polarity, recrystallization may not be sufficient to separate them effectively. While it is an excellent method for removing baseline impurities and unreacted starting material, flash column chromatography is the more reliable choice for ensuring isomeric purity.[2]
Workflow for Synthesis, Purification, and Validation
Caption: Overall workflow from starting material to a purified and validated final product.
A Comparative Guide to Purity Validation Techniques
No single analytical technique is universally superior; the optimal choice depends on the specific question being asked. For this compound, a multi-pronged approach is often the most rigorous.
| Technique | Principle | Strengths for This Application | Weaknesses for This Application |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a product signal to that of a certified internal standard. | Provides structural confirmation and purity in a single experiment. Highly accurate and precise. Can identify and quantify specific isomeric impurities if their signals are resolved. | Lower sensitivity compared to chromatographic methods. Signal overlap between isomers can complicate quantification. Requires a high-purity internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. Purity is typically determined by area percent calculation. | Excellent for separating closely related isomers. High sensitivity and precision. Established methods for benzoate esters are available.[3][4] | Requires a reference standard of the pure compound for accurate quantification. Area percent method assumes all impurities have the same response factor as the main peak, which can be inaccurate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass-to-charge ratio detection. | High sensitivity and separation efficiency. Mass spectrum provides structural information and molecular weight confirmation, which is definitive for identifying impurities. | Requires the analyte to be volatile and thermally stable. Fragmentation patterns of isomers can be very similar, making differentiation difficult without high-resolution MS.[5] |
| Melting Point Analysis | A pure crystalline solid has a sharp, characteristic melting point range. Impurities typically broaden and depress the melting range. | Fast, inexpensive, and simple. A sharp melting range close to the literature value is a strong indicator of high purity. | Insensitive to small amounts of impurities. Eutectic mixtures can give a sharp but incorrect melting point. Does not identify the nature of the impurities. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data integrity.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Causality: qNMR is chosen for its ability to provide a direct, primary measure of purity without reliance on a reference standard of the analyte itself. It quantifies by molar ratio against a certified standard, offering a high degree of trustworthiness.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the purified this compound into a clean NMR tube.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The standard must have sharp signals that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently agitate to dissolve completely.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s).
-
Number of Scans (NS): ≥ 16 scans for good signal-to-noise.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Spectral Width (SW): Appropriate for the chemical shift range (~12 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet or one of the aromatic protons).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = internal standard.
-
-
Expected ¹H NMR Data (Estimated):
-
-OCH₃ (ester): ~3.9 ppm (singlet, 3H)
-
-CH₃ (ring): ~2.5 ppm (singlet, 3H)
-
Aromatic Protons: Two singlets between 7.5 - 8.2 ppm (1H each). Isomeric impurities would show different splitting patterns or chemical shifts in this region.[2]
-
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Causality: HPLC is the gold standard for resolving closely related isomers, which are the most challenging impurities to remove and detect. A reversed-phase method provides excellent separation for moderately polar aromatic compounds.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Further dilute to ~0.1 mg/mL with the mobile phase for injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good resolution between the main peak and any impurity peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
System Suitability: Before running samples, inject a standard solution to check for theoretical plates (>2000), tailing factor (0.8 - 1.5), and reproducibility of retention time and area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Identification
Causality: GC-MS offers unparalleled sensitivity for detecting trace volatile impurities and provides structural information from the mass spectrum, which can help definitively identify unexpected byproducts.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
GC-MS System and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for impurity peaks.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (M⁺). For a dibrominated compound, look for the characteristic isotopic pattern of Br₂ (M, M+2, M+4 in a ~1:2:1 ratio).
-
Analyze the mass spectra of impurity peaks to identify their structures. Common fragments for aromatic esters include loss of -OCH₃ (M-31) and loss of -COOCH₃ (M-59).[6]
-
Decision Workflow for Purity Validation
Caption: Decision tree for selecting the appropriate purity validation technique.
Conclusion
Validating the purity of this compound is a multi-faceted task that demands a deep understanding of its synthesis, potential impurities, and the specific strengths of various analytical techniques. While a sharp melting point provides a quick check and GC-MS is excellent for identifying trace unknowns, the combination of HPLC for resolving isomers and qNMR for providing an unbiased, absolute purity value represents the most robust and trustworthy approach. By selecting the appropriate method based on the analytical question and employing self-validating protocols, researchers can ensure the quality of their intermediates and the integrity of their scientific and developmental work.
References
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Online] Available at: [Link]
- Google Patents. JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
-
National Center for Biotechnology Information. Methyl 3,5-dibromo-4-methylbenzoate. [Online] Available at: [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Online] Available at: [Link]
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Royal Society of Chemistry. Nitration of methyl benzoate. [Online] Available at: [Link]
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AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Online] Available at: [Link]
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ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Online] Available at: [Link]
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Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Online] Available at: [Link]
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ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. [Online] Available at: [Link]
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YouTube. Exp 8 part 2 Purity of benzoic acid. [Online] Available at: [Link]
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Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Online] Available at: [Link]
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YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Online] Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Online] Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]
-
Quora. How can benzoic acid be tested for purity?. [Online] Available at: [Link]
- Google Patents. ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Online] Available at: [Link]
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Chegg. Solved A) From the 13C NMR spectrum of methyl benzoate. [Online] Available at: [Link]
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University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Online] Available at: [Link]
-
PubMed Central. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Online] Available at: [Link]
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A Comparative Guide: Evaluating the Efficiency of Suzuki and Stille Couplings for the Functionalization of Methyl 3,4-Dibromo-5-methylbenzoate
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions represent a paradigm shift in this field, offering unparalleled efficiency and functional group tolerance. Among the most powerful tools in this arsenal are the Suzuki-Miyaura and Stille coupling reactions[1][2][3][4].
This guide provides an in-depth comparative analysis of these two prominent reactions for the selective functionalization of a specific, high-value building block: Methyl 3,4-Dibromo-5-methylbenzoate . This substrate is of particular interest due to its differentiated halogen atoms, offering a platform for sequential, regioselective modifications. We will dissect the mechanistic nuances, compare experimental efficiencies, and provide field-proven insights to guide researchers in selecting the optimal synthetic route for their objectives, balancing yield, selectivity, and practical viability.
The Substrate: A Strategic Analysis of this compound
Before comparing the coupling reactions, we must first understand the electronic and steric landscape of our substrate.
-
Structure: The molecule features a benzene ring substituted with two bromine atoms at the C3 and C4 positions, an electron-withdrawing methyl ester (-COOCH₃) at C1, and an electron-donating methyl group (-CH₃) at C5.
-
Inequivalent Bromine Atoms: The two bromine atoms are chemically distinct, which is the key to achieving regioselective functionalization.
-
C4-Br: This position is less sterically encumbered. It is situated para to the electron-donating methyl group and meta to the electron-withdrawing ester.
-
C3-Br: This position is significantly more sterically hindered due to its proximity to the bulky methyl ester group at C1. It is ortho to the ester and meta to the methyl group.
-
The rate-determining step for both Suzuki and Stille couplings is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly sensitive to steric hindrance and the electronic nature of the C-X bond. Consequently, we can hypothesize that the less hindered and electronically favorable C4-Br bond will be the primary site of reaction for a single-fold coupling. This principle of selective reactivity at the less hindered position in dihaloaromatic compounds is a well-established phenomenon in palladium catalysis[5][6].
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is celebrated for its operational simplicity, the low toxicity of its boron-based reagents, and its broad applicability, making it a workhorse in both academic and industrial laboratories[3][7].
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[1][8]. A critical feature of the Suzuki coupling is the requirement of a base, which activates the organoboron species into a more nucleophilic "ate" complex (a tetracoordinate boronate), facilitating the transfer of the organic group to the palladium center during transmetalation[9][10].
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol
This protocol is a validated starting point for the mono-arylation of this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Scientist's Insight: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a robust general-purpose catalyst, more complex substrates may benefit from modern Buchwald or Fu-type ligands that promote faster oxidative addition and prevent catalyst decomposition.
-
-
Solvent Addition: Add a degassed solvent mixture. A common and effective system is a 3:1:1 mixture of Toluene, Ethanol, and Water.
-
Scientist's Insight: The biphasic solvent system is crucial. The organic solvent (Toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility and reaction rates.
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Performance Data
The following table summarizes expected outcomes based on literature precedents for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C3) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | ~90% | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | ~92% | >98:2 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | DME/H₂O | 80 | 8 | ~85% | >95:5 |
Section 2: The Stille Coupling
The Stille reaction is renowned for its exceptional tolerance of a wide array of functional groups and its typically neutral, mild reaction conditions[4][11]. However, its application, particularly in drug development, is heavily curtailed by the toxicity of the organotin reagents and byproducts[2][12].
Mechanistic Overview
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination[2][13]. A key difference is that the transmetalation step does not require a base. The organostannane is sufficiently nucleophilic to transfer its organic moiety to the palladium center directly[11]. In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Representative Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a suitable degassed solvent like Toluene or anhydrous THF.
-
Stannane Addition: Add the organostannane reagent (e.g., Tributyl(phenyl)stannane, 1.1 equiv.) via syringe.
-
Scientist's Insight: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood. The primary nontransferable ligands are typically butyl or methyl groups.
-
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1-2 hours. This process precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Purification: Extract the filtrate with an organic solvent, dry, concentrate, and purify the crude product by flash column chromatography.
-
Scientist's Insight: The removal of tin residues is the single greatest challenge in Stille couplings. The KF workup is often essential but may not be completely effective, requiring meticulous chromatography.
-
Expected Performance Data
The following table summarizes expected outcomes.
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C3) |
| 1 | Phenyl-Sn(Bu)₃ | Pd(PPh₃)₄ (3%) | None | Toluene | 110 | 12 | ~85% | >98:2 |
| 2 | Vinyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ (3%) | LiCl | THF | 80 | 18 | ~88% | >98:2 |
| 3 | (Thiophen-2-yl)-Sn(Bu)₃ | Pd₂(dba)₃ (2%) / P(furyl)₃ | CuI | NMP | 100 | 10 | ~80% | >95:5 |
Part 3: Head-to-Head Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Advantage |
| Regioselectivity | Excellent (>98:2 for C4) | Excellent (>98:2 for C4) | Tie |
| Typical Yields | Very Good to Excellent (85-95%) | Good to Very Good (80-90%) | Suzuki |
| Reaction Conditions | Mild to moderate (80-90 °C) | Moderate to high (80-110 °C) | Suzuki |
| Reagent Toxicity | Low (Boronic acids are generally benign) | High (Organostannanes are highly toxic) | Suzuki |
| Byproduct Removal | Easy (Borates are water-soluble) | Difficult (Tin byproducts are persistent) | Suzuki |
| Functional Group Tolerance | Very Good | Excellent | Stille |
| Reagent Availability | Excellent (Vast commercial library) | Good (Commercially available but less diverse) | Suzuki |
| "Green Chemistry" Profile | Favorable | Unfavorable | Suzuki |
Discussion & Expert Recommendation
Regioselectivity: For the mono-functionalization of this compound, both the Suzuki and Stille couplings exhibit outstanding regioselectivity. The reaction overwhelmingly occurs at the less sterically hindered C4 position. This predictability is a significant advantage for both methods in a multi-step synthesis.
Efficiency and Practicality: While both reactions can provide high yields, the Suzuki coupling often proceeds faster and under slightly milder conditions[14]. The true differentiating factor, however, lies in the practical aspects of the workflow. The byproducts of the Suzuki reaction (boronic acids and their salts) are generally easy to remove via a simple aqueous workup. In stark contrast, the removal of stoichiometric organotin byproducts from a Stille reaction is notoriously difficult and is a significant impediment to achieving high product purity, especially on a large scale[12].
Safety and Environmental Impact: This is the most critical distinction for researchers in the pharmaceutical and fine chemical industries. Organotin compounds are neurotoxins and pose significant handling risks and environmental hazards[2]. Boronic acids, on the other hand, are comparatively safe and environmentally benign. For any application where the final product is intended for biological use or where green chemistry principles are valued, the Suzuki coupling is the unequivocally superior choice.
Conclusion
When evaluating the functionalization of this compound, both the Suzuki-Miyaura and Stille couplings are highly effective at achieving selective C-C bond formation at the C4 position.
However, a holistic assessment of efficiency must extend beyond chemical yield. The Suzuki-Miyaura coupling emerges as the decisively more efficient and practical methodology . Its advantages—including the low toxicity of reagents, the ease of purification, milder reaction conditions, and a vast library of commercially available building blocks—far outweigh the slightly broader functional group tolerance sometimes offered by the Stille coupling. For any drug development program or large-scale synthesis, the operational safety and purification benefits of the Suzuki protocol make it the authoritative and recommended choice.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
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Butt, G. T., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11). Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
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Handy, S. T., & Mayi, D. S. (2007). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Tetrahedron Letters. Available at: [Link]
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Doucet, H. (2012). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology. Available at: [Link]
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Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 15805-15809. Available at: [Link]
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Farina, V. (2004). The Stille Reaction. Organic Reactions. Available at: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
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Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. Available at: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Asad, M., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 26(16), 4983. Available at: [Link]
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A Comparative Guide to the Computational Modeling of Methyl 3,4-Dibromo-5-methylbenzoate's Electronic Properties
For researchers, medicinal chemists, and materials scientists, a profound understanding of a molecule's electronic landscape is paramount. It governs reactivity, dictates intermolecular interactions, and ultimately defines the compound's potential applications. This guide provides an in-depth, comparative analysis of computational methods to elucidate the electronic properties of Methyl 3,4-Dibromo-5-methylbenzoate, a substituted aromatic ester with potential utility as a synthetic intermediate.
We move beyond a mere procedural outline, delving into the causality behind methodological choices. This guide is structured to be a self-validating framework, empowering you to select and apply the most appropriate computational tools for your research objectives, balancing the perennial trade-off between accuracy and computational expense.
Theoretical Foundations: Choosing Your Computational Lens
The selection of a computational method is the most critical decision in modeling electronic properties. It fundamentally dictates the accuracy of the results and the required computational resources. We will compare three tiers of quantum mechanical methods: Semi-empirical, Hartree-Fock (HF), and Density Functional Theory (DFT).
-
Semi-empirical Methods (e.g., PM3, AM1): These methods are derived from Hartree-Fock theory but are significantly faster due to the use of empirical parameters and approximations.[1][2] They simplify complex calculations, making them ideal for very large molecules or high-throughput screening where speed is prioritized over absolute accuracy.[3] However, their reliance on parameterization means their accuracy can be inconsistent for molecules dissimilar to the training set.[1]
-
Hartree-Fock (HF) Theory: An ab initio (from the beginning) method, HF solves the Schrödinger equation without empirical parameters.[3][4] It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation of electron movements. This simplification leads to a systematic overestimation of HOMO-LUMO gaps and can affect other properties, but it provides a robust, foundational understanding of electronic structure.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry.[5][6] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density.[7] This approach includes a term for electron correlation, offering a higher level of accuracy than HF for a comparable computational cost.[7] The accuracy of DFT is contingent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0), which approximates the quantum mechanical effects of electron exchange and correlation.
Experimental Workflow: From Structure to Properties
The following diagram outlines the comprehensive workflow for the computational analysis of this compound and its analogs.
Caption: Computational workflow for analyzing electronic properties.
Detailed Experimental Protocols
The following protocols are designed for execution in a computational chemistry software package like ORCA, which is available for free to academic users, or the widely-used commercial package Gaussian.[5][6][8][9][10]
Protocol 1: Geometry Optimization
Causality: Before calculating electronic properties, it is crucial to find the molecule's most stable three-dimensional structure (its lowest energy conformation). Electronic properties are highly sensitive to geometry, and an unoptimized structure will yield physically meaningless results.
-
Build the Molecule: Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.[5]
-
Select Method and Basis Set:
-
For DFT: Choose the B3LYP functional and the 6-31G(d) basis set. B3LYP is a robust hybrid functional that provides a good balance of accuracy for many organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is essential for describing the electronic distribution around bromine.
-
For Hartree-Fock: Specify HF as the method with the 6-31G(d) basis set.
-
For Semi-empirical: Select the PM3 method.
-
-
Set Up the Calculation: In the software input file, specify a geometry optimization task. The keywords would typically be Opt and Freq. Including Freq is a self-validating step; it calculates vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Execute and Verify: Run the calculation. After completion, check the output file to confirm that the optimization converged and that there are no imaginary frequencies.
Protocol 2: Single-Point Energy and Property Calculation
Causality: Once the optimized geometry is obtained, a single-point calculation is performed using this stable structure to compute the electronic properties of interest with high precision.
-
Use Optimized Geometry: Use the coordinates from the successful geometry optimization as the input for a new calculation.
-
Select Method and Basis Set: Use the same method and basis set combination as in the optimization step for consistency. For higher accuracy, one could employ a larger basis set (e.g., 6-311++G(d,p)) for the single-point calculation, a common practice in computational studies.[11][12]
-
Specify Properties: Request the desired properties in the input file. Typical keywords include Pop=Full or Pop=NPA to get detailed population analysis (atomic charges) and IOp(6/33=2) in Gaussian to print HOMO/LUMO orbitals. Molecular electrostatic potential (MEP) maps are often generated as cube files for visualization.
-
Execute and Extract Data: Run the calculation. From the output file, extract key data points: energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and atomic charges.
Comparative Analysis of Computational Methods
To provide a clear comparison, we will model this compound alongside two reference compounds: the parent Methyl Benzoate and an isomer, Methyl 3,5-dibromo-4-methylbenzoate.[13][14] This allows us to dissect the electronic contributions of the substituents.
Predicted Electronic Properties
The table below summarizes the hypothetical (yet expected) results from the different computational methods. These values illustrate the typical trends observed.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Methyl Benzoate | PM3 | -9.85 | -0.95 | 8.90 | 2.05 |
| HF/6-31G(d) | -10.90 | 1.50 | 12.40 | 1.90 | |
| DFT (B3LYP/6-31G(d)) | -7.20 | -1.50 | 5.70 | 1.95 | |
| This compound | PM3 | -10.10 | -1.55 | 8.55 | 2.80 |
| HF/6-31G(d) | -11.25 | 0.90 | 12.15 | 2.65 | |
| DFT (B3LYP/6-31G(d)) | -7.55 | -2.10 | 5.45 | 2.70 | |
| Methyl 3,5-dibromo-4-methylbenzoate | PM3 | -10.05 | -1.40 | 8.65 | 1.50 |
| HF/6-31G(d) | -11.15 | 1.05 | 12.20 | 1.35 | |
| DFT (B3LYP/6-31G(d)) | -7.45 | -1.95 | 5.50 | 1.40 |
Discussion of Results:
-
HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic stability.[15] Notice the consistent trend across all molecules: HF predicts the largest gap, followed by the semi-empirical PM3 method, with DFT providing the smallest gap. The DFT value is generally considered the most realistic approximation of the experimental optical band gap.[15] The addition of electron-withdrawing bromine atoms and the electron-donating methyl group to the benzene ring slightly lowers the HOMO-LUMO gap compared to the parent Methyl Benzoate, suggesting a modest increase in reactivity.
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. For this compound, the vector sum of the individual bond dipoles results in a significant molecular dipole. In contrast, the more symmetric substitution pattern of the 3,5-dibromo isomer leads to partial cancellation of the C-Br bond dipoles, resulting in a much smaller overall dipole moment. All three methods capture this qualitative trend, demonstrating their utility in predicting molecular polarity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.[16][17] For all the benzoate esters, a region of high negative potential (typically colored red) will be localized around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) will be found near the hydrogen atoms. The bromine atoms, due to their high electronegativity, will also create regions of negative potential, influencing intermolecular interactions like halogen bonding.[18]
Method Selection Guide: Balancing Accuracy and Cost
The optimal choice of method depends entirely on the research goal.
Caption: Comparison of computational methods for electronic structure analysis.
-
For High-Throughput Screening: If the goal is to screen a large library of similar compounds for qualitative trends in polarity or reactivity, a semi-empirical method like PM3 is the most efficient choice.
-
For Robust Baseline Calculations: If a reliable, parameter-free calculation of molecular orbitals and structure is needed, Hartree-Fock provides a solid foundation.
-
For High-Accuracy Predictions: For nearly all research-grade applications, including reaction mechanism studies, prediction of spectroscopic properties, or detailed analysis of electronic structure, DFT with a hybrid functional like B3LYP is the recommended approach, offering the best compromise between accuracy and computational cost.[19][20]
By understanding the theoretical underpinnings and practical applications of these computational methods, researchers can confidently model the electronic properties of this compound and other complex organic molecules, accelerating discovery in drug development and materials science.
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Grimme, S. (2011). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 44(4), 234-245. Retrieved from [Link]
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Huang, X., et al. (2011). Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids. The Journal of Physical Chemistry A, 115(50), 14352-14360. Retrieved from [Link]
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Wang, Z. R., & Zhu, Y. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(10), 1367. Retrieved from [Link]
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Valdés, A., & G-M, A. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemSusChem, e202402189. Retrieved from [Link]
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The Journal of Chemical Physics. (2008). Semiempirical evaluation of post-Hartree–Fock diagonal-Born–Oppenheimer corrections for organic molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]
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Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of Boronic Esters in Cross-Coupling Reactions
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] At the heart of this transformation are organoboron reagents, most commonly boronic acids and their ester derivatives. While boronic acids are fundamental, they are often beset by challenges such as difficult purification and a propensity for dehydration into cyclic boroxine anhydrides.[3] This has led to the widespread adoption of boronic esters, which mask the reactive boronic acid moiety, generally enhancing stability and simplifying handling.
However, not all boronic esters are created equal. Their stability against common degradation pathways—hydrolysis, oxidation, and protodeboronation—varies dramatically depending on their structure.[4][5][6] An ester that readily degrades on a silica gel column can negate an otherwise successful reaction, while one that is too robust may fail to participate in the catalytic cycle efficiently. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework and validated experimental protocols for benchmarking the stability of boronic esters, enabling the rational selection of the optimal reagent for any given application.
Part 1: Understanding the Enemy: Key Modes of Boronic Ester Degradation
Before one can measure stability, one must understand the forces that drive instability. For boronic esters, three primary degradation pathways are of practical concern in the context of cross-coupling reactions.
-
Hydrolysis: This is the most common failure mode. The formation of a boronic ester from a boronic acid and a diol is a reversible equilibrium reaction.[4][7] In the presence of water, whether from adventitious moisture, reaction conditions, or aqueous workups, the ester can hydrolyze back to the parent boronic acid and diol. The rate of hydrolysis is highly sensitive to pH, the steric environment around the boron center, and the electronic nature of the diol.[8][9]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly under biological conditions or in the presence of reactive oxygen species.[10] This can be a significant issue when working with complex molecules or in applications like chemical biology. The installation of electron-withdrawing groups or intramolecular ligands can dramatically slow this process.[10]
-
Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is particularly problematic for electron-rich heterocyclic and some vinyl boronic acids and esters.[1][6] While often associated with the boronic acid form, the conditions leading to ester hydrolysis can subsequently promote protodeboronation of the liberated acid.
Part 2: The Benchmarking Toolkit: Experimental Protocols
To objectively compare boronic esters, standardized, self-validating experiments are essential. The following protocols provide a robust methodology for assessing stability across critical process parameters.
Experimental Workflow Overview
The following diagram outlines the logical flow for a comprehensive stability assessment of a novel or commercial boronic ester against a known standard (e.g., a pinacol ester).
Caption: General workflow for benchmarking boronic ester stability.
Protocol 2.1: Assessing Hydrolytic Stability via ¹H NMR Spectroscopy
Causality: This experiment directly quantifies the rate of hydrolysis by monitoring the disappearance of the ester's characteristic signals and the appearance of the free diol's signals over time. Using a deuterated solvent with a controlled amount of D₂O mimics the conditions of an aqueous workup or a protic reaction medium.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the boronic ester (e.g., 5 mg) in a deuterated solvent (e.g., 0.5 mL of acetone-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation: Acquire an initial ¹H NMR spectrum (t=0).
-
Hydrolysis Induction: Add a specific volume of D₂O (e.g., 50 µL, ~10% v/v) to the NMR tube, shake vigorously for 10 seconds, and immediately begin acquiring spectra.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 24h).
-
Analysis: Integrate the signals corresponding to the boronic ester (e.g., the methyl protons of the diol backbone) and the liberated diol relative to the internal standard. Plot the percentage of remaining boronic ester versus time to determine the hydrolytic half-life (t₁/₂).
Protocol 2.2: Assessing Chromatographic Stability
Causality: Silica gel is Lewis acidic and contains surface-bound water, creating a harsh environment that can catalyze the hydrolysis of boronic esters.[3] This protocol simulates the purification process to identify esters that can be isolated without significant degradation.
Methodology:
-
TLC Spot Test (Qualitative):
-
Dissolve the boronic ester in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Let the spotted plate sit on the bench, exposed to the air, for different time intervals (e.g., 1 min, 10 min, 30 min, 60 min).
-
Develop all plates simultaneously in an appropriate eluent system.
-
Visualize under UV light. Degradation is indicated by streaking or the appearance of a new spot at the baseline corresponding to the polar boronic acid.
-
-
Column Chromatography Recovery Test (Quantitative):
-
Load a known mass (e.g., 50 mg) of the boronic ester onto a small silica gel plug (e.g., 5 g of silica in a pipette).
-
Elute the compound using a standard solvent system (e.g., hexanes/ethyl acetate).
-
Collect all fractions containing the product, combine, and remove the solvent under reduced pressure.
-
Determine the mass of the recovered material and calculate the percent recovery. A low recovery suggests on-column decomposition.
-
Protocol 2.3: Assessing Oxidative Stability
Causality: This protocol uses a common laboratory oxidant to create controlled oxidative stress, allowing for a comparison of the intrinsic stability of the C-B bond in different ester environments. This is a proxy for stability in reactions involving oxidants or for potential biological applications.[10]
Methodology:
-
Reaction Setup: In a vial, dissolve the boronic ester (e.g., 0.1 mmol) in a buffered solvent system (e.g., acetonitrile/phosphate buffer, pH 7.4).
-
Oxidant Addition: Add a controlled amount of an oxidant, such as hydrogen peroxide (H₂O₂, e.g., 3 equivalents).
-
Monitoring: Monitor the reaction over time by taking aliquots and analyzing them via HPLC or ¹H NMR. The degradation product is typically the corresponding phenol (Ar-OH).
-
Analysis: Quantify the disappearance of the starting boronic ester and the appearance of the phenol product. Compare the time required for 50% degradation between different esters.
Part 3: Comparative Analysis of Common Boronic Esters
The choice of the diol protecting group is the single most important factor determining a boronic ester's stability and handling characteristics. Below is a comparison of commonly used classes.
| Boronic Ester Type | Protecting Diol | Key Characteristics | Hydrolytic Stability | Chromatographic Stability |
| Pinacol (Bpin) | Pinacol | The industry standard; generally crystalline solids; moderate stability.[11] | Moderate; susceptible to hydrolysis, especially under basic or acidic conditions.[5] | Poor to Moderate; often streaks or decomposes on silica gel.[3][4] |
| MIDA | N-methyliminodiacetic acid | Exceptionally stable solids; unreactive in coupling until deprotected ("slow-release").[12][13] | Very High; stable to anhydrous cross-coupling conditions up to 80°C. | Excellent; easily handled and purified by chromatography. |
| Epin | 3,4-diethyl-hexane-3,4-diol | Sterically hindered analog of pinacol; designed for enhanced stability. | High; increased steric bulk shields the boron atom from hydrolysis. | Excellent; readily purified on silica gel with high recovery.[3][14] |
| Catechol | Catechol | Forms a five-membered ring; often used in dynamic covalent chemistry.[15] | Low to Moderate; prone to hydrolysis, limiting applications that require water tolerance.[15][16] | Poor; generally not isolated via standard silica gel chromatography. |
| Diisopropanolamine (DIPAB) | Diisopropanolamine | Forms a stable bicyclic structure with an internal B←N dative bond.[17] | Very High; significantly more stable to hydrolysis than diethanolamine (DEAB) esters.[17] | High; the stable tetracoordinate structure enhances robustness. |
Part 4: The "Why": Mechanistic Drivers of Stability
Understanding the structural basis for stability allows for predictive design and troubleshooting. The performance differences summarized above are not arbitrary; they are rooted in fundamental principles of sterics, electronics, and intramolecular coordination.
Structural Factors Influencing Boronic Ester Stability
Caption: Key structural factors governing boronic ester stability.
-
Steric Hindrance: This is the most intuitive principle. Bulky substituents on the diol backbone, like the ethyl groups in Epin esters, act as physical shields that hinder the approach of water or other nucleophiles to the electrophilic boron center.[14] This slows the rate of transesterification and hydrolysis.[18] Six-membered boronic esters are also generally more thermodynamically stable than their five-membered counterparts.[18]
-
Electronic Effects: The electron density at the boron center influences its Lewis acidity. The oxygen lone pairs in the ester conjugate with the empty p-orbital of boron, reducing its electrophilicity compared to a boronic acid.[11] This effect makes the ester less susceptible to nucleophilic attack.
-
Intramolecular Coordination: This is the most powerful stabilizing strategy. In MIDA and di-alkanolamine esters, a nitrogen atom within the ligand forms a dative bond to the boron center.[17][18] This converts the boron from a trigonal planar (sp²) geometry to a more stable, less reactive tetracoordinate (sp³) state.[19] This internal saturation of boron's Lewis acidity renders the ester exceptionally resistant to hydrolysis and other degradation pathways until the B←N bond is cleaved, typically under mild aqueous base.[19]
Conclusion and Recommendations
The stability of a boronic ester is not a trivial detail but a critical parameter that dictates its utility in synthesis and purification. While the pinacol ester (Bpin) remains a widely used default, its limitations, particularly its poor chromatographic stability, necessitate the consideration of superior alternatives.
A Practical Decision-Making Guide:
-
For Routine Couplings with Easy Purification: Standard Bpin esters may suffice if the final product has a dramatically different polarity, allowing for rapid purification.
-
For Challenging Purifications or Storing Intermediates: Epin esters are a superior choice, offering the reactivity profile of Bpin but with vastly improved stability on silica gel.[3][14]
-
For Iterative Synthesis & Slow-Release Coupling: MIDA boronates are unparalleled.[13] Their rock-solid stability allows them to be carried through multiple synthetic steps, with the boronic acid being liberated only in the final, desired cross-coupling reaction.[12]
-
For Dynamic Materials and Hydrogels: Esters with tunable hydrolysis rates, such as those derived from di-alkanolamines (DEAB, DIPAB) , are ideal, as their stability can be modulated by molecular design.[17]
By applying the benchmarking protocols and understanding the structure-stability relationships detailed in this guide, researchers can move beyond trial-and-error and make informed, rational decisions, ultimately saving time, improving yields, and expanding the horizons of what is possible with cross-coupling chemistry.
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Navigating the Labyrinth of Molecular Tracking: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, the ability to trace the metabolic fate of a molecule, elucidate a reaction mechanism, or quantify a protein is paramount. Isotopic labeling, a technique that involves the substitution of an atom in a molecule with its isotope, offers a powerful lens to observe these intricate biological and chemical processes.[1][2] This guide provides an in-depth comparison of various isotopic labeling strategies, offering insights into their principles, applications, and practical considerations to empower you in selecting the optimal approach for your research endeavors.
While the specific utility of every conceivable chemical entity as a labeling agent is not always documented, the foundational principles of isotopic labeling remain constant. This guide will explore these principles through the lens of established methodologies, providing a framework for evaluating any potential labeling precursor.
The Fundamental Principle: Introducing a "Mass-Shift" Signature
Isotopic labeling hinges on the ability to introduce a non-native isotope into a molecule of interest, thereby creating a "mass-shift" that can be detected by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] These isotopes can be either stable or radioactive.
-
Stable Isotopes: These non-radioactive isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are the workhorses of modern isotopic labeling due to their safety and versatility.[1][2]
-
Radioactive Isotopes: Isotopes like Carbon-14 (¹⁴C) and Tritium (³H) offer exceptional sensitivity due to their radioactive decay, which can be readily detected.[1] However, their use is often more regulated due to safety considerations.
The choice between a stable and radioactive isotope depends on the specific application, the required level of sensitivity, and the available analytical instrumentation.
A Comparative Analysis of Isotopic Labeling Strategies
The incorporation of an isotopic label can be achieved through various strategies, each with its own set of advantages and limitations. The primary approaches include chemical synthesis, metabolic labeling, and enzymatic labeling.
| Strategy | Principle | Key Advantages | Key Disadvantages | Typical Applications |
| Chemical Synthesis | Direct incorporation of labeled atoms during the chemical synthesis of a molecule. | Precise control over the position and number of labels. Applicable to any molecule that can be synthesized. | Can be technically challenging and expensive. May require multi-step synthesis. | Drug metabolism and pharmacokinetic (DMPK) studies, internal standards for quantitative MS.[3][5] |
| Metabolic Labeling | Cells or organisms are cultured in media containing isotopically labeled precursors (e.g., amino acids, glucose). | Provides in vivo labeling of biomolecules in their native context. Enables dynamic studies of metabolic pathways. | Labeling efficiency can vary. Potential for isotopic scrambling. Not suitable for all molecules. | Quantitative proteomics (e.g., SILAC), fluxomics, tracking metabolic pathways.[1][6] |
| Enzymatic Labeling | In vitro use of enzymes to incorporate isotopic labels into specific positions on a molecule. | Highly specific labeling at defined sites. Milder reaction conditions compared to chemical synthesis. | Limited by the availability and specificity of the enzyme. May not be scalable for large quantities. | Post-translational modification studies, protein structure analysis by NMR. |
In-Depth Look at Key Labeling Methodologies
Chemical Synthesis: Precision and Control
Chemical synthesis offers the most direct and precise method for introducing isotopic labels.[] This approach is particularly valuable in drug development, where a labeled version of a drug candidate is essential for absorption, distribution, metabolism, and excretion (ADME) studies.[3][4][8]
A hypothetical application could involve a starting material like Methyl 3,4-Dibromo-5-methylbenzoate. While not a conventional labeling reagent itself, it could serve as a precursor for a more complex, isotopically labeled molecule. For instance, the methyl group could be substituted with a ¹³C- or D₃-labeled methyl group through a series of synthetic steps. The bromine atoms also offer synthetic handles for introducing labeled moieties.
Hypothetical Workflow for Chemical Labeling:
Caption: A generalized workflow for isotopic labeling via chemical synthesis.
Experimental Protocol: Deuterium Labeling via H/D Exchange
A common and straightforward method for deuterium labeling is through hydrogen-deuterium (H/D) exchange, particularly for protons attached to heteroatoms or activated carbon atoms.[9][10]
Objective: To introduce deuterium atoms into a target molecule.
Materials:
-
Target molecule
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Acid or base catalyst (optional, depending on the substrate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the target molecule in the deuterated solvent in the round-bottom flask.
-
Add a catalytic amount of acid or base if necessary to facilitate the exchange.
-
Attach the reflux condenser and heat the mixture to reflux for a predetermined period (e.g., 4-24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signal or by MS to detect the mass shift.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Remove the deuterated solvent under reduced pressure.
-
Purify the deuterated product, if necessary, by recrystallization or chromatography.
-
Characterize the final product by MS to confirm the mass increase and by ¹H and ²H NMR to determine the position and extent of deuteration.
Metabolic Labeling: The In Vivo Approach
Metabolic labeling is a powerful technique for studying biomolecules within a living system.[1] A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), widely used in quantitative proteomics.[1] In SILAC, two populations of cells are grown in culture media that are identical except for the inclusion of either "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) essential amino acids.
SILAC Workflow:
Caption: A schematic of the SILAC workflow for quantitative proteomics.
Alternative Labeling Reagents: Expanding the Toolkit
Beyond the common precursors, a variety of other reagents are employed for isotopic labeling. For instance, in protein NMR studies, specific labeling of methyl groups in isoleucine, leucine, and valine (ILV) residues using isotopically labeled α-keto acid precursors has been instrumental in studying large protein complexes.[11][12][13] This approach dramatically simplifies complex NMR spectra.[12][14]
Other simple, commercially available labeled reagents like isotopically labeled iodomethane ([¹³C]H₃I or CD₃I) and carbon dioxide ([¹³C]O₂) are invaluable building blocks in chemical synthesis for introducing labeled methyl and carboxyl groups, respectively.[15][16][17]
Data Interpretation and Considerations
The success of an isotopic labeling study relies on accurate data interpretation. In mass spectrometry, the mass shift between the labeled and unlabeled compound provides direct evidence of successful labeling. The isotopic distribution pattern can also reveal the number of incorporated labels. In NMR, the appearance of signals in ¹³C or ²H spectra and the disappearance or splitting of signals in ¹H spectra confirm the location of the label.
Key Considerations for Experimental Design:
-
Choice of Isotope: Consider the analytical technique, desired sensitivity, and potential for kinetic isotope effects, which can be significant with deuterium labeling.[9]
-
Labeling Position: The label should be placed in a metabolically stable position to avoid its loss during the experiment.[8]
-
Purity of Labeled Compound: Ensure the isotopic and chemical purity of the labeled compound to avoid interference in the analysis.
-
Control Experiments: Always include unlabeled controls to compare with the labeled samples.
Conclusion: A Versatile Tool for Modern Research
Isotopic labeling is an indispensable tool in the arsenal of modern researchers. By providing a means to tag and track molecules, it unlocks a deeper understanding of complex biological and chemical systems. While the specific application of a novel compound like this compound in this field would require dedicated investigation, the principles and comparative strategies outlined in this guide provide a robust framework for designing, executing, and interpreting isotopic labeling studies. The continuous development of new labeling reagents and methodologies promises to further expand the power and reach of this versatile technique.[5]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Halogenation of Substituted Benzoic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated benzoic acids is a foundational technique. These compounds serve as crucial building blocks and intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic introduction of a halogen atom onto the benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of common and emerging halogenation methods, supported by experimental data and mechanistic insights to empower you in selecting the optimal synthetic strategy.
The Directing Influence of the Carboxyl Group: An Inherent Challenge and Opportunity
The carboxyl group (-COOH) is a powerful electron-withdrawing and deactivating group.[3][4] This electronic characteristic dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the meta position.[1][3][5] While this inherent directing effect is advantageous for the synthesis of meta-halobenzoic acids, it presents a significant challenge for accessing ortho and para isomers through direct halogenation. This guide will explore methodologies that both leverage and circumvent this fundamental principle.
I. Electrophilic Aromatic Substitution: The Workhorse of Halogenation
Electrophilic aromatic substitution is the most prevalent method for the direct halogenation of benzoic acids. The reaction proceeds through the attack of a potent electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][6] Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product.[6][7]
A. Bromination: Established and Versatile
Classical Method: Br₂ with a Lewis Acid Catalyst
The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), is a long-standing and effective method for the bromination of benzoic acid and its derivatives.[1][3] The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile.[1]
Mechanism of Br₂/FeBr₃ Bromination
Caption: Mechanism of Electrophilic Bromination of Benzoic Acid.
Modern Alternatives: N-Bromosuccinimide (NBS)
For milder reaction conditions and improved selectivity, N-bromosuccinimide (NBS) has emerged as a valuable alternative to liquid bromine.[1] NBS serves as a source of electrophilic bromine and can be activated by a variety of catalysts. Recent advancements include the use of NBS with a carborane catalyst, which offers high yields (up to 95%) and selectivity for meta-bromination at room temperature with reduced waste generation.[1]
B. Chlorination: A Direct Approach
Direct chlorination of benzoic acids can be achieved using chlorine gas (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[6] Similar to bromination, the reaction proceeds via an electrophilic aromatic substitution mechanism, yielding predominantly the meta-chloro derivative.
C. Iodination: Requiring Activation
Direct iodination with molecular iodine (I₂) is generally slow due to the lower electrophilicity of iodine. Therefore, an oxidizing agent is typically required to generate a more potent iodinating species. A common method involves the use of nitric acid or a combination of an iodide salt (e.g., NaI) and an oxidant like hydrogen peroxide.[8] Iridium-catalyzed ortho-iodination has also been developed, offering a selective route to these valuable isomers.[5][8]
Table 1: Comparison of Electrophilic Halogenation Methods for Benzoic Acid
| Method | Halogenating Agent | Catalyst/Conditions | Typical Yield | Regioselectivity | Advantages | Disadvantages |
| Bromination | Br₂ | FeBr₃ | 70-90%[1] | meta[1][3] | High yield, well-established | Corrosive, high waste[1] |
| NBS | Carborane catalyst | up to 95%[1] | meta[1] | Mild conditions, high selectivity, eco-friendlier[1] | Catalyst cost | |
| Chlorination | Cl₂ | FeCl₃/AlCl₃ | Good | meta | Direct, cost-effective | Use of hazardous gas |
| Iodination | I₂/HNO₃ | - | Moderate to Good | meta | Direct | Requires strong oxidizing agent |
| NIS/Ir catalyst | - | High | ortho[5] | High regioselectivity for ortho products | Catalyst cost, specific for ortho |
II. Sandmeyer Reaction: A Versatile Route from Anilines
The Sandmeyer reaction provides an indirect yet powerful method for introducing halogens onto the aromatic ring, with the significant advantage of being able to access substitution patterns that are not achievable through direct electrophilic substitution.[9][10] This multi-step process begins with the diazotization of an aminobenzoic acid, followed by the displacement of the diazonium group with a halide ion, typically catalyzed by a copper(I) salt.[9][10]
Workflow for the Sandmeyer Reaction
Caption: General workflow of the Sandmeyer reaction for halogenation.
This method is particularly valuable for synthesizing ortho- and para-halobenzoic acids, starting from the corresponding aminobenzoic acids. However, a notable side reaction is the formation of hydroxybenzoic acids.[11]
III. Directed ortho-Metalation: A Regiospecific Approach
For the selective synthesis of ortho-halogenated benzoic acids, directed ortho-metalation (DoM) is a highly effective strategy.[12] In this method, the carboxylic acid group directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophilic halogen source to introduce the desired halogen atom.
Conceptual Overview of Directed ortho-Metalation
Caption: Conceptual workflow for directed ortho-metalation.
This technique offers excellent regiocontrol but requires the use of strong bases and anhydrous conditions.
IV. Halogen Exchange Reactions
Halogen exchange (Halex) reactions can also be employed to synthesize specific halogenated benzoic acids. For instance, a chloro or bromo substituent can be displaced by fluoride using a fluoride salt, often in a polar aprotic solvent. This method is particularly useful for the synthesis of fluorinated benzoic acids, which can be challenging to prepare directly.[13]
Experimental Protocols
Protocol 1: meta-Bromination of Benzoic Acid using Br₂/FeBr₃
-
Reaction Setup: In a fume hood, dissolve benzoic acid in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).
-
Bromine Addition: Slowly add a stoichiometric amount of bromine dissolved in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite to destroy any excess bromine. Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain meta-bromobenzoic acid.
Protocol 2: Sandmeyer Chlorination of para-Aminobenzoic Acid
-
Diazotization: Dissolve para-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool the solution to 0-5 °C in an ice bath.[11]
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.[11]
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.[11]
-
Displacement: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will be evolved.
-
Isolation: After the addition is complete, warm the reaction mixture gently. Cool the mixture and collect the precipitated para-chlorobenzoic acid by vacuum filtration.[11]
-
Purification: Wash the solid product with cold water and recrystallize from a suitable solvent.[11]
Conclusion
The choice of halogenation method for a substituted benzoic acid is a critical decision in synthetic planning. For the preparation of meta-isomers, direct electrophilic aromatic substitution remains a robust and high-yielding approach, with modern reagents like NBS offering milder and more environmentally benign alternatives. When ortho or para substitution is desired, indirect methods such as the Sandmeyer reaction or directed ortho-metalation become indispensable tools. A thorough understanding of the reaction mechanisms, regiochemical outcomes, and experimental considerations detailed in this guide will enable researchers to navigate the synthesis of halogenated benzoic acids with greater efficiency and success.
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Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Study Mind. Retrieved from [Link]
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Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023, February 28). YouTube. Retrieved from [Link]
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Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]
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Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. National Institutes of Health. Retrieved from [Link]
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Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Environmental Degradation of Brominated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Challenge of Brominated Organic Compounds
Brominated organic compounds represent a vast and diverse class of chemicals utilized across numerous industries, most notably as flame retardants (BFRs) in plastics, textiles, and electronics.[1] Their widespread use has led to their ubiquitous presence in the environment, from sediments and water bodies to wildlife and human tissues.[2] The persistence and potential toxicity of many of these compounds, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), have raised significant environmental and health concerns.[1] Understanding the degradation of these compounds is paramount for assessing their environmental fate, persistence, and the potential risks associated with their transformation products. This guide provides a comparative overview of the primary degradation pathways—biotic and abiotic—and details the experimental methodologies to assess them, empowering researchers to conduct robust and insightful studies.
I. A Comparative Analysis of Degradation Pathways: Biotic vs. Abiotic
The environmental persistence of a brominated organic compound is determined by its susceptibility to various degradation processes. These can be broadly categorized as biotic, driven by living organisms, and abiotic, which are chemically or physically induced. Photodegradation is often a more efficient degradation pathway compared to the slower process of microbial degradation.[3]
Biotic Degradation: The Microbial Arsenal
Microbial degradation is a key process governing the fate of many organic pollutants in the environment.[1] Microorganisms have evolved diverse enzymatic machinery to break down complex organic molecules, including halogenated compounds. The primary mechanism for the biotic breakdown of brominated compounds is dehalogenation, the cleavage of the carbon-bromine (C-Br) bond.[1]
Mechanisms of Biotic Degradation:
-
Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use brominated compounds as electron acceptors, replacing a bromine atom with a hydrogen atom. This process is particularly important for highly brominated compounds.
-
Oxidative Dehalogenation: In aerobic environments, microorganisms can employ oxygenase enzymes to incorporate oxygen into the aromatic ring, leading to the removal of bromine atoms and eventual ring cleavage.[1]
-
Hydrolytic Dehalogenation: Some enzymes can directly replace a bromine atom with a hydroxyl group from water.[1]
The efficiency of microbial degradation is influenced by a multitude of factors, including the specific microbial consortia present, nutrient availability, temperature, and pH.[4] For instance, the complete degradation of tribromoneopentyl alcohol (TBNPA) and dibromoneopentyl glycol (DBNPG) by a four-strain bacterial consortium was achieved within 3–7 days, but only in the presence of an additional carbon source.[3]
Abiotic Degradation: The Force of the Elements
Abiotic degradation processes are driven by physical and chemical factors in the environment. For brominated organic compounds, the most significant abiotic degradation pathways are photodegradation and thermal degradation.
Mechanisms of Abiotic Degradation:
-
Photodegradation: Many brominated organic compounds can absorb ultraviolet (UV) radiation from sunlight, leading to the cleavage of the C-Br bond and subsequent degradation. The rate of photodegradation is dependent on the light wavelength, intensity, and the chemical structure of the compound.[5] For example, the half-lives of several new brominated flame retardants (NBFRs) were found to be significantly shorter under full-spectrum UV light (180-400 nm) compared to visible light (400-700 nm).[1]
-
Thermal Degradation: At elevated temperatures, such as those encountered during manufacturing processes or in the event of a fire, brominated organic compounds can break down. However, this process can also lead to the formation of highly toxic byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).
II. Experimental Assessment of Degradation: Protocols and Methodologies
To accurately assess the environmental degradation of brominated organic compounds, a combination of well-designed experiments and sensitive analytical techniques is required. This section provides an overview of key experimental protocols.
Assessing Biotic Degradation
Objective: To determine the rate and extent of microbial degradation of a target brominated organic compound in a specific environmental matrix (e.g., soil, water, sediment).
Experimental Workflow for Microbial Degradation Assessment
Caption: Workflow for assessing microbial degradation of brominated organic compounds.
Step-by-Step Protocol for a Soil Microcosm Study:
-
Soil Collection and Characterization: Collect soil from the site of interest. Homogenize the soil and characterize its key properties, including pH, organic carbon content, and microbial biomass.
-
Microcosm Setup: Distribute a known amount of soil (e.g., 50 g) into replicate glass containers.
-
Spiking: Prepare a stock solution of the target brominated compound in a suitable solvent. Spike the soil samples to achieve the desired initial concentration. Include a solvent-only control.
-
Incubation: Incubate the microcosms under controlled temperature and moisture conditions. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the containers with an inert gas like nitrogen.
-
Control Groups:
-
Sterile Control: Autoclave a set of soil samples before spiking to inhibit microbial activity. This helps to distinguish between biotic and abiotic degradation.
-
Unspiked Control: Incubate soil without the target compound to monitor for any background contamination.
-
-
Sampling: At predetermined time points, sacrifice replicate microcosms from each treatment group.
-
Extraction: Extract the brominated compound and its potential degradation products from the soil using an appropriate solvent extraction method (e.g., Soxhlet, accelerated solvent extraction).
-
Analysis: Analyze the extracts using a suitable analytical technique, such as GC-MS or LC-MS, to quantify the parent compound and identify any transformation products.
-
Data Analysis: Calculate the degradation rate and half-life of the compound. A first-order kinetics model is often used to describe the degradation.[6]
Assessing Abiotic Degradation: A Focus on Photodegradation
Objective: To determine the rate and extent of photodegradation of a target brominated organic compound in an aqueous solution.
Experimental Workflow for Photodegradation Assessment
Caption: Workflow for assessing the photodegradation of brominated organic compounds.
Step-by-Step Protocol for an Aqueous Photodegradation Study:
-
Solution Preparation: Prepare a stock solution of the target brominated compound in a water-miscible solvent and dilute it in purified water to the desired concentration.
-
Reactor Setup: Place the solution in a quartz photoreactor equipped with a suitable light source (e.g., a xenon lamp to simulate sunlight or a mercury lamp for specific UV wavelengths).
-
Irradiation: Irradiate the solution while maintaining a constant temperature.
-
Control Group:
-
Dark Control: Wrap an identical reactor in aluminum foil to exclude light. This will account for any degradation due to hydrolysis or other non-photochemical processes.
-
-
Sampling: At regular intervals, withdraw aliquots from both the irradiated and dark control reactors.
-
Analysis: Analyze the aliquots directly using high-performance liquid chromatography (HPLC) with a UV or mass spectrometric detector, or after extraction for analysis by GC-MS or LC-MS.
-
Data Analysis: Determine the photodegradation rate constant and half-life. The quantum yield, a measure of the efficiency of the photochemical process, can also be calculated.
III. Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for accurately quantifying the parent brominated compound and identifying its degradation products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most powerful and widely used techniques.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase, suitable for a wider range of polarities and thermal stabilities. |
| Best Suited For | Volatile and semi-volatile, thermally stable brominated compounds like many PBDEs and some pesticides.[2] | Non-volatile, thermally labile, and polar brominated compounds such as brominated phenols, some pharmaceuticals, and TBBPA.[2] |
| Advantages | High chromatographic resolution, well-established libraries for compound identification. | Broad applicability, softer ionization techniques that preserve the molecular ion. |
| Disadvantages | Not suitable for non-volatile or thermally sensitive compounds; may require derivatization. | Can be more susceptible to matrix effects; may have lower resolution than GC for some compounds. |
| Common Ionization | Electron Ionization (EI), Electron Capture Negative Ionization (ECNI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
Causality in Method Selection: The choice between GC-MS and LC-MS is dictated by the physicochemical properties of the target analyte. For a mixture of unknown degradation products, a combination of both techniques may be necessary for a comprehensive analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the identification of unknown metabolites.[7]
IV. Degradation of Other Brominated Organic Compounds
While BFRs are a major focus, other classes of brominated organic compounds also pose environmental concerns.
Brominated Pesticides
Many brominated pesticides have been used in agriculture, and their persistence and degradation in soil and water are of interest. For example, the half-life of the nematicide 1,2-dibromo-3-chloropropane (DBCP) in soil can vary from months to years depending on environmental conditions. Microbial degradation is a significant pathway for the breakdown of many brominated pesticides.[5][8]
Brominated Pharmaceuticals
The increasing use of pharmaceuticals has led to their detection in wastewater and surface waters. Some pharmaceuticals contain bromine atoms, and their fate in the environment is an emerging area of research. Both biotic and abiotic processes can contribute to their degradation. For instance, some brominated pharmaceuticals have been shown to be susceptible to photodegradation in surface waters.[9]
V. Conclusion and Future Perspectives
Assessing the environmental degradation of brominated organic compounds is a complex but crucial task for understanding their environmental impact. This guide has provided a comparative framework for evaluating biotic and abiotic degradation pathways, along with foundational experimental protocols and a comparison of key analytical techniques. By understanding the principles behind these methods and carefully designing experiments with appropriate controls, researchers can generate reliable and meaningful data.
Future research should focus on:
-
Elucidating the degradation pathways of emerging and novel brominated compounds.
-
Investigating the role of microbial communities in the degradation of complex mixtures of brominated compounds.
-
Developing more advanced analytical techniques for the detection and identification of trace-level degradation products.
-
Assessing the toxicity of degradation products to better understand the overall environmental risk.
By continuing to advance our knowledge in these areas, we can better predict the long-term fate of brominated organic compounds in the environment and develop effective strategies for their management and remediation.
References
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021-07-06). Retrieved from [Link]
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Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. (2018-09-11). Retrieved from [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. (n.d.). Retrieved from [Link]
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Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers - ResearchGate. (2006-09-01). Retrieved from [Link]
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Analytical Methods for the Determination of Pharmaceuticals in Aqueous Environmental Samples | Request PDF - ResearchGate. (2022-01-01). Retrieved from [Link]
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Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter - PubMed. (2025-07-01). Retrieved from [Link]
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Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil - PubMed. (2010-06-01). Retrieved from [Link]
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Microbial degradation of pharmaceuticals in estuarine and coastal seawater - PubMed. (n.d.). Retrieved from [Link]
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Chlorinated and brominated persistent organic compounds in biological samples from the environment | Environmental Toxicology and Chemistry | Oxford Academic. (n.d.). Retrieved from [Link]
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Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry - USGS Publications Warehouse. (n.d.). Retrieved from [Link]
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Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil (Journal Article) | ETDEWEB - OSTI.GOV. (2010-06-15). Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of Methyl 3,4-Dibromo-5-methylbenzoate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3,4-Dibromo-5-methylbenzoate (CAS No. 1160574-54-8), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
This compound is a halogenated aromatic ester. Based on data from similar compounds, it should be handled with care. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. At a minimum, the following PPE should be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. Consider double gloving for extended handling. | Provides a barrier against skin contact, which can cause irritation. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | Protects skin and clothing from contamination. |
| Respiratory | All handling of solid material and preparation of solutions should be done in a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial for safety and cost-effective disposal. Halogenated organic compounds require specific disposal routes and should never be mixed with non-halogenated waste streams.[2][3]
Step 1: Designate a Hazardous Waste Accumulation Area
-
Establish a designated "Satellite Accumulation Area" within the laboratory for hazardous waste.[4]
-
This area must be under the direct control of the laboratory personnel.
-
Ensure the area is away from ignition sources and incompatible materials.
Step 2: Select an Appropriate Waste Container
-
Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[2]
-
The container must be made of a material compatible with the waste, typically high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw-top cap.[4]
Step 3: Label the Waste Container
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazard(s): "Irritant," "Harmful."
-
The date of first accumulation.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Waste Collection
-
Carefully transfer the solid this compound into the designated waste container using a chemically resistant spatula or scoop.
-
Avoid creating dust. All transfers should be performed in a chemical fume hood.
-
For residual amounts in the original container, triple rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container. The empty, rinsed container can then be disposed of as non-hazardous laboratory glass or plastic.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[4]
Disposal Workflow Diagram
Caption: Disposal Decision Workflow for this compound
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
For a Small Spill (contained within the chemical fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.
-
Carefully scoop the absorbent material and spilled solid into the "Halogenated Organic Solid Waste" container.
-
Decontaminate the area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill poses a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[6]
-
Never dispose of this chemical down the drain. [3] Halogenated organic compounds are persistent environmental pollutants.
-
Do not dispose of this chemical in the regular trash.
-
The designated and labeled waste container should be collected by your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[2]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
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Safe Handling and Disposal of Methyl 3,4-Dibromo-5-methylbenzoate: A Senior Application Scientist's Guide
Inferred Hazard Assessment and GHS Classification
Given the dibrominated aromatic structure of Methyl 3,4-Dibromo-5-methylbenzoate, we must assume a hazard profile that incorporates risks from both the methyl benzoate backbone and the halogen substituents. Brominated aromatic compounds can exhibit heightened toxicity, skin and eye irritation, and environmental persistence.[1][2] The following GHS classifications are inferred from analogous compounds like 4-Bromobenzoic acid and other dibrominated substances.[1]
| Hazard Class | Inferred GHS Category | Rationale and Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] Halogenated compounds can be potent irritants.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation upon inhalation of dust or vapors.[1] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic | Brominated organic compounds are often toxic to aquatic life and may persist in the environment.[2] |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to minimize all potential routes of exposure—dermal, ocular, and inhalation. The causality behind these equipment choices is to establish a robust barrier against a substance of unknown specific toxicity.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5][6] This is critical for preventing the inhalation of any fine powders or vapors.
Personal Protective Equipment: Your Direct Shield
The following table outlines the required PPE. Do not proceed with any work until all items are correctly in place.
| Protection Type | Minimum Requirement | Recommended for High-Splash Potential | Justification |
| Eye/Face | Chemical Splash Goggles | Goggles and a full-face shield | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.[7][8] |
| Hand | Double-Gloving: Nitrile (inner) + Chemical-Resistant (outer) | Double-Gloving: Nitrile (inner) + Butyl Rubber or Neoprene (outer) | Double-gloving provides redundancy. An outer glove with high resistance to aromatic and halogenated compounds is crucial.[7] |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron (over lab coat) | A lab coat is standard. An apron adds a necessary layer of protection against significant spills of this potentially corrosive or irritating substance.[9] |
| Respiratory | (If outside a fume hood) NIOSH-approved respirator | N/A (Work must be in a fume hood) | Work should not be performed outside a fume hood. If an emergency dictates otherwise, respiratory protection is essential.[6][8] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring reproducible safety.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.
-
Have spill cleanup materials (e.g., vermiculite, sand) and a dedicated halogenated waste container readily accessible.[10]
-
-
Handling and Use:
-
Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the compound.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
Keep the container tightly sealed when not in use.[11]
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., ethanol), disposing of the wipes in the halogenated waste container.
-
Carefully remove outer gloves, followed by inner gloves, avoiding contact with skin.
-
Wash hands thoroughly with soap and water after exiting the lab.[12]
-
Spill Management
-
Minor Spill (inside fume hood):
-
Ensure the fume hood sash is lowered to the appropriate height.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.
-
Using non-sparking tools, carefully scoop the absorbed material into a container labeled "Halogenated Organic Waste."[10]
-
Wipe the area clean with a cloth dampened with a suitable solvent, placing the cloth in the same waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS emergency line immediately.
-
Prevent re-entry until the area is cleared by trained professionals.
-
Waste Disposal Plan
As a brominated organic compound, this compound is classified as halogenated waste .[13][14]
-
Segregation is Critical: All waste containing this compound (unreacted material, contaminated PPE, spill cleanup debris) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[13][15]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.[15]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the lab.[14]
-
Final Disposal: Disposal must be managed through your institution's EHS department, which will arrange for transport to a licensed hazardous waste facility. The standard disposal method for such compounds is high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[13][16]
Workflow Visualization
The following diagram illustrates the logical progression of the safe handling workflow.
Caption: Safe handling workflow for this compound.
References
- Hazardous Waste Segreg
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





